molecular formula C10H16O4 B3434732 1,2-Cyclohexanediol diacetate, trans- CAS No. 2396-76-1

1,2-Cyclohexanediol diacetate, trans-

Cat. No.: B3434732
CAS No.: 2396-76-1
M. Wt: 200.23 g/mol
InChI Key: NSTPWRQTPXJRSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Cyclohexanediol diacetate, trans- is a useful research compound. Its molecular formula is C10H16O4 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
The exact mass of the compound 1,2-Cyclohexanediol diacetate, trans- is 200.10485899 g/mol and the complexity rating of the compound is 200. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,2-Cyclohexanediol diacetate, trans- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Cyclohexanediol diacetate, trans- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-acetyloxycyclohexyl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-7(11)13-9-5-3-4-6-10(9)14-8(2)12/h9-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTPWRQTPXJRSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCCCC1OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40938717
Record name Cyclohexane-1,2-diyl diacetate
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Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1759-71-3, 2396-76-1, 2276-46-2
Record name 1,2-Cyclohexanediol diacetate, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001759713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexane-cic-1,2-diol diacetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1, diacetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=563
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexane-1,2-diyl diacetate
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Foundational & Exploratory

Stereochemical Architecture and Synthesis of trans-1,2-Cyclohexanediol Diacetate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract As a Senior Application Scientist, I frequently encounter the need for precise stereochemical control in drug development and materials science. trans-1,2-Cyclohexanediol diacetate serves as a foundational model for understanding cyclic conformational dynamics and stereoselective synthesis. This whitepaper provides an in-depth analysis of its structural framework, thermodynamic behavior, and a self-validating synthetic protocol designed to ensure absolute stereochemical integrity.

Stereochemical Framework and Conformational Dynamics

Configuration and Chirality

Unlike its cis counterpart, which possesses an internal plane of symmetry making it an achiral meso compound, trans-1,2-cyclohexanediol diacetate is inherently chiral. It exists as a pair of enantiomers: the (1R,2R) and (1S,2S) configurations[1]. In modern asymmetric synthesis, resolving these enantiomers provides highly valuable chiral auxiliaries and ligands.

The Thermodynamic Causality of Ring Flipping

In solution, the cyclohexane ring is not static; it undergoes rapid chair-to-chair interconversion. For trans-1,2-disubstituted cyclohexanes, this dynamic equilibrium shifts between two distinct conformers: the diequatorial (e,e) and the diaxial (a,a) arrangements[1].

The position of this equilibrium is dictated by the minimization of steric strain. In the diaxial conformation, the bulky acetate groups are forced into parallel axial positions, resulting in severe 1,3-diaxial steric repulsion with the axial protons at the C3 and C5 positions of the ring[2]. Conversely, the diequatorial conformer places the acetate groups in the equatorial plane. While this introduces a gauche interaction between the two adjacent acetate groups, the energetic penalty of this interaction is significantly lower than the combined steric strain of the 1,3-diaxial interactions[3]. Consequently, the equilibrium overwhelmingly favors the diequatorial conformer. Furthermore, highly polar solvents tend to stabilize the more polar diequatorial conformation, further driving the equilibrium[3].

ConformationalEq cluster_0 Diequatorial Conformer (Major) cluster_1 Diaxial Conformer (Minor) Eq trans-Diequatorial (Acetates at eq, eq) Eq_desc Minimizes 1,3-diaxial strain Gauche interaction present Ax trans-Diaxial (Acetates at ax, ax) Eq->Ax Ring Flip ΔG° > 0 Ax_desc Severe 1,3-diaxial interactions No gauche interaction

Conformational equilibrium of trans-1,2-cyclohexanediol diacetate showing thermodynamic preference.

Synthetic Methodology: A Self-Validating Protocol

Robust chemical synthesis requires protocols where stereochemistry is strictly controlled and mechanistically predictable. The synthesis of trans-1,2-cyclohexanediol diacetate is achieved via the anti-dihydroxylation of cyclohexene, followed by exhaustive acetylation[4]. This protocol acts as a self-validating system : the stereochemical integrity of the initial anti-addition dictates the success of the final product, which is subsequently proven by NMR.

Step 1: Epoxidation and Hydrolysis (Stereoselective Diol Formation)
  • Reagent Preparation : Dissolve cyclohexene in a biphasic mixture of performic acid (generated in situ from formic acid and 30% hydrogen peroxide)[4].

  • Epoxidation : The peracid delivers an oxygen atom to the alkene face. Causality : This concerted mechanism ensures complete retention of the ring's relative stereochemistry, forming cis-cyclohexene oxide.

  • Acid-Catalyzed Ring Opening : The epoxide undergoes nucleophilic attack by water under acidic conditions. Causality : The attack occurs strictly via an

    
    -like mechanism at the anti-position (trans-diaxial opening)[4]. This inversion at one carbon center yields the racemic trans-1,2-cyclohexanediol.
    
  • Isolation : Neutralize the mixture, extract with ethyl acetate, and recrystallize the crude diol from carbon tetrachloride to yield pure trans-1,2-cyclohexanediol (m.p. 103–104 °C)[4].

Step 2: Acetylation
  • Reaction Setup : Suspend the purified trans-1,2-cyclohexanediol in anhydrous dichloromethane (DCM). Add 2.5 equivalents of pyridine and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Acyl Transfer : Perform a dropwise addition of acetic anhydride (2.2 equivalents) at 0 °C. Causality : DMAP acts as a highly nucleophilic acyl transfer catalyst, forming an N-acylpyridinium intermediate. This intermediate rapidly reacts with the sterically hindered secondary alcohols, ensuring complete di-esterification without epimerization.

  • Quench and Purify : Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer, dry over MgSO4, and concentrate in vacuo to yield trans-1,2-cyclohexanediol diacetate.

SynthWorkflow A Cyclohexene (Starting Material) B Epoxidation (Performic Acid / H2O2) A->B C Epoxide Intermediate (cis-cyclohexene oxide) B->C D Acid-Catalyzed Hydrolysis (Anti-Ring Opening) C->D H2O, H+ E trans-1,2-Cyclohexanediol (Racemic Mixture) D->E F Acetylation (Ac2O, Pyridine/DMAP) E->F G trans-1,2-Cyclohexanediol diacetate F->G

Step-by-step synthetic workflow for the preparation of trans-1,2-cyclohexanediol diacetate.

Analytical Validation via NMR Spectroscopy

To validate the stereochemical outcome of the workflow, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool. The methine protons (H1 and H2) attached to the acetate-bearing carbons serve as critical diagnostic handles.

In the favored diequatorial conformation, these protons reside in axial positions[1]. According to the Karplus equation, the vicinal coupling constant (


) is highly dependent on the dihedral angle between adjacent protons. The dihedral angle between the two axial protons is approximately 180°, which results in a characteristically large coupling constant (

Hz)[3].

If the molecule were to adopt the diaxial conformation, the protons would be forced into equatorial positions with a dihedral angle of ~60°, yielding a much smaller coupling constant (


 Hz)[3]. The experimental observation of a broad multiplet with large 

-values unequivocally validates the trans-diequatorial architecture of the synthesized product[5].

Quantitative Data Summary

The table below summarizes the key physical, structural, and spectroscopic parameters of trans-1,2-cyclohexanediol diacetate for quick reference during laboratory characterization.

PropertyValue
IUPAC Name [(1R,2R)-2-acetyloxycyclohexyl] acetate (for the R,R enantiomer)[6]
Molecular Formula C10H16O4[7]
Molecular Weight 200.23 g/mol [7]
Stereocenters C1, C2 (Chiral: 1R,2R and 1S,2S)[1]
Major Conformation trans-Diequatorial[3]
Diagnostic 1H NMR (

)
~10–12 Hz (Axial-Axial coupling confirming diequatorial acetates)[3]

References

1.[2] Chemistry Stack Exchange. "Stability of geometrical isomers in cycloalkanes." 2 2.[7] PubChem. "cis-1,2-Cyclohexanediol diacetate | C10H16O4 | CID 5325689." 7 3.[4] Organic Syntheses. "Notes - Organic Syntheses Procedure." 4 4.[6] Smolecule. "Buy cis-1,2-Cyclohexanediol diacetate | 1759-71-3." 6 5.[3] Canadian Journal of Chemistry. "THE CONFORMATIONS IN SOLUTION OF trans-CYCLOHEXENE DIHALIDES AND cis- AND trans-1,2-CYCLOHEXANEDIOLS AND DERIVATIVES." 3 6.[5] SciSpace. "Prediction of the 1H chemical shifts of alcohols, diols and inositols in solution." 5 7.[1] Benchchem. "(1S,2S)-cyclohexane-1,2-diol | 57794-08-8." 1

Sources

thermodynamic stability of trans- vs cis-1,2-cyclohexanediol diacetate

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability of trans- vs cis-1,2-Cyclohexanediol Diacetate: A Conformational and Energetic Analysis

Executive Summary

In the realm of rational drug design and synthetic organic chemistry, the three-dimensional conformation of a molecule dictates its pharmacokinetic profile, target binding affinity, and overall stability. 1,2-cyclohexanediol diacetate serves as a classical yet highly relevant model for understanding steric strain, gauche interactions, and ring-flipping dynamics[1]. This technical guide provides an in-depth analysis of the thermodynamic stability differences between the trans- and cis-isomers of 1,2-cyclohexanediol diacetate, supported by quantitative energetic breakdowns and a self-validating experimental workflow.

Conformational Mechanics & Steric Causality

To understand the thermodynamic stability of 1,2-cyclohexanediol diacetate, we must evaluate the energetic penalties associated with its chair conformations. The acetate group (-OAc) is moderately bulky, possessing an A-value (the energetic preference for the equatorial over the axial position) of approximately 0.7 kcal/mol[2].

The trans-Isomer: Diequatorial Dominance

The trans-isomer can exist in two chair conformations:

  • Diequatorial (e,e): Both -OAc groups occupy equatorial positions. This conformation minimizes 1,3-diaxial interactions with the ring protons. The only significant steric penalty is a single gauche interaction between the two adjacent equatorial -OAc groups (dihedral angle ~60°).

  • Diaxial (a,a): Both -OAc groups are forced into axial positions. While this eliminates the gauche interaction, it introduces severe steric strain via four 1,3-diaxial interactions (each axial -OAc interacts with two axial protons).

Causality: Because the penalty of four 1,3-diaxial interactions (


 kcal/mol = 1.4 kcal/mol) vastly outweighs the penalty of a single gauche interaction, the trans-isomer exists almost exclusively (>99%) in the diequatorial (e,e) state at room temperature.
The cis-Isomer: The Degenerate Compromise

The cis-isomer is conformationally locked into an equatorial-axial (e,a) or axial-equatorial (a,e) geometry. These two states are degenerate (identical in energy) and rapidly interconvert via ring flipping at room temperature. In the (e,a) conformation, the molecule suffers from:

  • One gauche interaction between the adjacent equatorial and axial -OAc groups.

  • Two 1,3-diaxial interactions originating from the single axial -OAc group.

G A 1,2-Cyclohexanediol Diacetate B trans-Isomer A->B Stereocenter Configuration C cis-Isomer A->C Stereocenter Configuration D Diequatorial (e,e) Most Stable B->D Chair Flip E Diaxial (a,a) Highly Unstable B->E Chair Flip F Equatorial-Axial (e,a) Degenerate C->F Chair Flip G 1 Gauche Interaction 0 Diaxial Strain D->G Energetics H 0 Gauche Interactions 4 Diaxial Strains E->H Energetics I 1 Gauche Interaction 2 Diaxial Strains F->I Energetics

Conformational logic and energetic penalties of 1,2-cyclohexanediol diacetate isomers.

Thermodynamic Data & Comparative Analysis

To provide a clear, quantitative perspective, the energetic contributions dictating the stability of each conformer are summarized below.

IsomerConformer1,3-Diaxial InteractionsGauche Interactions (-OAc/-OAc)Relative Enthalpy (

)
trans Diequatorial (e,e)01Baseline (

)
trans Diaxial (a,a)4 (from 2 axial -OAc)0

kcal/mol
cis Equatorial-Axial (e,a)2 (from 1 axial -OAc)1Baseline +

kcal/mol

Note: The


 difference of ~0.7 kcal/mol translates to an equilibrium ratio of approximately 76:24 favoring the trans-isomer if the two could be directly equilibrated at 298 K.

Experimental Validation Workflows

Self-Validating Protocol: VT-NMR & DFT Conformational Analysis

Step 1: Sample Preparation & Internal Calibration

  • Action: Dissolve 15 mg of pure trans-1,2-cyclohexanediol diacetate and 15 mg of cis-1,2-cyclohexanediol diacetate in separate 5 mm NMR tubes containing 0.6 mL of Toluene-

    
    .
    
  • Causality: Toluene-

    
     is explicitly chosen because its low freezing point (-95 °C) permits cooling past the coalescence temperature of the cyclohexane ring flip (~ -60 °C), allowing us to observe static conformers.
    
  • Self-Validation Check: Add a sealed capillary of pure methanol to the NMR tube. The chemical shift difference (

    
    ) between the 
    
    
    
    and
    
    
    protons of methanol acts as an internal chemical shift thermometer, precisely validating the actual probe temperature against the instrument's digital readout.

Step 2: Variable-Temperature NMR (VT-NMR) Acquisition

  • Action: Acquire standard

    
     NMR spectra from 298 K down to 180 K in 10 K increments.
    
  • Causality: At room temperature, the cis-isomer shows time-averaged signals due to rapid (e,a)

    
     (a,e) flipping. At 180 K (the slow-exchange limit), the structure freezes, yielding distinct axial and equatorial acetate signals that can be independently integrated.
    
  • Self-Validation Check: Ensure the

    
     relaxation delay (
    
    
    
    ) is set to
    
    
    (typically 10-15 seconds at cryogenic temperatures). Failing to do so will result in incomplete relaxation and skewed integration values, destroying the thermodynamic calculation.

Step 3: Computational DFT Cross-Validation

  • Action: Perform a conformational search using Molecular Mechanics (MMFF), followed by geometry optimization using the M06-2X functional and def2-TZVP basis set.

  • Causality: The M06-2X functional is specifically parameterized to account for non-covalent interactions and dispersion forces. This is critical for accurately modeling the gauche -OAc/-OAc interactions, which standard functionals (like B3LYP) often underestimate.

Step 4: Thermodynamic Integration

  • Action: Calculate the experimental

    
     using the Boltzmann equation: 
    
    
    
    , where
    
    
    is derived from the integral ratios of the frozen conformers at 180 K. Compare this empirical value with the DFT-calculated Gibbs free energy to close the validation loop.

Workflow S1 1. Sample Prep Isomer Isolation Solvent: Toluene-d8 S2 2. VT-NMR Temp: 298K to 180K Lock & Shim S1->S2 Transfer to Cryo-Probe S4 4. Integration Boltzmann Pop. ΔG° Calculation S2->S4 Spectral Data S3 3. DFT Modeling M06-2X / def2-TZVP Solvation Model S3->S4 Theoretical Energetics

Self-validating experimental workflow combining VT-NMR and DFT computational modeling.

Implications in Drug Development

Understanding the thermodynamic stability of specific stereoisomers is not merely an academic exercise; it is a critical parameter in drug development. The spatial orientation of functional groups (such as the acetate moieties in this model) dictates how a small molecule interacts with the chiral environment of a biological target.

Because the trans-isomer stably locks into a diequatorial conformation, its functional groups are presented in a highly predictable, extended vector space. Conversely, the cis-isomer's degenerate ring-flipping introduces entropic penalties upon target binding, as the biological receptor must "freeze" the molecule into a single active conformation. Consequently, molecules mimicking the trans-1,2-diequatorial geometry often exhibit superior binding kinetics and lower off-target promiscuity compared to their cis counterparts.

References

  • Master Organic Chemistry. "Ranking The Bulkiness Of Substituents On Cyclohexanes: A-Values". Available at:[Link]

  • Organic Syntheses. "Notes - Organic Syntheses Procedure". Available at:[Link]

Sources

Solubility Profile and Solvent Selection: trans-1,2-Cyclohexanediol Diacetate

[1]

Executive Summary

trans-1,2-Cyclohexanediol diacetate is a lipophilic diester commonly generated during the enzymatic kinetic resolution of trans-1,2-cyclohexanediol.[1] Unlike its parent diol, which is a crystalline solid with significant water solubility, the diacetate is a viscous liquid at room temperature with high lipophilicity (LogP ~1.3).

Understanding this solubility contrast is critical for process design: the diacetate partitions strongly into organic phases (ethyl acetate, dichloromethane), allowing for facile separation from the unreacted, water-soluble diol via liquid-liquid extraction.[1]

Physicochemical Identity & Properties

The solubility behavior of this compound is governed by its lack of hydrogen bond donors and the lipophilic cyclohexane core.

PropertyValueRelevance to Solubility
CAS Number 1759-71-3Unique Identifier
Physical State Liquid (Mobile, Brown/Yellowish)Miscibility vs. Solubility
Boiling Point 120–125 °C (4 mmHg)Purified by vacuum distillation
LogP (Octanol/Water) ~1.3Prefers organic phase in extractions
Density 1.09 g/cm³Forms bottom layer in water/ether extractions
H-Bond Donors 0Aprotic; does not self-associate strongly
H-Bond Acceptors 4Soluble in protic solvents (Alcohols)

Solubility Landscape

The following table categorizes solvents based on their interaction with trans-1,2-cyclohexanediol diacetate.

Solvent Compatibility Table
Solvent ClassRepresentative SolventsSolubility StatusOperational Notes
Chlorinated Dichloromethane (DCM), ChloroformMiscible Excellent for extraction from aqueous buffers.[1]
Esters Ethyl Acetate, Isopropyl AcetateMiscible Standard solvent for reaction and extraction.
Alcohols Methanol, Ethanol, IsopropanolMiscible Good for homogenous reactions; difficult to separate by extraction.
Ethers Diethyl Ether, THF, MTBEMiscible THF is a common co-solvent for enzymatic steps.
Hydrocarbons Hexane, Toluene, CyclohexaneSoluble Soluble, but polarity mismatch may cause phase separation at very low temps.
Aqueous Water, Brine, Buffers (pH 7)Insoluble Key Property: Allows separation from the parent diol.
Thermodynamic Modeling (Hansen Solubility Parameters)

While experimental HSP values for this specific isomer are rare, they can be estimated via Group Contribution Methods. The diacetate lies within the "Solubility Sphere" of moderately polar, aprotic solvents.

  • 
     (Dispersion):  High interaction due to the cyclohexane ring.
    
  • 
     (Polarity):  Moderate contribution from the two ester carbonyls.
    
  • 
     (H-Bonding):  Moderate-Low (Acceptor only).[1]
    

Implication: It is incompatible with highly polar, H-bond dominant networks (pure water) but highly compatible with solvents that have matching dispersion/polar forces (e.g., Chloroform, Toluene).[1]

Visualization: Solubility & Separation Logic

The following diagram illustrates the solubility-driven separation workflow, a critical operation in biocatalysis.

SolubilityWorkflowMixReaction Mixture(Diol + Diacetate + Enzyme)FilterFiltration(Remove Enzyme)Mix->Filter 1. Stop RxnEvapEvaporation(Remove Reaction Solvent)Filter->EvapExtractLiquid-Liquid Extraction(Water / Ethyl Acetate)Evap->Extract 2. Add SolventsOrgPhaseOrganic Phase(Ethyl Acetate)Extract->OrgPhase Partitions intoAqPhaseAqueous Phase(Water)Extract->AqPhase Partitions intoProductProduct: Diacetate(Liquid, Lipophilic)OrgPhase->Product EvaporationSubstrateSubstrate: Diol(Solid, Hydrophilic)AqPhase->Substrate Evaporation/Crystallization

Caption: Separation logic relying on the differential solubility of the lipophilic diacetate (Organic Phase) and hydrophilic diol (Aqueous Phase).

Experimental Protocols

Purification by Extraction (Standard Protocol)

This protocol exploits the water insolubility of the diacetate to remove the unreacted diol.

  • Concentration: Remove the reaction solvent (often Toluene or THF) via rotary evaporation.

  • Partitioning: Resuspend the oily residue in Ethyl Acetate (10 mL per gram of crude).

  • Washing:

    • Wash the organic layer 3x with Water or Brine (1:1 volume ratio).

    • Mechanism:[1][2] The unreacted trans-1,2-cyclohexanediol (LogP ~0.[1]2) partitions into the aqueous phase. The diacetate (LogP ~1.3) remains in the organic phase.

  • Drying: Dry the organic phase over anhydrous

    
     or 
    
    
    .[1]
  • Isolation: Filter and evaporate to yield the crude diacetate liquid.

Purification by Vacuum Distillation

Since the diacetate is a liquid, recrystallization is not applicable. Distillation is the gold standard for high purity (>99%).

  • Equipment: Short-path distillation apparatus.

  • Conditions: High vacuum is required to prevent thermal decomposition.[1]

    • Pressure: 4–13 mmHg (Torr).[1]

    • Boiling Range: 120–125 °C.

  • Note: If the product solidifies in the condenser (rare, but possible if highly pure and cool), use a heat gun to melt it into the receiving flask.

Chromatography (TLC/Column)
  • Stationary Phase: Silica Gel 60.[1]

  • Mobile Phase: Hexanes : Ethyl Acetate.[1]

    • Ratio: 4:1 to 2:1 (v/v).[1]

  • Visualization: The compound is not UV active. Use p-Anisaldehyde or Molybdophosphoric Acid (PMA) stain followed by heating (appears as dark spots).[1]

References

  • National Institute of Standards and Technology (NIST). 1,2-Cyclohexanediol diacetate, trans-. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]

  • Organic Syntheses. trans-1,2-Cyclohexanediol. Org. Synth. 1952, 32, 39; Coll. Vol. 4, 1963, 229. (Describes the diacetate intermediate as a liquid). Available at: [Link][1]

  • PubChem. 1,2-Cyclohexanediol diacetate, trans- (Compound).[1][3][4] National Library of Medicine. Available at: [Link][1]

  • Fransson, A. L., et al. (2006). Enzymatic resolution, desymmetrization, and dynamic kinetic asymmetric transformation of 1,3-cycloalkanediols. Journal of Organic Chemistry, 71(17), 6309-6316.[1] (Contextualizes solvent use in enzymatic resolution). Available at: [Link][1]

Comprehensive Technical Guide on trans-1,2-Diacetoxycyclohexane: Physicochemical Profiling, Synthesis, and Biocatalytic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of organic synthesis and drug development, trans-1,2-diacetoxycyclohexane (CAS#: 130464-07-2 for the 1R,2R enantiomer) serves as a critical chiral auxiliary and a versatile synthetic intermediate[1]. Its primary utility lies in its ability to undergo highly enantioselective biocatalytic kinetic resolution, yielding enantiopure diols and diacetates that function as vital building blocks for complex active pharmaceutical ingredients (APIs)[2],[3].

This whitepaper provides an authoritative, in-depth analysis of the molecule’s physical constants, details field-proven synthetic methodologies, and explains the mechanistic causality behind modern biocatalytic resolution workflows.

Physicochemical Constants & Molecular Profiling

Understanding the physical constants of trans-1,2-diacetoxycyclohexane is paramount for designing downstream purification and reaction workflows. With a molecular weight of 200.232 g/mol , the compound is highly susceptible to thermal degradation (pyrolysis into dienes) at elevated temperatures. Causality of Experimental Design: To prevent thermal cleavage of the ester linkages, atmospheric distillation is strictly avoided. Instead, high-vacuum distillation (e.g., 0.45 Torr) is utilized to safely isolate the compound at 72°–76°C[4].

Table 1: Quantitative Physical Constants
ParameterValueReference
Molecular Formula C₁₀H₁₆O₄1[1]
Molecular Weight 200.232 g/mol 1[1]
Boiling Point 72°–76° C at 0.45 Torr4[4]
Exact Mass 200.10500 Da1[1]
Topological Polar Surface Area 52.6 Ų1[1]
LogP 1.421[1]
Physical State Oily Liquid
Table 2: Spectroscopic Signatures (NMR in CDCl₃)

Self-validation in synthesis relies heavily on tracking these specific shifts to confirm complete esterification.

NucleusChemical Shift (δ, ppm)Multiplicity & IntegrationStructural Assignment
¹H 4.75m, 2HChiral methine protons (CH-OAc)
¹H 2.01m, 2HEquatorial cyclohexyl protons
¹H 1.98s, 6HAcetate methyl protons (-CH₃)
¹H 1.69m, 2HAxial cyclohexyl protons
¹H 1.32brm, 4HRemaining cyclohexyl protons
¹³C 170.3-Carbonyl carbons (C=O)
¹³C 73.6-Chiral methine carbons (C-O)
¹³C 30.0, 23.3, 21.0-Cyclohexyl and methyl carbons

(Data sourced from 4[4])

Synthetic Methodologies & Mechanistic Causality

The synthesis of trans-1,2-diacetoxycyclohexane is typically achieved via two primary routes: epoxide ring-opening or direct diol acetylation.

Synthesis epox Cyclohexene Oxide ac2o Acetic Anhydride epox->ac2o Phosphonium Acetate (Anti-Addition) diol trans-1,2-Cyclohexanediol diol->ac2o Graphite Bisulphate (Acyl-Graphite Int.) prod trans-1,2-Diacetoxycyclohexane ac2o->prod Acetylation

Synthetic pathways to trans-1,2-diacetoxycyclohexane via epoxide ring-opening and direct acetylation.

Protocol A: Epoxide Ring-Opening Acetylation

Causality & Mechanism: The use of a quaternary phosphonium acetate catalyst (or phosphomolybdic acid) promotes nucleophilic attack by the acetate ion on the activated epoxide ring. The steric constraints of the SN2-like ring opening force an anti-addition trajectory, exclusively yielding the trans diastereomer[4],[5].

Step-by-Step Workflow:

  • Initiation: Charge a dry reaction flask with cyclohexene oxide and an excess of acetic anhydride.

  • Catalysis: Introduce the quaternary phosphonium acetate catalyst under a continuous nitrogen purge to prevent moisture interference[4].

  • Thermal Activation: Heat the mixture to reflux. The exothermic ring-opening will naturally elevate the temperature (up to ~153°C). Maintain this state for exactly 2 hours[4].

  • Self-Validating Mechanism: Monitor the reaction via Gas Chromatography (GC). The system validates its completion when the cyclohexene oxide peak completely disappears, indicating 100% conversion[4].

  • Isolation: Subject the crude mixture to fractional vacuum distillation at 0.45 Torr. Collect the fraction boiling at 72°–76°C to isolate pure trans-1,2-diacetoxycyclohexane (typical yield: 78%)[4].

Protocol B: Direct Acetylation using Graphite Bisulphate

Causality & Mechanism: Traditional pyridine-catalyzed acetylations are slow (often taking >7 hours for secondary diols). By replacing pyridine with graphite bisulphate, we introduce a heterogeneous solid acid. The causality of its efficiency lies in the rapid formation of a highly reactive acyl-graphite intermediate upon protonation, which drastically reduces steric hindrance and accelerates the reaction[6].

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of trans-1,2-cyclohexanediol in 30 mL of cyclohexane.

  • Reagent Addition: Add 20 mmol of acetic anhydride and 350 mg (0.6 mmol) of graphite bisulphate catalyst[6].

  • Reaction: Stir magnetically at room temperature for just 20 minutes[6].

  • Self-Validating Mechanism: Pull an aliquot for ¹H-NMR. The protocol is validated when the carbinol protons of the diol shift downfield to δ 4.75 (m, 2H) and a sharp acetate methyl singlet appears at δ 1.98 (s, 6H)[4],[6].

  • Workup: Decant the solution to remove the solid catalyst, neutralize with solid NaHCO₃, filter, and evaporate the solvent to yield the product (typical yield: 94%)[6].

Biocatalytic Kinetic Resolution

The most advanced application of trans-1,2-diacetoxycyclohexane is its use as a substrate for enzymatic kinetic resolution to produce enantiopure chiral auxiliaries.

Biocatalysis rac rac-trans-1,2-Diacetoxycyclohexane lipase Lipase (PCL / CAL-B) Catalytic Triad rac->lipase Biphasic Hydrolysis rr_diol (1R,2R)-Cyclohexane-1,2-diol (Aqueous Phase) lipase->rr_diol Enantioselective Cleavage (Releases Acetic Acid) ss_diac (1S,2S)-1,2-Diacetoxycyclohexane (Organic Phase) lipase->ss_diac Steric Exclusion (Unreacted)

Kinetic resolution of rac-trans-1,2-diacetoxycyclohexane using lipase-mediated enantioselective hydrolysis.

Protocol C: Lipase-Mediated Enantiomeric Resolution

Causality & Mechanism: Lipases such as Pseudomonas cepacia lipase (PCL) or Candida antarctica lipase B (CAL-B) possess highly specific chiral binding pockets. They selectively hydrolyze the ester bonds of the (R,R)-enantiomer, while stereosteric hindrance physically prevents the (S,S)-enantiomer from interacting with the enzyme's catalytic triad[2],[3].

Step-by-Step Workflow:

  • System Setup: Suspend rac-trans-1,2-diacetoxycyclohexane in a biphasic aqueous/organic buffer system (or supercritical CO₂ for advanced green chemistry applications)[2],[3].

  • Enzyme Introduction: Introduce the chosen lipase (e.g., PCL) to initiate hydrolysis[2].

  • Self-Validating Mechanism (pH Autotitration): This is a perfectly self-monitoring system. As the (R,R)-ester is hydrolyzed, acetic acid is released into the medium, lowering the pH. An autotitrator continuously adds NaOH to maintain the optimum pH. The reaction validates its own completion: when exactly 0.5 equivalents of NaOH are consumed and autotitration naturally ceases, the kinetic resolution has reached an ideal 50% conversion[2].

  • Phase Separation: Separate the aqueous phase (containing the enantiopure (1R,2R)-diol) from the organic phase (containing the unreacted (1S,2S)-diacetate)[2].

References

  • Process for the production of 1,2-diacetoxy esters (US5663422A) - Google Patents. 4

  • A Green Protocol for Catalytic Conversion of Epoxides to 1,2-Diacetoxy Esters - SciSpace. 5

  • CAS#:130464-07-2 | (1R,2R)-trans-1,2-cyclohexanediol diacetate - Chemsrc. 1

  • An Efficient Acetylation of Primary and Secondary Aliphatic Alcohols with Acetic Anhydride in the Presence of Graphite Bisulphate - TÜBİTAK Academic Journals. 6

  • Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases - Thieme Connect. 2

  • Kinetic enzymatic resolution in scCO2 – Design of continuous reactor based on batch experiments - ResearchGate.3

  • Acid catalysed dimerisation of 2,3-dimethylbutadiene - Royal Holloway.

Sources

Infrared Spectroscopic Analysis of trans-1,2-Cyclohexanediol Diacetate: Conformational Dynamics and Ester Group Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate structural characterization of cyclic diacetates is critical for understanding molecular geometry, reactivity, and target binding affinity. trans-1,2-Cyclohexanediol diacetate serves as an excellent model for studying the interplay between stereochemistry and vibrational spectroscopy. This technical guide explores the causal relationship between the molecule's conformational equilibria and its infrared (IR) spectral signatures, providing a self-validating methodology for high-fidelity spectral acquisition.

Molecular Architecture and Conformational Equilibria

The stereochemical behavior of trans-1,2-cyclohexanediol diacetate is governed by the thermodynamics of the cyclohexane ring. The molecule possesses two chiral centers at the 1 and 2 positions, and the trans relationship dictates that the substituents must be either both equatorial (e,e) or both axial (a,a).

Mechanistically, the e,e conformer is vastly more stable. The a,a conformation forces the bulky acetate groups into severe 1,3-diaxial steric clashes with the axial protons of the cyclohexane ring. Furthermore, the esterification of trans-1,2-cyclohexanediol leads to an enhanced preference for the diequatorial conformer due to the reinforcement of the gauche effect driven by the high electronegativity of the oxygen atoms ()[1]. Because the e,e geometry locks the acetate groups pointing outward and away from one another, their transition dipole moments are isolated, directly impacting the resulting IR spectrum.

Theoretical Basis of Ester IR Absorption

In IR spectroscopy, the ester functional group is primarily defined by its carbonyl (C=O) and alkoxy (C–O) stretching vibrations. Aliphatic esters typically exhibit a strong C=O stretching frequency between 1735 and 1750 cm⁻¹ ()[2].

Because the e,e conformation of trans-1,2-cyclohexanediol diacetate isolates the two C=O dipoles, they do not undergo significant dipole-dipole coupling. If the molecule were forced into a rigid cis configuration where the dipoles were parallel, one might observe Davydov splitting (a bifurcation of the C=O peak). Instead, the IR spectrum of the trans isomer yields a single, highly symmetric, and sharp C=O stretch, spectroscopically validating the dominance of the e,e conformer.

Additionally, the C–O stretching vibrations typically appear between 1300 and 1000 cm⁻¹, with aliphatic acetates showing a characteristic strong, broad band near 1240 cm⁻¹ ()[3],[2].

Quantitative Spectral Summary

The following table summarizes the key vibrational modes for the ester groups in trans-1,2-cyclohexanediol diacetate:

Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)IntensityStructural Implication
Ester Carbonyl

(C=O)
1735 – 1745Very StrongIndicates aliphatic acetate; a sharp, unsplit peak confirms the lack of dipole coupling in the e,e state.
Ester Oxygen

(C–O–C)
1230 – 1250Strong, BroadAsymmetric stretch; highly characteristic of acetates attached to secondary carbons.
Ester Oxygen

(O–C–C)
1030 – 1050MediumSymmetric stretch; confirms the ester linkage to the cyclohexane backbone.
Alkyl Backbone

(C–H)
2850 – 2950Mediumsp³ C–H stretching of the cyclohexane ring and acetate methyl groups.
Methyl Group

(C–H)
~1370Medium, SharpUmbrella bending mode specific to the acetate –CH₃ moiety.

Self-Validating Experimental Protocol: ATR-FTIR

To ensure scientific integrity, the method of IR acquisition must not alter the conformational state of the molecule. Traditional KBr pelleting subjects samples to extreme hydrostatic pressures (up to 10 tons), which can artificially shift the e,e ⇌ a,a equilibrium or induce polymorphism. Therefore, Attenuated Total Reflectance (ATR) FTIR is the required methodology.

Step 1: System Initialization & Optical Validation

  • Action: Purge the spectrometer with dry N₂ for 15 minutes. Run an open-beam background scan.

  • Causality: Atmospheric water vapor (3900–3500 cm⁻¹ and 1900–1300 cm⁻¹) and CO₂ (2350 cm⁻¹) can mask critical ester C=O and C–O regions. A flat baseline in these regions self-validates the purge efficacy and ensures optical clarity.

Step 2: Wavenumber Calibration

  • Action: Scan a standard 1.5 mil polystyrene calibration film.

  • Causality: This ensures the interferometer's HeNe laser is tracking correctly. The system is validated only if the polystyrene peaks resolve exactly at 1601.2 cm⁻¹ and 1028.3 cm⁻¹.

Step 3: Sample Application & Native State Preservation

  • Action: Apply the trans-1,2-cyclohexanediol diacetate sample directly to the diamond ATR crystal. Apply consistent, moderate pressure using the anvil if the sample is crystalline.

  • Causality: ATR maintains the sample in its native thermodynamic state, ensuring the spectrum reflects the true e,e conformational dominance without pressure-induced artifacts.

Step 4: Data Acquisition & Processing

  • Action: Collect 64 scans at a resolution of 4 cm⁻¹.

  • Causality: A 4 cm⁻¹ resolution provides the optimal balance; higher resolution introduces noise without revealing additional vibrational fine structure in ambient samples, while lower resolution might artificially merge the symmetric and asymmetric C–O–C stretches.

Visualizing the Conformational-Spectral Relationship

The logical flow from molecular conformation to the resulting IR spectral output is mapped below.

Conformational_IR A trans-1,2-Cyclohexanediol Diacetate B Diequatorial (e,e) Conformer (Thermodynamically Favored) A->B Major C Diaxial (a,a) Conformer (Sterically Hindered) A->C Minor D C=O Stretch (~1740 cm⁻¹) Minimal Dipole Coupling B->D E C-O-C Asymmetric Stretch (~1240 cm⁻¹) B->E F IR Spectral Output D->F E->F

Logical relationship between trans-1,2-cyclohexanediol diacetate conformation and IR ester peaks.

Conclusion

The IR spectrum of trans-1,2-cyclohexanediol diacetate is a direct reflection of its stereochemical constraints. The thermodynamic preference for the diequatorial conformation isolates the acetate transition dipoles, yielding a clean, unsplit carbonyl stretch at ~1740 cm⁻¹ and a distinct asymmetric C–O–C stretch at ~1240 cm⁻¹. By utilizing a self-validating ATR-FTIR protocol, researchers can acquire high-fidelity spectral data free from pressure-induced conformational artifacts, ensuring accurate downstream structural analysis.

References

  • Title: Mechanisms of Stereodirecting Participation and Ester Migration from Near and Far in Glycosylation and Related Reactions Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: 11.5: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

  • Title: 1,2-Ethanediol, diacetate Source: NIST Chemistry WebBook URL: [Link]

Sources

Conformational Analysis of trans-1,2-Cyclohexanediol Diacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the conformational analysis of trans-1,2-cyclohexanediol diacetate , a fundamental model for understanding the competition between steric bulk and electrostatic forces in six-membered rings. Unlike simple alkyl-substituted cyclohexanes, where steric factors dominates, this molecule exhibits a complex equilibrium between the diequatorial (


)  and diaxial (

)
chair forms driven by solvent polarity and dipole-dipole interactions. This guide provides researchers with the theoretical framework, experimental protocols (NMR), and data interpretation strategies necessary to characterize this equilibrium in drug discovery contexts, particularly for carbohydrate mimics and poly-oxygenated pharmacophores.

Theoretical Framework: The Steric-Electronic Conflict

In trans-1,2-disubstituted cyclohexanes, the substituents can adopt either a diequatorial (


)  or a diaxial (

)
orientation. The conformational preference is dictated by the Gibbs free energy difference (

) between these two states.
The Dominant Forces

For trans-1,2-cyclohexanediol diacetate, three distinct forces compete:

  • Steric Hindrance (Favors

    
    ): 
    
    • The acetoxy group (-OAc) has a moderate steric bulk (A-value

      
       0.7 kcal/mol).
      
    • In the

      
       conformer, the groups experience severe 1,3-diaxial interactions with the axial protons at C3 and C5.[1][2]
      
    • In the

      
       conformer, the groups are gauche to each other but avoid 1,3-diaxial clashes.[1][2]
      
  • Dipole-Dipole Repulsion (Favors

    
    ): 
    
    • The carbonyl oxygens of the acetate groups are highly electronegative.

    • In the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       conformer, the C-O bonds are gauche (dihedral angle 
      
      
      
      ).[3] The dipole vectors are partially aligned, leading to electrostatic repulsion.
    • In the

      
       conformer, the C-O bonds are anti-periplanar (
      
      
      
      ). The dipole vectors are opposed, minimizing the net molecular dipole moment (
      
      
      D).
  • The Gauche Effect (Favors

    
    ): 
    
    • Stereoelectronic delocalization (

      
      ) typically stabilizes the gauche arrangement of electronegative heteroatoms. This reinforces the steric preference for the 
      
      
      
      form.
Solvent-Dependent Switching

The equilibrium constant (


) is highly sensitive to solvent polarity.
  • Non-polar Solvents (

    
    , Benzene):  The low dielectric constant cannot shield the dipole repulsion in the 
    
    
    
    form. This destabilizes the
    
    
    conformer, shifting the equilibrium toward the
    
    
    form (though
    
    
    often remains major, the
    
    
    population becomes significant).
  • Polar Solvents (DMSO,

    
    ):  The solvent stabilizes the higher-dipole 
    
    
    
    conformer through solvation, making the
    
    
    form overwhelmingly dominant.

Experimental Methodology: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the gold standard for quantifying this rapid equilibrium. Because the chair-chair interconversion is fast on the NMR timescale at room temperature, observed signals are weighted averages of the two conformers.

The Vicinal Coupling Constant ( )

The coupling constant between the methine protons at C1 and C2 is the primary diagnostic metric.

  • 
     (Diaxial Coupling):  10.0 – 12.0 Hz (Protons are anti-periplanar, 
    
    
    
    ).
  • 
     (Diequatorial Coupling):  2.0 – 4.0 Hz (Protons are gauche, 
    
    
    
    ).

The Governing Equation:



Where:

  • 
     = Experimentally measured coupling constant.
    
  • 
     = Mole fraction of the diequatorial conformer.
    
  • 
     = Mole fraction of the diaxial conformer (
    
    
    
    ).
Protocol: Solvent Titration Analysis

Objective: Determine


 of the conformational change by measuring 

across a polarity gradient.

Step-by-Step Workflow:

  • Sample Preparation:

    • Prepare 10 mM solutions of trans-1,2-cyclohexanediol diacetate in three solvents:

      
       (intermediate), 
      
      
      
      (non-polar), and
      
      
      (polar).
    • Note: Benzene (

      
      ) is critical as it often stabilizes the 
      
      
      
      form via specific packing/quadrupole interactions, maximizing the contrast with DMSO.
  • Acquisition:

    • Acquire

      
       NMR spectra (minimum 400 MHz to resolve multiplets).
      
    • Focus on the methine region (

      
       4.5 – 5.5 ppm).
      
  • Data Processing:

    • Apply a window function (Gaussian) to enhance resolution.

    • Measure the width of the multiplet or perform a full spin simulation to extract

      
      .
      
  • Calculation:

    • Assume limiting values:

      
       Hz and 
      
      
      
      Hz (based on rigid model systems like trans-decalin derivatives).
    • Solve for

      
      :
      
      
      
      
Data Interpretation Table
SolventDielectric (

)
Typical

(Hz)
InterpretationDominant Conformer

/

2.28.5 – 9.5Dipole repulsion activeMixed (

major, significant

)

4.89.0 – 10.0Moderate shieldingMostly


4710.5 – 11.0Dipole shielding activeExclusively

Note: As


 approaches 11.5 Hz, the population of the 

conformer (where protons are

) approaches 0. Wait—Correction : In the

conformer (diequatorial substituents), the protons are axial-axial . Therefore, a large

value indicates the diequatorial conformer.

Critical Correction for Clarity:

  • Diequatorial Conformer (

    
     substituents):  Protons are 
    
    
    
    .
    
    
    Hz.
  • Diaxial Conformer (

    
     substituents):  Protons are 
    
    
    
    .
    
    
    Hz.

Therefore, a high


 value (>10 Hz) confirms the stability of the diequatorial substituent form.

Visualization of Conformational Logic

The following diagram illustrates the decision matrix for analyzing the equilibrium based on solvent effects and NMR data.

ConformationalAnalysis Molecule trans-1,2-Cyclohexanediol Diacetate Sterics Steric Bulk (Favors e,e substituents) Molecule->Sterics Dipoles Dipole Repulsion (Favors a,a substituents) Molecule->Dipoles Conf_EE Diequatorial Form (e,e) Protons: Axial-Axial Dipoles: Gauche (Repulsive) Sterics->Conf_EE Major Driver Conf_AA Diaxial Form (a,a) Protons: Eq-Eq Dipoles: Anti (Stable) Dipoles->Conf_AA Electronic Driver NonPolar Non-Polar Solvent (Benzene, CCl4) NonPolar->Dipoles Amplifies Effect Low_J Lower J_obs (< 8 Hz) NonPolar->Low_J Shifts Equilibrium toward a,a Polar Polar Solvent (DMSO, MeOH) Polar->Dipoles Shields/Negates Effect High_J High J_obs (10-12 Hz) Polar->High_J Locks Equilibrium in e,e Conf_EE->High_J Protons are anti (180°) Conf_AA->Low_J Protons are gauche (60°)

Caption: Logic flow connecting solvent polarity to observed NMR coupling constants via steric and electronic drivers.

Advanced Analysis: Computational Validation (DFT)

While NMR provides population ratios, Density Functional Theory (DFT) provides the energetic causality.

Computational Protocol
  • Conformational Search: Perform a Monte Carlo search using a force field (MMFF94) to identify local minima.

  • Geometry Optimization: Optimize the lowest energy structures using DFT at the B3LYP/6-311+G(d,p) level. This level includes diffuse functions (+) essential for modeling lone pair interactions on oxygen.

  • Solvation Model: Use the PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) to simulate Benzene (

    
    ) and DMSO (
    
    
    
    ).
  • Frequency Calculation: Ensure no imaginary frequencies and calculate Gibbs Free Energy (

    
    ).
    
Expected Results
  • Gas Phase/Non-polar: The energy gap

    
     will be small (approx. 0.5 - 1.0 kcal/mol), indicating a measurable population of the diaxial form.
    
  • Polar Phase: The energy gap increases significantly (> 2.0 kcal/mol), rendering the diaxial form negligible.

Case Study Application: Carbohydrate Mimetics

Understanding this equilibrium is critical in glycomimetics. Sugars like Glucose are essentially poly-hydroxylated cyclohexanes (pyranoses).

  • Relevance: The "Anomeric Effect" in sugars is an electronic preference for the axial position, analogous to the dipole effects seen here.

  • Drug Design: When designing inhibitors for glycosidases (e.g., for diabetes or lysosomal storage disorders), replacing a hydroxyl with an acetate or similar isostere can alter the ring pucker.

  • Validation: If a drug candidate relies on a specific vector of the acetate group for binding, the researcher must ensure the solvent environment (or the hydrophobic pocket of the enzyme) does not induce a conformational flip to the inactive chair form.

References

  • Abraham, R. J., & Rossetti, Z. L. (1973). Rotational isomerism. Part XV. The solvent dependence of the conformational equilibria in trans-1,2-dihalogenocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, 582-587. Link

  • Lemieux, R. U., & Lown, J. W. (1964). The conformations in solution of trans-cyclohexene dihalides and cis- and trans-1,2-cyclohexanediols and derivatives.[4][5] Canadian Journal of Chemistry, 42(4), 893-910. Link

  • Freitas, M. P., et al. (2005).[6] Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation. Spectrochimica Acta Part A, 61(8), 1771-1776.[6] Link

  • Eliel, E. L. (1969). Conformational analysis in heterocyclic systems. Accounts of Chemical Research, 2(1), 1-24. (Foundational text on A-values and heterocycles).

Sources

The Chiral Pivot: trans-1,2-Cyclohexanediol Diacetate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the critical role of trans-1,2-cyclohexanediol diacetate and its parent diol as a linchpin in asymmetric synthesis. It moves beyond basic definitions to provide an actionable, protocol-driven analysis for drug development and fine chemical synthesis.

Executive Summary

In the landscape of chiral building blocks, trans-1,2-cyclohexanediol diacetate (and its monoacetate/diol congeners) functions as a "stereochemical pivot." It is the primary gateway to the trans-1,2-cyclohexane scaffold, a structural motif embedded in high-value pharmaceuticals (e.g., Lurasidone ) and privileged chiral ligands (e.g., Trost ligands , Bisoxazolines ).

This guide details the Enzymatic Kinetic Resolution (EKR) of this scaffold—the industry-standard method for generating high-enantiomeric excess (>99% ee) material—and maps its downstream utility in modern drug discovery.

Molecular Profile & Stereochemical Imperative

The utility of the trans-1,2-cyclohexane scaffold stems from its rigid chair conformation, which locks substituents into specific spatial vectors, minimizing conformational freedom in transition states.

FeatureSpecification
CAS Number 1759-71-3 (Diacetate) / 1460-57-7 (Diol)
Stereocenters Two (

or

).[1][2] The trans relationship is thermodynamically stable.
Key Property

-Symmetry
: Simplifies NMR analysis and reduces the number of possible transition states in catalytic cycles.
Primary Role Precursor to

-symmetric ligands and chiral auxiliaries.

Core Protocol: Enzymatic Kinetic Resolution (EKR)

The "Engine" of Production

The most robust route to enantiopure trans-1,2-cyclohexanediol diacetate (or its hydrolysis product) is the lipase-catalyzed kinetic resolution of the racemic diol. This process exploits the Kazlauskas Rule , where lipases preferentially acylate the (


)-enantiomer of a secondary alcohol.[3]
The Mechanism

Enzyme: Candida antarctica Lipase B (CAL-B) or Porcine Liver Esterase (PLE). Reaction Type: Irreversible Transesterification (Acylation) or Hydrolysis. Selectivity: The enzyme distinguishes between the (


) and (

) enantiomers based on the steric fit of the medium (

) and large (

) substituents in the active site.
Self-Validating Experimental Protocol

Objective: Resolve (±)-trans-1,2-cyclohexanediol to obtain (


)-monoacetate (high ee) and (

)-diol.
Reagents & Setup
  • Substrate: (±)-trans-1,2-Cyclohexanediol (100 mM).

  • Acyl Donor: Vinyl Acetate (5 equivalents). Note: Vinyl acetate renders the reaction irreversible via tautomerization of the vinyl alcohol byproduct.

  • Catalyst: Immobilized CAL-B (e.g., Novozym 435), 20 mg/mmol substrate.

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (Anhydrous).

  • Temperature: 30°C.

Step-by-Step Workflow
  • Initiation: Suspend the racemic diol in MTBE. Add Vinyl Acetate.

  • Catalysis: Add CAL-B beads. Incubate with orbital shaking (200 rpm).

  • Monitoring (The Validation Step):

    • Pull 50 µL aliquots at 1h, 4h, and 24h.

    • Analyze via Chiral GC: Use a

      
      -cyclodextrin column (e.g., Hydrodex 
      
      
      
      -6TBDM).
    • Success Metric: Look for two distinct peaks. The (

      
      )-monoacetate appears first, followed by the unreacted (
      
      
      
      )-diol.
  • Termination: Stop reaction at ~50% conversion (theoretical maximum yield for resolution). Filter off the enzyme beads.

  • Separation: Flash chromatography (Silica gel).

    • Fraction A (Non-polar): (

      
      )-Diacetate (if reaction runs long) or Monoacetate.
      
    • Fraction B (Polar): (

      
      )-Diol.
      

Data Summary: Typical Resolution Metrics

ParameterValueNote
Conversion (

)
50%Ideal stop point for max ee.

-Value (Selectivity)
>100Indicates highly efficient resolution.
Product ee >99%Suitable for pharma applications.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the kinetic resolution pathway and the subsequent divergence into high-value applications.

G Racemic Racemic trans-1,2-Cyclohexanediol Enzyme CAL-B / Vinyl Acetate (Kinetic Resolution) Racemic->Enzyme Input R_Mono (1R,2R)-Monoacetate (Fast Reacting) Enzyme->R_Mono Acylation (Major) S_Diol (1S,2S)-Diol (Slow Reacting) Enzyme->S_Diol Unreacted (Minor) Hydrolysis Chemical Hydrolysis (LiOH / MeOH) R_Mono->Hydrolysis Deprotection R_Diol (1R,2R)-Diol (Pure) Hydrolysis->R_Diol Yields Pure Diol Activation Mesylation / Azidation DACH (1R,2R)-Diaminocyclohexane (DACH) Activation->DACH Staudinger Red. R_Diol->Activation SN2 Displacement Lurasidone Lurasidone (Antipsychotic) R_Diol->Lurasidone 1. Sulfonation 2. Piperazine coupling Ligands Trost Ligands / Salen (Catalysis) DACH->Ligands Condensation

Caption: Kinetic resolution workflow of trans-1,2-cyclohexanediol and downstream synthesis of Lurasidone and chiral ligands.

Applications & Downstream Utility

A. Pharmaceutical Intermediate: Lurasidone

The (


)-trans-1,2-cyclohexanediol scaffold is the chiral core of Lurasidone (Latuda) , an atypical antipsychotic.[1][2]
  • Pathway: The resolved (

    
    )-diol is activated (mesylated) and coupled with a piperazine derivative.[1]
    
  • Criticality: The specific (

    
    ) stereochemistry is essential for binding affinity to D2 and 5-HT2A receptors; the (
    
    
    
    ) enantiomer is inactive or possesses undesirable off-target effects.
B. Chiral Ligand Synthesis

The diol (and its amine derivative DACH) serves as the backbone for "Privileged Ligands" in asymmetric catalysis.

  • Bisoxazolines (BOX): Synthesized from the diacid or dinitrile derived from the cyclohexane backbone. Used in Cu-catalyzed cyclopropanations.

  • Trost Ligands: Derived from trans-1,2-diaminocyclohexane (made from the diol via azide displacement). These are standard for Pd-catalyzed allylic alkylations.

  • Salen Ligands: The condensation of the diamine with salicylaldehyde yields Jacobsen-type catalysts for asymmetric epoxidation.

C. Analytical Standards

The diacetate is frequently used as a GC/HPLC standard to determine the enantiomeric purity of reaction mixtures involving cyclohexyl systems, serving as a benchmark for method development.

References

  • Enzymatic Kinetic Resolution Protocol : Gotor-Fernández, V., et al. "Lipases: Useful biocatalysts for the preparation of pharmaceuticals."[3] Journal of Molecular Catalysis B: Enzymatic, 2006.[3]

  • Kazlauskas Rule : Kazlauskas, R. J., et al.[4][5] "A Rule To Predict Which Enantiomer of a Secondary Alcohol Reacts Faster in Reactions Catalyzed by Cholesterol Esterase and Lipases."[4][5] Journal of Organic Chemistry, 1991.[4][5]

  • Lurasidone Synthesis : US Patent 5,532,372. "Cyclohexane derivatives and use thereof." (Describes the use of trans-cyclohexane-1,2-diol derivatives).

  • Chiral Ligand Applications : Jacobsen, E. N., et al.[6] "Asymmetric Catalysis with Chiral 1,2-Diaminocyclohexane Derivatives." Chemical Reviews, 2000.

  • Industrial Resolution : Bertau, M. "Enzymatic hydrolysis of (±)-trans-1,2-diacetoxycycloalkanes." Journal of the Chemical Society, Chemical Communications, 1994.

Sources

safety data sheet (SDS) and toxicology of cyclohexanediol diacetates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety & Toxicology Guide: Cyclohexanediol Diacetates

Executive Summary

This technical guide provides a comprehensive toxicological and safety assessment of cyclohexanediol diacetates (isomers 1,2- and 1,4-). Unlike standard Safety Data Sheets (SDS) that often list "no data available," this document utilizes metabolic read-across principles to derive safety protocols. The core hazard stems not just from the parent ester, but from its in vivo and environmental hydrolysis into cyclohexanediol (a CNS depressant/irritant) and acetic acid (a corrosive irritant).

Chemical Architecture & Identity

Cyclohexanediol diacetates are diesters formed by the acetylation of cyclohexanediols. They exist as stereoisomers (cis/trans) which impacts their physical state and enzymatic hydrolysis rates.

Property1,2-Cyclohexanediol Diacetate1,4-Cyclohexanediol Diacetate
CAS Number 1759-71-3 (cis), 2396-76-1 (mix)6289-83-4 (trans), 556-48-9 (parent diol)
Formula C₁₀H₁₆O₄C₁₀H₁₆O₄
Molecular Weight 200.23 g/mol 200.23 g/mol
Physical State Viscous liquid or low-melting solidSolid (mp ~100°C for parent diol)
Solubility Soluble in alcohols, ethers; limited in waterSoluble in polar organic solvents
Key Reactivity Hydrolyzes in presence of moisture/acid/baseHydrolyzes to release acetic acid

Expert Insight: The trans isomers generally possess higher melting points and greater thermodynamic stability than cis forms, but both readily undergo esterase-mediated hydrolysis in biological systems.

Metabolic Fate & Mechanism of Action[1]

To understand the toxicology, one must track the metabolic activation. These compounds are pro-drugs of acetic acid and cyclohexanediol. Upon entry into the body (inhalation or ingestion) or contact with mucous membranes, carboxylesterases cleave the ester bonds.

Mechanism:

  • Primary Irritation: Rapid release of acetic acid causes local pH drop, leading to irritation of eyes, skin, and respiratory tract.

  • Systemic Load: The cyclohexanediol backbone is absorbed and excreted renally, often as a glucuronide conjugate. High systemic loads may induce transient CNS depression (dizziness, lethargy).

Figure 1: Metabolic Hydrolysis Pathway

MetabolicPathway Diacetate Cyclohexanediol Diacetate (Lipophilic Entry) Monoacetate Monoacetate Intermediate (Transient) Diacetate->Monoacetate Carboxylesterases (Liver/Blood) AceticAcid Acetic Acid x2 (Local Irritant) Diacetate->AceticAcid Release Diol Cyclohexanediol (Systemic Circulation) Monoacetate->Diol Hydrolysis Monoacetate->AceticAcid Conjugate Glucuronide Conjugate (Renal Excretion) Diol->Conjugate UGT Enzymes (Phase II Metabolism)

Caption: Stepwise metabolic breakdown of cyclohexanediol diacetate. The toxicity profile is a composite of local acetic acid irritation and systemic diol burden.

Toxicological Risk Assessment

Since specific LD50 data for the diacetate is often absent from vendor catalogs, we apply read-across methodology based on the hydrolysis products.

Comparative Toxicity Table
EndpointParent: Diacetate (Estimated)Metabolite 1: CyclohexanediolMetabolite 2: Acetic Acid
Acute Oral (Rat) >2,000 mg/kg (Low Toxicity)~1,600 mg/kg (Harmful)3,310 mg/kg (Corrosive)
Skin Irritation Mild (Defatting action)Non-irritating to MildSevere / Corrosive
Eye Irritation Moderate (Irritant)Category 2A (Irritant)Category 1 (Damage)
Inhalation STOT SE 3 (Resp. Irritation)STOT SE 3 (Resp.[1][2][3] Irritation)10 ppm TWA (Irritant)
Sensitization Not expectedNot a sensitizerNot a sensitizer
Genotoxicity Negative (Ames Test read-across)NegativeNegative

Critical Toxicology Takeaways:

  • The "Acid Flash" Effect: Exposure to the eyes or lungs can result in delayed injury. The lipophilic diacetate penetrates tissue before hydrolyzing, potentially delivering acetic acid deeper into the epithelium than direct acid exposure.

  • Systemic Effects: High-dose exposure (industrial spills) may result in "solvent intoxication" symptoms—dizziness and headache—due to the cyclohexanediol component.

Occupational Hygiene & Exposure Control

Because no specific Occupational Exposure Limit (OEL) exists for cyclohexanediol diacetates, we must control exposure based on the most toxic metabolite: Acetic Acid .

Control Banding Strategy:

  • Target Limit: Maintain airborne concentrations below 10 ppm (based on Acetic Acid TWA).

  • Monitoring: Use standard colorimetric tubes or PID (Photoionization Detectors) calibrated for organic acetates.

Figure 2: Exposure Response Logic

SafetyLogic Start Exposure Incident Route Identify Route Start->Route Skin Skin Contact Route->Skin Eye Eye Contact Route->Eye Inhale Inhalation Route->Inhale Wash Wash w/ Soap & Water (Hydrolysis Risk) Skin->Wash Remove Contaminated Clothing Irrigate Irrigate 15+ mins (Neutralize Acid) Eye->Irrigate Immediate Action FreshAir Fresh Air + Oxygen (Monitor for Edema) Inhale->FreshAir If coughing persists

Caption: Decision logic for immediate spill response. Note that water aids removal but also catalyzes hydrolysis; rapid removal is prioritized.

Handling, Storage, and PPE Protocols

Trustworthiness Check: Standard nitrile gloves may degrade upon prolonged exposure to acetates.

  • Glove Selection: Use Butyl Rubber or Silver Shield/4H for spill cleanup. Nitrile is acceptable only for incidental splash protection (change immediately upon contact).

  • Respiratory Protection: If heating the substance (increasing volatility), use a respirator with an Organic Vapor (OV) cartridge combined with a P95 particulate filter if dust/mist is present.

Storage Integrity:

  • Moisture Control: Store under inert atmosphere (Nitrogen/Argon) if possible. Moisture ingress triggers hydrolysis, generating acetic acid which degrades the container and increases vapor pressure.

  • Incompatibility: Segregate from strong oxidizers and strong bases (which accelerate hydrolysis).

References

  • National Institute for Occupational Safety and Health (NIOSH). (2024). Acetic Acid: IDLH and Exposure Limits. CDC. [Link]

  • PubChem. (2025). 1,4-Cyclohexanediol Compound Summary. National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Cyclohexane-1,4-diol. ECHA. [Link]

  • Mraz, J., et al. (1994). 1,2- and 1,4-Cyclohexanediol: major urinary metabolites and biomarkers of exposure to cyclohexane.[4] International Archives of Occupational and Environmental Health. [Link]

  • Organisation for Economic Co-operation and Development (OECD). (2014). SIDS Initial Assessment Report: Acetates Category. UNEP Publications. [Link]

Sources

literature review on the synthesis of trans-1,2-cyclohexanediol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of trans-1,2-cyclohexanediol and its derivatives represents a foundational competency in stereoselective organic chemistry.[1][2] This scaffold serves as the chiral backbone for privileged ligands (e.g., Trost, Salen), chiral auxiliaries, and bioactive pharmaceutical ingredients.[2]

This technical guide moves beyond standard textbook definitions to provide a rigorous, field-validated analysis of the synthetic pathways, emphasizing stereoelectronic control, scalability, and enantiopurity.[1][2]

Executive Summary: The Stereochemical Imperative

The cyclohexane ring’s conformational rigidity makes trans-1,2-disubstituted derivatives ideal for transferring chiral information.[1][2] Unlike the cis-isomer (which is meso and achiral in its 1,2-diol form), the trans-isomer possesses


 symmetry (in its enantiopure forms), a critical feature for minimizing the number of transition states in asymmetric catalysis.[1]

Key Synthetic Challenges:

  • Stereocontrol: Ensuring exclusive anti-addition.

  • Regiocontrol: Irrelevant for symmetrical cyclohexene but critical for substituted derivatives.[2]

  • Enantiopurity: Efficient resolution of the inherently racemic trans-products derived from achiral precursors.[2]

Mechanistic Foundations

To design effective protocols, one must master the underlying mechanisms that enforce trans-stereochemistry.[1][2]

Epoxide Ring Opening (The Inversion)

The most common route involves the nucleophilic opening of cyclohexene oxide.

  • Mechanism: Under basic or acidic conditions, the nucleophile attacks the epoxide carbon from the face opposite the oxygen bridge (back-side attack).

  • Stereochemical Outcome: This

    
     process guarantees inversion of configuration at the electrophilic carbon, resulting in trans-geometry.[1][2]
    
  • Furst-Plattner Rule: In substituted cyclohexenes, the opening proceeds to yield the trans-diaxial product (initially), which may relax to the diequatorial conformer.[1]

The Prévost Reaction (The Iodine Pathway)

For direct synthesis from cyclohexene without an epoxide intermediate.

  • Mechanism: Electrophilic addition of iodine forms a cyclic iodonium ion.[2] Nucleophilic attack by benzoate opens the ring (anti).[2][3] Crucially, in the absence of water, the neighboring benzoate group displaces the iodide to form a cyclic benzoxonium ion.[2][3] A second benzoate attack opens this ring (again, anti).[2]

  • Result: Double inversion results in net anti-addition (trans-diester).

  • Contrast: The Woodward modification adds water, intercepting the benzoxonium ion to yield the cis-diol (syn-addition).[3][4]

Visualization: Mechanistic Divergence

G Cyclohexene Cyclohexene Iodonium Cyclic Iodonium Intermediate Cyclohexene->Iodonium I2, PhCOOAg Epoxide Cyclohexene Oxide Cyclohexene->Epoxide mCPBA Benzoxonium Cyclic Benzoxonium Ion Iodonium->Benzoxonium PhCOO- (Neighboring Group Part.) ProtonatedEpox Activated Epoxide Epoxide->ProtonatedEpox H+ TransDiester trans-Diester (Prévost Product) Benzoxonium->TransDiester PhCOO- (2nd Attack) TransDiol trans-1,2-Cyclohexanediol ProtonatedEpox->TransDiol H2O (Back-side Attack)

Figure 1: Mechanistic divergence between Prévost and Epoxide hydrolysis pathways.[1] Note the role of the benzoxonium ion in preserving anti-stereochemistry in the Prévost reaction.

Core Synthetic Protocols

Protocol A: Scalable Synthesis via Acid-Catalyzed Hydrolysis

Best for: Large-scale preparation of racemic trans-1,2-cyclohexanediol.[1]

Reagents: Cyclohexene oxide (CHO), Sulfuric acid (


), Water.[2]
  • Preparation: Charge a reactor with CHO (1.0 equiv).

  • Hydrolysis: Slowly add dilute aqueous

    
     (0.05 M) while maintaining temperature 
    
    
    
    . The reaction is highly exothermic.[2]
  • Workup: Once TLC indicates consumption of CHO, neutralize with solid

    
    .[2]
    
  • Extraction: Saturate the aqueous phase with NaCl and exhaustively extract with Ethyl Acetate (EtOAc). Note: The diol is water-soluble; salting out is critical.[1]

  • Purification: Recrystallize from Acetone/Hexane.

    • Yield: >85%

    • Stereochemistry: exclusively trans (

      
      ).[2]
      
Protocol B: Jacobsen Hydrolytic Kinetic Resolution (HKR)

Best for: Obtaining Enantiopure (R,R)- or (S,S)-trans-1,2-cyclohexanediol.[1]

This method utilizes a chiral Co(salen) catalyst to selectively hydrolyze one enantiomer of the racemic epoxide.

Reagents: (R,R)-Co(salen) catalyst (0.5 mol%), Acetic Acid (AcOH), CHO, Water.[1][2]

  • Catalyst Activation: Dissolve (R,R)-Co(salen) in toluene. Add AcOH (2 equiv relative to Co) and stir for 1h in open air (oxidizes Co(II) to active Co(III) species). Remove solvent in vacuo.[2]

  • Reaction: Add racemic Cyclohexene Oxide (1.0 equiv) to the catalyst. Cool to

    
    .
    
  • Hydrolysis: Add Water (0.55 equiv) dropwise.

    • Mechanistic Insight: The catalyst activates the epoxide (Lewis acid) and delivers the hydroxide (nucleophile) cooperatively.

  • Separation:

    • The product mixture contains (R,R)-diol and (S,S)-epoxide .[1]

    • Distill off the unreacted (S,S)-epoxide under reduced pressure (highly volatile).[2]

    • The remaining residue is the (R,R)-diol.[2]

  • Purification: Recrystallize the diol.

    • ee%: >98% (typical).[2]

Synthesis of Functionalized Derivatives

The trans-diol scaffold is often a stepping stone.[1][2] The following protocols describe the synthesis of nitrogen- and carbon-substituted derivatives.

trans-2-Aminocyclohexanol (Azidolysis)

Precursor to chiral ligands and amino-alcohol organocatalysts.[1]

Protocol:

  • Ring Opening: Treat Cyclohexene Oxide with Sodium Azide (

    
    ) and Ammonium Chloride (
    
    
    
    ) in refluxing Methanol/Water (8:1).
    • Safety:

      
       is toxic and potentially explosive.[2] Avoid acidic pH < 4 to prevent 
      
      
      
      formation.[2]
  • Intermediate: Isolates trans-2-azidocyclohexanol.[1][2]

  • Reduction: Hydrogenation (

    
    , Pd/C) or Staudinger reduction (
    
    
    
    , then
    
    
    ) yields the amine.[2]
    • Stereochemistry: Retention during reduction; overall trans relative to the ring.[2]

trans-2-Phenylcyclohexanol (Chiral Auxiliary)

Used in asymmetric synthesis (e.g., Whitesell’s auxiliary).[1][5]

Protocol:

  • Reagent Formation: Generate Lithium Diphenylcuprate (

    
    ) or use Phenyl Grignard with CuI (catalytic).[2]
    
  • Opening: Add Cyclohexene Oxide at

    
     in 
    
    
    
    .
  • Mechanism: The "soft" organocuprate nucleophile attacks the epoxide

    
    .[2]
    
  • Result: trans-2-phenylcyclohexanol.[1][2][6]

    • Note: Direct Grignard (

      
      ) without Copper often leads to rearrangement products (cyclohexanone) due to the Lewis acidity of Mg.
      

Data & Comparison of Methods

MethodTarget ProductStereoselectivityScalabilityKey Limitation
Acid Hydrolysis Racemic trans-diol100% transHigh (kg scale)Produces racemate; requires resolution.[1]
Prévost Reaction Racemic trans-diol>95% transMediumUses stoichiometric Iodine/Silver (expensive).[1][2]
Jacobsen HKR Enantiopure trans-diol>99% eeHighMax 50% yield (kinetic resolution).[1][2]
Enzymatic Resolution Enantiopure Ester/Diol>95% eeMediumLong reaction times; enzyme cost.[2]

Advanced Visualization: Derivative Workflow

Derivatives CHO Cyclohexene Oxide (Racemic) HKR Jacobsen HKR (Co-Salen) CHO->HKR Azide Azidolysis (NaN3) CHO->Azide Cuprate Organocuprate (Ph2CuLi) CHO->Cuprate RR_Diol (R,R)-trans-1,2-Cyclohexanediol (Enantiopure) HKR->RR_Diol Hydrolysis SS_Epox (S,S)-Cyclohexene Oxide (Unreacted) HKR->SS_Epox Distillation Trans_Azide trans-2-Azidocyclohexanol Azide->Trans_Azide SN2 Opening Trans_Ph trans-2-Phenylcyclohexanol Cuprate->Trans_Ph C-C Bond Formation AminoAlc trans-2-Aminocyclohexanol (Ligand Precursor) Trans_Azide->AminoAlc H2, Pd/C

Figure 2: Synthetic tree for high-value derivatives starting from Cyclohexene Oxide.[1]

References

  • Jacobsen, E. N. (2000).[2][7] "Asymmetric Catalysis of Epoxide Ring-Opening Reactions." Accounts of Chemical Research. Available at: [Link]

  • Schaus, S. E., et al. (2002).[2] "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes." Journal of the American Chemical Society.[2] Available at: [Link]

  • Whitesell, J. K. (1992).[2] "C2 symmetry and asymmetric induction." Chemical Reviews. Available at: [Link]

  • Emmanuvel, L., et al. (2005).[2] "NaIO4/LiBr-mediated Diastereoselective Dihydroxylation of Olefins: A Catalytic Approach to the Prevost-Woodward Reaction." Organic Letters. Available at: [Link]

  • Overman, L. E., & Campbell, C. B. (1974).[2] "The preparation of trans-2-aminocyclohexanol." Journal of Organic Chemistry. Available at: [Link]

Sources

Methodological & Application

Biocatalytic Kinetic Resolution of trans-1,2-Cyclohexanediol Diacetate: A Senior Scientist’s Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocol for Enzymatic Hydrolysis of trans-1,2-Cyclohexanediol Diacetate Content Type: Application Note & Protocol Audience: Researchers, Process Chemists

Introduction & Strategic Significance

Chiral 1,2-functionalized cyclohexanes are privileged scaffolds in medicinal chemistry, serving as cores for glycosidase inhibitors, chiral auxiliaries, and ligands for asymmetric catalysis. While cis-1,2-cyclohexanediol is a meso compound requiring desymmetrization, ** trans-1,2-cyclohexanediol** possesses


 symmetry and exists as a pair of enantiomers: (

) and (

).

Chemical resolution of the diol is often inefficient, requiring stoichiometric chiral derivatizing agents. Enzymatic hydrolysis of the corresponding racemate—** trans-1,2-cyclohexanediol diacetate**—offers a robust, scalable Kinetic Resolution (KR) strategy.

This guide details the protocol for the lipase/esterase-catalyzed hydrolysis of racemic trans-1,2-cyclohexanediol diacetate. By exploiting the inherent stereoselectivity of serine hydrolases, we can isolate both the enantiopure monoacetate (product) and the unreacted diacetate (substrate) with high enantiomeric excess (


).

Mechanistic Insight: The "Why" Behind the Protocol

To optimize this reaction, one must understand the catalytic machinery. Lipases (e.g., CAL-B) and esterases (e.g., PLE) operate via a Serine-Histidine-Aspartate catalytic triad.

  • Acyl-Enzyme Formation: The nucleophilic serine attacks the carbonyl of the fast-reacting enantiomer's acetate group.

  • Tetrahedral Intermediate: Stabilized by the "oxyanion hole" (H-bonds from backbone amides).

  • Hydrolysis: Water attacks the acyl-enzyme intermediate, releasing the monoacetate and regenerating the enzyme.

Stereochemical Basis (Kazlauskas Rule): Most lipases follow the Kazlauskas rule, favoring the enantiomer where the large substituent fits into the large hydrophobic pocket and the medium substituent into the medium pocket. In the context of trans-1,2-diacetoxycyclohexane, the enzyme distinguishes between the (


) and (

) conformers based on the spatial orientation of the acetoxy group relative to the cyclohexane ring.
Reaction Scheme

ReactionScheme cluster_substrate Substrate (Racemic) cluster_enzyme cluster_products Kinetic Resolution Products (50% Conversion) Racemate trans-1,2-Diacetoxycyclohexane (Racemic Mixture) Enzyme Lipase/Esterase (e.g., PLE or CAL-B) + Buffer (pH 7.0) Racemate->Enzyme Stereoselective Binding Prod1 (1R,2R)-Monoacetate (Hydrolyzed Product) High ee Enzyme->Prod1 Fast Hydrolysis (k_fast) Prod2 (1S,2S)-Diacetate (Unreacted Substrate) High ee Enzyme->Prod2 Slow/No Hydrolysis (k_slow)

Figure 1: Conceptual scheme of the kinetic resolution. The enzyme selectively hydrolyzes one enantiomer (typically the 1R,2R form with PLE) leaving the other intact.

Materials & Equipment

Reagents
  • Substrate: trans-1,2-Cyclohexanediol diacetate (Synthesis: Acetylate trans-1,2-cyclohexanediol with Ac

    
    O/Pyridine).
    
  • Enzymes:

    • Primary Candidate: Porcine Liver Esterase (PLE) – Historically proven for this specific substrate.

    • Modern Alternative: Candida antarctica Lipase B (CAL-B, immobilized as Novozyme 435) – Robust, easy to filter.

  • Buffer: 0.1 M Phosphate Buffer, pH 7.0.

  • Base for Titration: 0.1 M or 1.0 M NaOH.

  • Solvents: Ethyl acetate (extraction), Hexane/EtOAc (chromatography).

Equipment
  • pH-Stat Titrator: Critical for scale-up. Maintains pH constant by automatically adding NaOH; the volume added correlates directly to conversion.

  • Orbital Shaker: For screening scale.

  • Chiral GC or HPLC:

    • Column: Chiralcel OD-H (HPLC) or Cyclodex-B (GC).

Experimental Protocol

Phase 1: Enzyme Screening (Analytical Scale)

Goal: Identify the enzyme with the highest Enantiomeric Ratio (E).

  • Preparation: In a 4 mL glass vial, dissolve 20 mg of racemic trans-1,2-cyclohexanediol diacetate in 100 µL acetone (co-solvent).

  • Initiation: Add 1.9 mL of 0.1 M Phosphate Buffer (pH 7.0). Add 10 mg of enzyme (PLE, CAL-B, PPL, Lipase PS).

  • Incubation: Shake at 30°C, 200 rpm.

  • Sampling: At 1h, 4h, and 24h, withdraw 100 µL aliquots. Extract with 200 µL ethyl acetate.

  • Analysis: Analyze the organic phase by Chiral GC. Calculate conversion (

    
    ) and enantiomeric excess of substrate (
    
    
    
    ) and product (
    
    
    ).
  • Decision: Select enzyme with

    
     (ideally 
    
    
    
    ).
    • Formula:

      
      
      
Phase 2: Preparative Scale Hydrolysis (pH-Stat Method)

Goal: Isolate gram-scale quantities of enantiopure material.

Step-by-Step Workflow:

  • Setup: Charge a reaction vessel with 5.0 g (25 mmol) of racemic trans-1,2-cyclohexanediol diacetate.

  • Solvent System: Add 250 mL of 0.1 M Phosphate Buffer (pH 7.0).

    • Note: If substrate solubility is poor, add 5-10% v/v acetone or run as a biphasic system with toluene, though pure buffer is preferred for PLE.

  • Enzyme Addition: Add 100-250 mg of PLE (or optimized loading from Phase 1).

  • Reaction Monitoring (The pH-Stat Advantage):

    • As hydrolysis proceeds, acetic acid is released, lowering pH.

    • Set the autotitrator to maintain pH 7.0 using 1.0 M NaOH.

    • Stop Point: When NaOH consumption reaches 12.5 mmol (0.5 equivalents), the reaction is exactly at 50% conversion. This is the theoretical optimum for a kinetic resolution.

  • Quenching:

    • Immobilized Enzyme (CAL-B): Filter off the beads.

    • Free Enzyme (PLE): Add Celite, stir, and filter, or saturate with NaCl to salt-out the enzyme during extraction.

  • Work-up:

    • Extract the aqueous mixture with Ethyl Acetate (

      
       mL).
      
    • Dry combined organics over MgSO

      
       and concentrate in vacuo.
      
  • Purification:

    • The crude residue contains the monoacetate (polar) and the unreacted diacetate (non-polar).

    • Separate via Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient from 10% to 50% EtOAc in Hexane.

Phase 3: Data Summary & Quality Control
ParameterSpecificationNote
Substrate trans-1,2-DiacetoxycyclohexaneRacemic
Enzyme Porcine Liver Esterase (PLE)Alt: CAL-B
Temperature 30°CAvoid >40°C to prevent enzyme deactivation
pH 7.0 (maintained via titration)Critical for enzyme activity
Stop Point 50% ConversionMax theoretical yield for KR
Target ee >95% (for both fractions)Re-crystallization can upgrade ee to >99%

Workflow Visualization

Workflow Start Start: Racemic Diacetate Screen Phase 1: Enzyme Screening (24-well plate, GC Analysis) Start->Screen Select Select Enzyme (E > 50) Screen->Select ScaleUp Phase 2: Scale-Up (pH-Stat) Monitor NaOH consumption Select->ScaleUp Quench Stop at 50% Conversion (Filter/Extract) ScaleUp->Quench 0.5 eq NaOH added Chrom Column Chromatography Quench->Chrom ProductA Fraction 1: (S,S)-Diacetate (Unreacted) Chrom->ProductA ProductB Fraction 2: (R,R)-Monoacetate (Hydrolyzed) Chrom->ProductB

Figure 2: Operational workflow from screening to purified enantiomers.

Troubleshooting & Optimization

  • Low Conversion: Enzyme inhibition by the released acetic acid is common. Ensure the buffer capacity is high or, preferably, use the pH-stat method to neutralize acid instantly.

  • Low Selectivity (

    
    ): 
    
    • Lower the temperature to 4°C (selectivity often increases as T decreases).

    • Switch solvent: Try a biphasic system (Buffer/MTBE) which keeps the hydrophobic substrate and product in the organic phase, protecting the enzyme.

  • Emulsions: During extraction, proteinaceous material can stabilize emulsions. Filter through a Celite pad before extraction to remove the enzyme.

References

  • Crout, D. H. G., et al. (1986). Enzymatic hydrolysis of (±)-trans-1,2-diacetoxycycloalkanes. A facile route to optically-active cycloalkane-1,2-diols.[1][2] Journal of the Chemical Society, Chemical Communications, (5), 346-348. Link

  • Tanaka, M., et al. (2007). Lipase-catalyzed kinetic resolution of cyclic trans-1,2-diols bearing a diester moiety. The Journal of Organic Chemistry, 72(20), 7750-7756. Link

  • Schwartz, A., et al. (1993). Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters: (-)-(1R,2S)-trans-2-phenylcyclohexanol.[3] Organic Syntheses, 71, 83. Link

  • Berkessel, A., & Andreae, M. R. (2001). Efficient Kinetic Resolution of trans-1,2-Cyclohexanediol by Lipase-Catalyzed Acetylation.[3] Tetrahedron Letters, 42, 471. (Contextual citation for acetylation route).

Sources

lipase-catalyzed kinetic resolution of trans-1,2-cyclohexanediol diacetate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Lipase-Catalyzed Kinetic Resolution of trans-1,2-Cyclohexanediol Diacetate

Executive Summary

This application note details the kinetic resolution of trans-1,2-cyclohexanediol diacetate using lipase biocatalysis. Chiral trans-1,2-cyclohexanediol derivatives are critical building blocks for asymmetric synthesis, serving as precursors for chiral ligands (e.g., Trost ligands), organocatalysts, and pharmaceutical intermediates.

While traditional chemical resolution involves diastereomeric salt formation (often inefficient and labor-intensive), enzymatic kinetic resolution offers a sustainable, high-yield alternative. This guide focuses on the hydrolytic kinetic resolution using Burkholderia cepacia lipase (Amano PS) or Candida antarctica Lipase B (CALB), which exhibit high enantioselectivity (


) for this substrate.

Mechanistic Principle

The core principle relies on the lipase's ability to discriminate between the enantiomers of the racemic diester.[1] The reaction follows the Kazlauskas Rule , which predicts that for secondary alcohols, lipases preferentially recognize the enantiomer where the medium-sized substituent (


) and large-sized substituent (

) fit specific pockets in the active site.

In the context of trans-1,2-cyclohexanediol diacetate:

  • The lipase preferentially hydrolyzes the ester groups of the (

    
    ) -enantiomer.
    
  • This produces the (

    
    )-monoacetate  (and subsequently the diol upon extended reaction).
    
  • The (

    
    )-diacetate  remains unreacted, allowing for the separation of both enantiomers in high optical purity.
    
Diagram 1: Kinetic Resolution Pathway

KineticResolution Racemate Racemic trans-1,2- Cyclohexanediol Diacetate (1R,2R + 1S,2S) Transition Enantioselective Hydrolysis Racemate->Transition Substrate Input Lipase Lipase Catalyst (Amano PS or CALB) + Phosphate Buffer Lipase->Transition Catalysis Product1 (1R,2R)-Monoacetate (Hydrolyzed Product) High ee Transition->Product1 Fast Reaction (k_R) Product2 (1S,2S)-Diacetate (Unreacted Substrate) High ee Transition->Product2 Slow Reaction (k_S)

Caption: Stereoselective hydrolysis pathway. The lipase preferentially targets the (1R,2R)-enantiomer, yielding the monoacetate while leaving the (1S,2S)-diacetate intact.

Materials and Equipment

  • Substrate: trans-1,2-Cyclohexanediol diacetate (Racemic).

  • Biocatalyst:

    • Primary Recommendation: Lipase from Burkholderia cepacia (Amano Lipase PS) immobilized on diatomaceous earth or ceramic beads.

    • Alternative: Candida antarctica Lipase B (Novozym 435).[2]

  • Solvents: Phosphate buffer (0.1 M, pH 7.0), Toluene or Acetone (Co-solvent), Ethyl Acetate (Extraction).

  • Equipment: Orbital shaker or overhead stirrer, pH-stat (optional but recommended for scale-up), Centrifuge, Chiral GC.

Experimental Protocol

Standard Operating Procedure (Hydrolysis)

This protocol is designed for a 1-gram scale but is linearly scalable.

  • Preparation of Reaction Medium:

    • Prepare 20 mL of 0.1 M Potassium Phosphate Buffer (pH 7.0).

    • Expert Insight: The hydrolysis generates acetic acid, which will lower the pH. For larger scales (>5g), use a pH-stat to maintain pH 7.0 by automatic addition of 1M NaOH. For small scales, the buffer capacity is usually sufficient.

  • Substrate Dissolution:

    • Dissolve 1.0 g (5 mmol) of racemic trans-1,2-cyclohexanediol diacetate in 2 mL of Acetone or Toluene.

    • Add this solution to the phosphate buffer.

    • Note: A biphasic system (Toluene/Buffer) often yields higher enantioselectivity than a miscible co-solvent (Acetone/Buffer) due to reduced water stripping from the enzyme surface.

  • Initiation:

    • Add 50 mg of Immobilized Lipase (5% w/w relative to substrate).

    • Incubate at 30°C with vigorous shaking (200 rpm).

  • Monitoring:

    • Monitor the reaction by TLC (Hexane:EtOAc 7:3) or GC.

    • Endpoint: Stop the reaction at 50% conversion . This is the theoretical maximum yield for a kinetic resolution to obtain both enantiomers in high purity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ).[3]
      
  • Quenching and Workup:

    • Filter the reaction mixture to remove the immobilized enzyme (enzyme can often be washed and reused).

    • Extract the filtrate with Ethyl Acetate (

      
       mL).
      
    • Dry the combined organic layers over anhydrous

      
       and concentrate under vacuum.
      
  • Purification:

    • Separate the (

      
      )-diacetate  (unreacted) and (
      
      
      
      )-monoacetate
      (product) via silica gel column chromatography.
    • Eluent: Gradient from 10% to 50% EtOAc in Hexane.

Analytical Method (Chiral GC)

To validate optical purity, use the following validated method:

  • Instrument: Gas Chromatograph with FID.

  • Column: Cyclodex-B (Agilent) or Astec CHIRALDEX B-PH (30 m

    
     0.25 mm).
    
  • Conditions:

    • Injector: 250°C, Split ratio 50:1.

    • Oven: 120°C Isothermal.

    • Detector: 250°C.

  • Retention Times (Approximate):

    • (

      
      )-Diacetate: 12.5 min
      
    • (

      
      )-Diacetate: 13.2 min
      
    • (

      
      )-Monoacetate: 15.8 min
      
    • (

      
      )-Monoacetate: 16.5 min
      

Optimization & Troubleshooting

The enantiomeric ratio (


) is the key metric.[4] If 

, optimization is required.

Table 1: Optimization Parameters

ParameterRecommendationMechanistic Rationale
Solvent System Toluene/Buffer (Biphasic)Hydrophobic solvents preserve the essential water layer around the lipase, maintaining the "lid" structure in an active conformation.
Temperature 25°C - 30°CLower temperatures generally increase enantioselectivity (

) by amplifying the difference in activation energy (

) between enantiomers, though rate decreases.
pH Control pH 7.0 (Stat)Acidification denatures the catalytic triad (Ser-His-Asp). Maintaining neutral pH is critical for Pseudomonas lipases.
Conversion Strictly 45-50%Pushing beyond 50% conversion degrades the

of the remaining substrate ((

)-diacetate) due to the slow hydrolysis of the "wrong" enantiomer.

Workflow Diagram

Diagram 2: Experimental Workflow

Workflow Start Start: Racemic Diacetate + Buffer + Co-solvent EnzymeAdd Add Immobilized Lipase (Amano PS / CALB) Start->EnzymeAdd Incubate Incubate 30°C, 200 rpm pH Stat Control EnzymeAdd->Incubate Sample Sampling (1-24h) TLC / GC Check Incubate->Sample Decision Conversion = 50%? Sample->Decision Decision->Incubate No (<50%) Stop Filter Enzyme & Extract (EtOAc) Decision->Stop Yes (50%) Analysis Chiral GC Analysis Calculate E-value Stop->Analysis

Caption: Step-by-step experimental workflow for the kinetic resolution process.

References

  • Crout, D. H. G., & Christen, M. (1989). Biotransformations in Organic Synthesis. Modern Synthetic Methods, 5, 1-114. Link

  • Kazlauskas, R. J., et al. (1991).[5][6] A Rule to Predict Which Enantiomer of a Secondary Alcohol Reacts Faster in Reactions Catalyzed by Cholesterol Esterase, Lipase from Pseudomonas cepacia, and Lipase from Candida rugosa.[5][6] Journal of Organic Chemistry, 56(8), 2656–2665.[6] Link

  • Tanaka, M., et al. (2007). Lipase-catalyzed kinetic resolution of cyclic trans-1,2-diols bearing a diester moiety. Journal of Organic Chemistry, 72(20), 7750-7756. Link

  • Sigma-Aldrich. (n.d.). Amano Lipase PS, from Burkholderia cepacia. Product Specification. Link

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron, 63(8), 1721-1754. Link

Sources

Application Note: Synthesis of Enantiopure trans-1,2-Cyclohexanediol via Enzymatic Kinetic Resolution of its Diacetate Precursor

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral trans-1,2-Cyclohexanediol

Enantiomerically pure trans-1,2-cyclohexanediol is a cornerstone in modern asymmetric synthesis, serving as a versatile chiral auxiliary and a valuable building block in the pharmaceutical industry.[1][2] Its rigid C2-symmetric scaffold is instrumental in the synthesis of complex molecules, including chiral ligands for asymmetric catalysis and active pharmaceutical ingredients (APIs).[3] The stereoisomers of 1,2-cyclohexanediol, particularly the trans-configuration, are highly sought after for creating enantiopure compounds, which is critical in drug development where a single enantiomer often accounts for the desired therapeutic activity while the other may be inactive or even harmful.

This application note provides a comprehensive guide to the synthesis of enantiopure (1R,2R)- and (1S,2S)-trans-1,2-cyclohexanediol from the racemic diacetate precursor, (±)-trans-1,2-diacetoxycyclohexane, through enzymatic kinetic resolution. This method is favored for its mild reaction conditions, high enantioselectivity, and environmental compatibility, offering a practical and efficient alternative to traditional chemical resolution techniques.

Principle of Enzymatic Kinetic Resolution

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a different rate than the other in the presence of a chiral catalyst. In this application, we employ a lipase, a type of hydrolase enzyme, to selectively hydrolyze one enantiomer of the racemic diacetate. Lipases exhibit a high degree of enantioselectivity, meaning they preferentially bind to and catalyze the hydrolysis of one enantiomer over the other.

The reaction proceeds via a "ping-pong bi-bi" mechanism, a characteristic of many serine hydrolases.[3] The enzyme's active site contains a catalytic triad of amino acids (typically serine, histidine, and aspartate or glutamate) that facilitates the hydrolysis of the ester bond. The enantioselectivity arises from the differential fit of the two enantiomers into the enzyme's chiral active site.

This enantioselective hydrolysis results in a mixture of the unreacted, enantiomerically enriched diacetate and the hydrolyzed, enantiomerically enriched diol. These two products can then be readily separated using standard chromatographic techniques, yielding both enantiomers of the trans-1,2-cyclohexanediol (after hydrolysis of the remaining diacetate).

Experimental Workflow

The overall experimental workflow for the enzymatic kinetic resolution of (±)-trans-1,2-diacetoxycyclohexane is depicted below.

G cluster_0 Enzymatic Hydrolysis cluster_1 Work-up & Separation cluster_2 Products cluster_3 Optional Hydrolysis racemate Racemic (±)-trans-1,2-diacetoxycyclohexane reaction Reaction Mixture (Stirring at controlled temperature) racemate->reaction enzyme Lipase (e.g., from Bacillus subtilis) enzyme->reaction buffer Phosphate Buffer (pH 7.0) buffer->reaction extraction Solvent Extraction (e.g., Ethyl Acetate) reaction->extraction chromatography Column Chromatography (Silica Gel) extraction->chromatography diol Enantiopure trans-1,2-Cyclohexanediol (e.g., (1R,2R)-diol) chromatography->diol Fraction 1 monoacetate Enantiopure trans-1-acetoxy-2-hydroxycyclohexane (e.g., (1S,2S)-monoacetate) chromatography->monoacetate Fraction 2 hydrolysis Chemical Hydrolysis (e.g., NaOH or HCl) monoacetate->hydrolysis final_diol Enantiopure trans-1,2-Cyclohexanediol (e.g., (1S,2S)-diol) hydrolysis->final_diol caption Figure 1. Experimental workflow for the synthesis of enantiopure trans-1,2-cyclohexanediol.

Caption: Figure 1. Experimental workflow for the synthesis of enantiopure trans-1,2-cyclohexanediol.

Detailed Experimental Protocol: Lipase-Catalyzed Hydrolysis

This protocol details the enzymatic kinetic resolution of (±)-trans-1,2-diacetoxycyclohexane using lipase from Bacillus subtilis.

Materials and Reagents:

  • (±)-trans-1,2-diacetoxycyclohexane

  • Lipase from Bacillus subtilis (lyophilized powder)[4][5]

  • Potassium phosphate buffer (0.1 M, pH 7.0)

  • Ethyl acetate (reagent grade)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Temperature-controlled water bath

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve (±)-trans-1,2-diacetoxycyclohexane (e.g., 1.0 g, 5.0 mmol) in a minimal amount of a suitable co-solvent if necessary (e.g., acetone or THF), although the reaction can often be performed in a biphasic system.

    • Add potassium phosphate buffer (0.1 M, pH 7.0, e.g., 50 mL). The buffer is crucial for maintaining the optimal pH for lipase activity, as the hydrolysis of the ester will produce acetic acid, which can lower the pH and denature the enzyme.

    • Add the lipase from Bacillus subtilis (e.g., 100 mg). The optimal enzyme loading may need to be determined empirically.

  • Enzymatic Reaction:

    • Stir the reaction mixture vigorously at a controlled temperature (e.g., 30 °C) in a water bath.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the conversion of the diacetate. The reaction is typically stopped at or near 50% conversion to achieve the highest enantiomeric excess for both the unreacted substrate and the product.

  • Work-up and Extraction:

    • Once the desired conversion is reached, terminate the reaction by filtering off the enzyme (if immobilized) or by adding a water-immiscible organic solvent like ethyl acetate to extract the products.

    • Extract the aqueous phase with ethyl acetate (e.g., 3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture.

  • Purification:

    • Purify the crude mixture by column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate is typically effective.

    • The less polar, unreacted diacetate will elute first, followed by the more polar monoacetate and finally the diol.

    • Collect the fractions and analyze them by TLC to identify the pure products.

    • Combine the fractions containing the pure enantiomerically enriched diol and the enantiomerically enriched monoacetate separately and remove the solvent.

  • Hydrolysis of the Monoacetate (Optional):

    • To obtain the other enantiomer of the diol, the purified monoacetate can be hydrolyzed chemically.

    • Dissolve the monoacetate in a suitable solvent (e.g., methanol) and add an aqueous solution of a base (e.g., NaOH) or acid (e.g., HCl).

    • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

    • Neutralize the reaction mixture and extract the product with an organic solvent.

    • Dry the organic layer and remove the solvent to yield the other enantiomer of trans-1,2-cyclohexanediol.

Data Presentation: Performance of Various Lipases

The choice of lipase can significantly impact the efficiency and enantioselectivity of the kinetic resolution. The following table summarizes typical results for the hydrolysis of (±)-trans-1,2-diacetoxycyclohexane using different lipases.

Lipase SourceProductEnantiomeric Excess (ee%)Yield (%)Reference
Bacillus subtilis Lipase A(R,R)-diol>99%~45%[4][5]
Bacillus subtilis Lipase B(R,R)-diol>99%~48%[4][5]
Porcine Pancreatic Lipase (PPL)(1S,2S)-diolHigh (specific value varies)~40-50%[6][7]
Pseudomonas cepacia Lipase (PCL)Varies with conditionsHigh~40-50%[8]

Note: The enantiomeric excess and yield are highly dependent on the specific reaction conditions, including enzyme concentration, substrate concentration, temperature, pH, and reaction time. The data presented here are representative values to guide experimental design.

Determination of Enantiomeric Excess

Accurate determination of the enantiomeric excess (ee) is crucial for evaluating the success of the kinetic resolution. Two common methods are employed:

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • This is the most widely used method for separating and quantifying enantiomers.[9]

    • A chiral stationary phase (CSP) is used, which interacts differently with the two enantiomers, leading to different retention times.

    • The ee is calculated from the relative peak areas of the two enantiomers.[9]

    • Derivatization of the diol to a more UV-active compound may be necessary for sensitive detection.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Derivatizing Agent (CDA):

    • This method involves reacting the enantiomeric mixture of the diol with a chiral derivatizing agent (e.g., Mosher's acid) to form a pair of diastereomers.

    • The diastereomers will have distinct signals in the NMR spectrum (typically ¹H or ¹⁹F NMR), which can be integrated to determine their ratio, and thus the ee of the original diol.[10][11]

Causality Behind Experimental Choices

  • Choice of Enzyme: Lipases are chosen for their ability to function at the interface of aqueous and organic phases, which is ideal for the hydrolysis of sparingly water-soluble substrates like diacetoxycyclohexane. Different lipases exhibit different enantioselectivities and substrate specificities. For instance, lipases from Bacillus subtilis have been shown to be highly selective for the (R,R)-enantiomer of (±)-trans-1,2-diacetoxycyclohexane.[4][5] The choice of a specific lipase often requires screening of several commercially available enzymes to find the one that provides the best balance of activity and enantioselectivity for the target substrate.

  • Role of the Buffer: The enzymatic hydrolysis of an ester produces a carboxylic acid, which can lower the pH of the reaction medium. Lipases have an optimal pH range for their activity, and significant deviations from this range can lead to a decrease in reaction rate and even irreversible denaturation of the enzyme. A buffer solution is used to maintain a stable pH throughout the reaction, ensuring optimal enzyme performance. A phosphate buffer at a neutral pH (around 7.0) is commonly used as it is biocompatible and effective in this range.

  • Reaction Monitoring and 50% Conversion: The goal of a kinetic resolution is to separate the two enantiomers. The highest theoretical enantiomeric excess for both the unreacted starting material and the product is achieved at exactly 50% conversion. Therefore, careful monitoring of the reaction progress is essential to stop the reaction at the optimal point.

Conclusion

The enzymatic kinetic resolution of (±)-trans-1,2-diacetoxycyclohexane is a robust and highly effective method for the synthesis of enantiopure trans-1,2-cyclohexanediol. This approach offers significant advantages in terms of operational simplicity, mild reaction conditions, and high enantioselectivity. The detailed protocols and insights provided in this application note will enable researchers, scientists, and drug development professionals to successfully implement this valuable synthetic transformation in their work.

References

  • Parve, O., Vallikivi, I., Metsala, A., Lille, Ü., Tugu, V., Sikk, P., Kiiimbre, T., Vija, I., & Pehk, T. (1997). Lipase-Catalysed Enantioselective Hydrolysis: Interpretation of the Kinetic Results in Terms of Frontier Orbital Localisation Om. Tetrahedron: Asymmetry, 8(11), 1789-1796. [Link]

  • Berglund, P., & Hult, K. (1995). Enantioselective lipase-catalyzed ester hydrolysis: effects on rates and enantioselectivity from a variation of the ester structure. Biocatalysis and Biotransformation, 12(1), 35-46. [Link]

  • El-Ghezal, N., & Spivey, A. C. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]

  • James, T. D., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15, 3336–3361. [Link]

  • Ling, S., et al. (2023). Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR. Chinese Chemical Letters, 34(1), 107933. [Link]

  • Sanchez, S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis, 58, 107-113. [Link]

  • Roberts, S. M., et al. (1995). Activities in Crude Porcine Pancreatic Lipase: Enantioselectivity in Hydrolysis of the Diacetate of 2-Phenylpropane-1,3-Diol. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-2. [Link]

  • Guanti, G., Banfi, L., & Narisano, E. (1989). Enantioselective hydrolysis of racemic diesters by porcine pancreatic lipase. Journal of the Chemical Society, Chemical Communications, (11), 729-730. [Link]

  • Palomo, J. M., et al. (2011). Hydrolysis of triacetin catalyzed by immobilized lipases: effect of the immobilization protocol and experimental conditions on diacetin yield. Bioresource technology, 102(10), 6315-6321. [Link]

  • Detry, J., Rosenbaum, T., Lütz, S., Hahn, D., Jaeger, K. E., Müller, M., & Eggert, T. (2006). Biocatalytic production of enantiopure cyclohexane-trans-1,2-diol using extracellular lipases from Bacillus subtilis. Applied microbiology and biotechnology, 72(6), 1107–1116. [Link]

  • Calvo-Flores, F. G., & García-Mendoza, P. (1992). Porcine pancreatic lipase-catalized enantioselective hydrolysis of N-protected amino acid methyl-esters. Amino acids, 2(1-2), 87-95. [Link]

  • Tanaka, M., Oba, M., Tamai, K., & Suemune, H. (2001). Asymmetric synthesis of alpha,alpha-disubstituted alpha-amino acids using (S,S)-cyclohexane-1,2-diol as a chiral auxiliary. The Journal of organic chemistry, 66(8), 2667–2673. [Link]

  • Szatmári, I., Fekete, Z., & Vigh, T. (2010). Environmentally Benign Chiral Resolution of trans-1,2-Cyclohexanediol by Two-Step Supercritical Fluid Extraction. Industrial & Engineering Chemistry Research, 49(19), 9406-9412. [Link]

  • Caron, G., & Kazlauskas, R. J. (1997). An optimized sequential kinetic resolution of trans-1,2-cyclohexanediol. The Journal of Organic Chemistry, 62(23), 7938-7939. [Link]

  • Schwartz, A., Madan, P., Whitesell, J. K., & Lawrence, R. M. (1990). Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters: (−)-(1R,2S)-trans-2-phenylcyclohexanol and (+)-(1S,2R)-trans-2-phenylcyclohexanol. Organic Syntheses, 69, 1. [Link]

  • Vertex AI Search. (2026). Understanding 1,2-Cyclohexanediol (CAS 931-17-9)
  • Macmillan Group - Princeton University. (2020). Dynamic Kinetic Resolution of β-Substituted Ketones by Combining Photoredox and Enzyme Catalysis. Science, 369(6507), 1079-1084. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/2020_08_DKR_Science.pdf]([Link] Macmillan/files/publications/2020_08_DKR_Science.pdf)

  • O’Brien, P., & O’Mahony, D. J. R. (2018). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. European Journal of Organic Chemistry, 2018(48), 6821-6828. [Link]

  • Tanaka, M., Oba, M., Tamai, K., & Suemune, H. (2001). Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids Using (S,S)-Cyclohexane-1,2-diol as a Chiral Auxiliary. The Journal of Organic Chemistry, 66(8), 2667-2673. [Link]

Sources

Application Note: High-Efficiency Acetylation of trans-1,2-Cyclohexanediol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the acetylation of trans-1,2-cyclohexanediol using acetic anhydride, catalyzed by 4-Dimethylaminopyridine (DMAP). It is designed for researchers requiring high-purity synthesis of trans-1,2-cyclohexanediol diacetate for use as a chiral scaffold or metabolic standard.

Introduction & Scope

The acetylation of trans-1,2-cyclohexanediol is a fundamental transformation in organic synthesis, often utilized to protect hydroxyl groups or to generate lipophilic standards for metabolic studies. While the reaction appears trivial, the steric environment of the trans-diol (typically existing in a diequatorial conformation) requires specific catalytic activation to ensure complete conversion to the diacetate without harsh thermal conditions that could lead to elimination side products.

This protocol utilizes Acetic Anhydride (


)  activated by 4-Dimethylaminopyridine (DMAP)  in a Pyridine/Dichloromethane system. This method is superior to acid-catalyzed esterification due to milder conditions, faster kinetics, and simplified workup.
Key Chemical Transformation
  • Substrate: trans-1,2-Cyclohexanediol (CAS: 1460-57-7)[1][2][3][4][5]

  • Reagent: Acetic Anhydride (CAS: 108-24-7)

  • Product: trans-1,2-Cyclohexanediol diacetate (CAS: 1759-71-3)[6]

Mechanistic Insight: The DMAP Cycle

Understanding the role of DMAP is critical for troubleshooting. DMAP is not merely a base; it acts as a nucleophilic catalyst . It attacks the acetic anhydride to form a highly electrophilic N-acetylpyridinium species. This intermediate is orders of magnitude more reactive toward the alcohol than the anhydride itself.

Reaction Mechanism Diagram

The following diagram illustrates the catalytic cycle, highlighting the activation of the anhydride and the regeneration of the catalyst.

DMAP_Mechanism DMAP DMAP (Catalyst) Inter N-Acetylpyridinium Salt (Activated) DMAP->Inter Attacks Ac2O Ac2O Acetic Anhydride (Reagent) Ac2O->Inter Inter->DMAP Regeneration Product Diacetate (Product) Inter->Product Alcohol Attack Acetate Acetate ion (Byproduct) Inter->Acetate Alcohol trans-1,2-Cyclohexanediol (Substrate) Alcohol->Product

Figure 1: DMAP-catalyzed nucleophilic acyl substitution. The formation of the N-acetylpyridinium salt lowers the activation energy for the alcohol attack.

Experimental Protocol

Reagents & Materials

Ensure all glassware is oven-dried. Water acts as a competing nucleophile and will consume the anhydride.

ReagentEquiv.[7][8]RoleCAS No.
trans-1,2-Cyclohexanediol 1.0Substrate1460-57-7
Acetic Anhydride 3.0Acylating Agent108-24-7
Pyridine 5.0Base/Solvent110-86-1
DMAP 0.1 (10 mol%)Catalyst1122-58-3
Dichloromethane (DCM) SolventReaction Medium75-09-2
Step-by-Step Procedure
Step 1: Reaction Setup
  • Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Add 1.16 g (10 mmol) of trans-1,2-cyclohexanediol.

  • Add 20 mL of anhydrous DCM and 4.0 mL (approx. 50 mmol) of Pyridine. Stir until the diol is fully dissolved.

  • Add 122 mg (1.0 mmol) of DMAP.

  • Cool the solution to 0°C using an ice bath. Note: Cooling controls the initial exotherm.

Step 2: Addition & Reaction
  • Dropwise, add 2.8 mL (30 mmol) of Acetic Anhydride over 5 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature (25°C) .

  • Stir for 3–4 hours .

Step 3: Self-Validation (TLC Monitoring)
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: 30% Ethyl Acetate in Hexanes.

  • Visualization: Staining is required (Anisaldehyde or KMnO4) as the product has weak UV absorption.

  • Checkpoint: The starting material (

    
    ) should disappear; the diacetate product (
    
    
    
    ) will appear as a distinct spot.
Step 4: Quench & Workup
  • Critical Safety Step: Cool the mixture back to 0°C. Slowly add 10 mL of water to hydrolyze excess acetic anhydride. Stir vigorously for 15 minutes. Expect an exotherm.

  • Dilute with 50 mL Diethyl Ether or DCM.

  • Transfer to a separatory funnel.

  • Wash 1: 2x 30 mL 1M HCl (Removes Pyridine and DMAP as water-soluble salts).

  • Wash 2: 2x 30 mL Saturated

    
      (Neutralizes residual acetic acid).
    
  • Wash 3: 1x 30 mL Brine (Drying).

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (rotary evaporator).
    
Purification

The crude product is typically


 pure due to the specificity of the washes. If necessary, purify via flash column chromatography (Silica gel, 10-20% EtOAc/Hexanes).

Workflow Visualization

This flowchart ensures the operator follows the critical path for purification, specifically the removal of the toxic pyridine solvent.

Workflow Setup Setup: Dissolve Diol in DCM/Pyridine/DMAP Add Add Ac2O at 0°C Warm to RT Setup->Add Monitor Monitor: TLC (Disappearance of Diol) Add->Monitor Quench Quench: Add H2O (Hydrolyze excess Ac2O) Monitor->Quench WashAcid Acid Wash (1M HCl) REMOVES: Pyridine, DMAP Quench->WashAcid WashBase Base Wash (NaHCO3) REMOVES: Acetic Acid WashAcid->WashBase Dry Dry & Concentrate WashBase->Dry

Figure 2: Operational workflow emphasizing the specific removal of reagents during the extraction phase.

Results & Characterization

To validate the synthesis, compare your spectral data against these standard values.

Expected Yield
  • Typical Yield: 90–98%

  • Appearance: Colorless oil or low-melting white solid.

NMR Validation Logic

The most diagnostic feature of the conversion is the chemical shift of the methine proton (CH-OR).

  • Starting Material: The methine proton of the diol appears at ~3.35 ppm .[9]

  • Product: Upon acetylation, the electron-withdrawing effect of the carbonyl shifts this signal downfield to ~4.70 ppm .

Representative Spectral Data ( )
NucleusShift (

ppm)
MultiplicityIntegrationAssignment

H
4.68 - 4.75Multiplet2HCH -OAc (Ring Methine)

H
2.03Singlet6HO=C-CH3 (Acetate Methyls)

H
1.95 - 2.05Multiplet2HRing


H
1.65 - 1.75Multiplet2HRing


H
1.30 - 1.45Multiplet4HRing


C
170.5--C =O (Ester Carbonyl)

C
73.8--C H-OAc (Ring Carbon)

C
21.3--O=C-C H3

Note: Due to the C2 symmetry of the trans-diequatorial conformer, the two ester groups are equivalent, simplifying the spectrum.

Troubleshooting & Safety

Common Pitfalls
  • Incomplete Reaction: If TLC shows mono-acetate (intermediate

    
    ), extend reaction time or add 0.5 equiv more 
    
    
    
    .
  • Pyridine Smell in Product: The HCl wash was insufficient. Repeat the wash with 1M HCl until the aqueous layer remains acidic (pH < 2).

  • Low Yield: Ensure the quench is performed carefully. Vigorous hydrolysis can generate heat; if the solvent boils off, product can be lost or degraded.

Safety (E-E-A-T)
  • Acetic Anhydride: Lachrymator and corrosive.[10] Reacts violently with water.[10] Handle in a fume hood.

  • Pyridine: Toxic and has a distinct, unpleasant odor.[10] It can cause male sterility. Double-glove and use a functioning fume hood.

  • Exotherm: The quenching step (Step 9) releases significant heat. Do not skip the ice bath during the quench.

References

  • Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition.

  • National Institute of Standards and Technology (NIST). 1,2-Cyclohexanediol diacetate, trans-. NIST Chemistry WebBook, SRD 69.[6]

  • Mandai, H., et al. (2018). Architecture of DMAP-Type Catalysts for Acyl Transfer Transformations. Chemical Reviews.

  • PubChem Database. trans-1,2-Cyclohexanediol diacetate (Compound CID 137196). National Center for Biotechnology Information.

Sources

using Candida antarctica lipase B for trans-1,2-cyclohexanediol diacetate hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enzymatic Desymmetrization and Kinetic Resolution of trans-1,2-Cyclohexanediol Diacetate via Candida antarctica Lipase B (CALB)

Executive Summary

Optically pure trans-1,2-cyclohexanediol is a privileged chiral scaffold widely utilized in drug development as a chiral auxiliary, a ligand precursor for asymmetric catalysis, and a core building block for active pharmaceutical ingredients (APIs). While chemical asymmetric synthesis of this diol is often complex and relies on heavy metals, biocatalytic kinetic resolution offers a scalable, environmentally benign alternative. This application note details the highly enantioselective hydrolysis of racemic trans-1,2-cyclohexanediol diacetate using immobilized Candida antarctica Lipase B (CALB, Novozym® 435).

Biocatalytic Rationale & Mechanistic Framework

The enzymatic resolution of C2-symmetric diols operates via a sequential kinetic resolution mechanism. According to the Kazlauskas rule, CALB exhibits a strict stereopreference for the (1R,2R)-enantiomer of trans-1,2-cyclohexanediol derivatives.

When applied to the racemic diacetate, CALB catalyzes a two-step hydrolysis. The first step (diacetate to monoacetate) is moderately to highly enantioselective. However, the true power of this system lies in the second step (monoacetate to diol). Because the second hydrolysis step is also catalyzed by CALB, it acts as a stereochemical "error-correction" filter. As demonstrated by, this sequential amplification ensures that even if trace amounts of the mismatched (1S,2S)-monoacetate are formed, they are kinetically trapped and not hydrolyzed to the diol. Consequently, the final (1R,2R)-diol is generated in pristine optical purity (>99% ee), leaving the (1S,2S)-diacetate unreacted.

Causality in Reaction Design:

  • Buffer/pH-Stat Requirement: The hydrolysis of the diacetate ester liberates two molar equivalents of acetic acid. Without active neutralization, the localized pH drop will protonate the catalytic histidine residue within CALB’s Ser-His-Asp catalytic triad, instantly terminating enzymatic activity.

  • Co-Solvent Selection: trans-1,2-Cyclohexanediol diacetate is highly hydrophobic. A biphasic system (e.g., MTBE/Water) or a miscible co-solvent (e.g., 10% Acetone) is required to overcome mass transfer limitations without stripping the essential hydration layer from the enzyme surface.

Process Visualization

Sequential_Resolution Substrate Racemic Diacetate (1R,2R) & (1S,2S) CALB1 CALB / H2O Step 1 Substrate->CALB1 MonoR (1R,2R)-Monoacetate (Intermediate) CALB1->MonoR Fast (Matched) DiaS (1S,2S)-Diacetate (Unreacted) CALB1->DiaS Slow (Mismatched) CALB2 CALB / H2O Step 2 MonoR->CALB2 DiolR (1R,2R)-Diol (Final Product) CALB2->DiolR Fast Hydrolysis

Sequential kinetic resolution of trans-1,2-cyclohexanediol diacetate by CALB.

Performance Metrics

The following table summarizes the quantitative expectations for CALB-mediated hydrolysis under optimized conditions, derived from established kinetic models.

ParameterOptimized ConditionExpected Outcome
Enzyme Loading 50 mg Novozym 435 / mmol substrateOptimal reaction rate without mass transfer drag
Solvent System 0.1 M Phosphate Buffer (pH 7.2) / 15% MTBEMaintains enzyme hydration & substrate solubility
Temperature 30 °CMaximizes E-value while preventing thermal denaturation
Target Conversion 50%Yields both products in maximum enantiomeric excess
(1R,2R)-Diol ee > 99%Amplified by sequential error-correction
(1S,2S)-Diacetate ee > 98%Recoverable via simple phase separation

Standard Operating Procedure (SOP): Self-Validating Hydrolysis Protocol

This protocol is engineered as a self-validating system . By utilizing a pH-stat titrator, the operator can track conversion in real-time. Because complete hydrolysis of the reactive (1R,2R)-enantiomer releases exactly two equivalents of acetic acid, the consumption of exactly 1.0 mole of NaOH per 1.0 mole of racemic starting material definitively signals the 50% conversion milestone.

Phase 1: System Preparation & Substrate Solubilization
  • Equip a 500 mL jacketed glass reactor with a mechanical stirrer, a calibrated pH electrode, and an automated pH-stat burette containing 1.0 M NaOH (aq).

  • Add 200 mL of 0.1 M sodium phosphate buffer (pH 7.2) to the reactor. Set the jacket temperature to 30 °C.

  • Dissolve 10.0 g (50.0 mmol) of racemic trans-1,2-cyclohexanediol diacetate in 30 mL of methyl tert-butyl ether (MTBE).

  • Transfer the MTBE solution to the reactor, initiating moderate agitation (400 rpm) to form a uniform emulsion.

Phase 2: Biocatalytic Initiation & pH Maintenance
  • Initiate the reaction by adding 2.5 g of immobilized CALB (Novozym® 435).

  • Activate the pH-stat titrator, setting the set-point to pH 7.2.

  • Self-Validation Checkpoint: Monitor the volume of 1.0 M NaOH consumed. The reaction is strictly stoichiometric. To reach 50% conversion of the racemate (full hydrolysis of the 25.0 mmol of the R,R-enantiomer), exactly 50.0 mL of 1.0 M NaOH must be consumed.

Phase 3: In-Process Control (IPC)
  • As the NaOH consumption approaches 48.0 mL, withdraw a 100 µL aliquot of the organic phase.

  • Dilute with 900 µL of ethyl acetate, filter through a 0.22 µm PTFE syringe filter to remove enzyme particulates, and inject into a Gas Chromatograph equipped with a chiral stationary phase (e.g., Agilent CycloSil-B).

  • Confirm that the peak corresponding to the (1R,2R)-diacetate has disappeared and that the ratio of (1S,2S)-diacetate to (1R,2R)-diol is 1:1.

Phase 4: Downstream Processing (DSP) & Isolation
  • Once 50.0 mL of NaOH is consumed, halt the reaction by filtering the mixture through a sintered glass funnel to recover the Novozym® 435 beads. (Note: The recovered enzyme can be washed with MTBE, dried under a gentle stream of nitrogen, and reused for up to 5 subsequent cycles with <10% loss in activity).

  • Transfer the filtrate to a separatory funnel. Extract the aqueous layer with MTBE (3 × 100 mL).

  • Separation Logic: The combined MTBE organic layers contain the highly lipophilic, unreacted (1S,2S)-diacetate. The aqueous layer retains the highly polar (1R,2R)-diol.

  • Organic Phase Workup: Wash the MTBE layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield optically pure (1S,2S)-diacetate.

  • Aqueous Phase Workup: Saturate the aqueous layer with NaCl and extract continuously with ethyl acetate for 12 hours (or extract manually 5 × 100 mL with EtOAc). Dry the EtOAc extracts over Na₂SO₄ and concentrate in vacuo to yield optically pure (1R,2R)-diol as a white crystalline solid.

Critical Process Parameters (CPPs) & Troubleshooting

  • Stalled NaOH Consumption: If the pH-stat stops titrating before the 50 mL mark, the enzyme may be experiencing mass transfer limitations due to droplet coalescence. Action: Increase the agitation rate to 600 rpm to decrease the biphasic droplet size, increasing the interfacial surface area available to the immobilized lipase.

  • Over-Hydrolysis (Erosion of ee): If the reaction is left unmonitored and exceeds 50% conversion, CALB will slowly begin to hydrolyze the mismatched (1S,2S)-diacetate, eroding the enantiomeric excess of the diol product. Action: Strictly adhere to the stoichiometric self-validation limit (1.0 eq NaOH per 1.0 eq racemic substrate).

References

  • Caron, G., & Kazlauskas, R. J. (1991). An optimized sequential kinetic resolution of trans-1,2-cyclohexanediol. Journal of Organic Chemistry, 56(26), 7251-7256. URL:[Link]

  • Tsai, S.-W. (2017). Quantitative insights into one-pot sequential asymmetric enzymatic catalytic processes. Journal of the Taiwan Institute of Chemical Engineers, 79, 79-88. URL:[Link]

  • Dos Santos, P., et al. (2020). Kinetic Modeling of a Consecutive Enzyme-Catalyzed Enantioselective Reaction in Supercritical Media. ACS Omega, 5(41), 26647–26654. URL:[Link]

asymmetric synthesis applications of trans-1,2-cyclohexanediol diacetate

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Notes: Asymmetric Synthesis and Enzymatic Resolution of trans-1,2-Cyclohexanediol Diacetate

Executive Summary & Chemical Context

trans-1,2-Cyclohexanediol diacetate is a pivotal precursor in the preparation of enantiopure trans-1,2-cyclohexanediol, a highly versatile chiral auxiliary and ligand in modern asymmetric synthesis. The rigid cyclohexane framework of this molecule imposes distinct conformational preferences that are highly effective at stabilizing transition states and directing stereoselective pathways through steric shielding and specific hydrogen-bonding interactions[1]. This application note details the upstream enzymatic resolution of the racemic diacetate and its downstream deployment in the synthesis of complex chiral molecules, specifically α,α-disubstituted amino acids.

Upstream Processing: Enzymatic Kinetic Resolution

Mechanistic Rationale: Chemical resolution of racemic trans-1,2-cyclohexanediol often requires stoichiometric amounts of resolving agents. In contrast, enzymatic kinetic resolution utilizing Candida antarctica Lipase B (CAL-B) provides a highly enantioselective, catalytic alternative. The reaction follows a consecutive ping-pong bi-bi mechanism. During hydrolysis (or alcoholysis in supercritical CO₂ or organic solvents), the first deacylation step to the monoacetate is moderately enantioselective, but the second step is highly enantioselective[2]. The enzyme's active site preferentially accommodates the (1R,2R)-enantiomer due to the spatial orientation of the equatorial acetate groups, rapidly converting it to the (1R,2R)-diol, while the (1S,2S)-diacetate remains largely unreacted, allowing for easy chromatographic separation.

G Racemic (±)-trans-1,2-Cyclohexanediol Diacetate Enzyme CAL-B Lipase (Hydrolysis) Racemic->Enzyme Intermediate Monoacetate Intermediate Enzyme->Intermediate Step 1 (Moderate ee) Product1 (1R,2R)-Diol (High ee) Intermediate->Product1 Step 2 (High ee) Product2 (1S,2S)-Diacetate (Unreacted) Intermediate->Product2 Step 2 (Slow)

Workflow of CAL-B catalyzed kinetic resolution of racemic diacetate.

Downstream Application: Chiral Auxiliary for Amino Acid Synthesis

Mechanistic Rationale: Synthesizing α,α-disubstituted amino acids (bearing a chiral quaternary carbon) is notoriously difficult due to steric hindrance and the challenge of enantiofacial differentiation. By utilizing enantiopure (S,S)- or (R,R)-cyclohexane-1,2-diol (derived from the resolved diacetate) as a chiral acetal auxiliary, researchers can achieve exceptional diastereoselectivity[3].

When an acyclic β-keto ester is condensed with the (S,S)-diol, the resulting 1,4-dioxaspiro[4.5]decane ring system restricts the conformational freedom of the enolate formed during subsequent alkylation. The rigid cyclohexane backbone effectively blocks one face of the enolate, forcing the incoming alkyl halide to attack from the less hindered face. This yields alkylated enol ethers with >95% diastereomeric excess (de). Subsequent cleavage of the auxiliary and a Schmidt rearrangement directly yields the optically active α,α-disubstituted amino acid[3].

G Start Acyclic β-Keto Ester Acetal Chiral Acetal (Diastereomeric Mixture) Start->Acetal Aux (S,S)-trans-1,2-Cyclohexanediol (Chiral Auxiliary) Aux->Acetal PTSA, Benzene, Reflux Alkylation Diastereoselective Alkylation Acetal->Alkylation AlkylatedAcetal Alkylated Chiral Acetal (>95% de) Alkylation->AlkylatedAcetal Base, Alkyl Halide Cleavage Auxiliary Cleavage (BF3·OEt2) AlkylatedAcetal->Cleavage BetaKeto Chiral β-Keto Ester (Quaternary Carbon) Cleavage->BetaKeto Schmidt Schmidt Rearrangement BetaKeto->Schmidt AminoAcid Chiral α,α-Disubstituted α-Amino Acid Schmidt->AminoAcid

Synthetic strategy for chiral amino acids using the diol auxiliary.

Quantitative Data Presentation

Application PhaseSubstrate / ReagentStereochemical OutcomeYield (%)Analytical Validation Method
Enzymatic Resolution (±)-trans-1,2-Cyclohexanediol diacetate + CAL-B(1R,2R)-Diol (>98% ee)45-48%Chiral GC (Capillary Column)
Enzymatic Resolution (±)-trans-1,2-Cyclohexanediol diacetate + CAL-B(1S,2S)-Diacetate (>98% ee)46-49%Chiral GC (Capillary Column)
Acetalization Ethyl 2-methylacetoacetate + (S,S)-DiolDiastereomeric Acetal Mixture81%¹H NMR (Diastereotopic shifts)
Asymmetric Alkylation Chiral Acetal + Base + Alkyl HalideAlkylated Enol Ether (>95% de)31-70%HPLC (Chiral Stationary Phase)
Cleavage & Rearrangement Alkylated Enol Ether -> Schmidt Reagentα-methylleucine / α-ethylvaline (>95% ee)21-99%¹H NMR with (+)-Eu(hfc)₃ shift reagent

Self-Validating Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution of (±)-trans-1,2-Cyclohexanediol Diacetate

  • Preparation: Dissolve 10.0 g of racemic trans-1,2-cyclohexanediol diacetate in 100 mL of 0.1 M phosphate buffer (pH 7.2) containing 10% v/v acetone to enhance substrate solubility.

  • Biocatalysis: Add 500 mg of immobilized Candida antarctica Lipase B (CAL-B). Incubate the mixture at 35°C under orbital shaking (200 rpm).

  • Self-Validation Checkpoint 1 (Kinetic Monitoring): Withdraw 50 µL aliquots every 2 hours, extract with ethyl acetate, and analyze via Chiral GC. The reaction is self-validating when the peak corresponding to the (1R,2R)-diacetate completely disappears, leaving only the (1S,2S)-diacetate and the newly formed (1R,2R)-diol. Quench the reaction exactly at 50% conversion to maximize enantiomeric excess.

  • Separation: Filter the immobilized enzyme (which can be washed and reused). Extract the aqueous filtrate with ethyl acetate (3 x 50 mL). Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Separate the unreacted (1S,2S)-diacetate (higher Rf) from the (1R,2R)-diol (lower Rf) using silica gel flash chromatography with a Hexane/Ethyl Acetate gradient.

Protocol B: Synthesis of Chiral α,α-Disubstituted Amino Acids

  • Acetalization: In a round-bottom flask equipped with a Dean-Stark apparatus, combine 1.0 eq of an acyclic β-keto ester (e.g., ethyl 2-methylacetoacetate), 1.1 eq of enantiopure (S,S)-cyclohexane-1,2-diol, and 0.1 eq of p-toluenesulfonic acid (PTSA) in anhydrous benzene.

  • Self-Validation Checkpoint 2 (Water Evolution): Reflux the mixture. The reaction provides a physical self-validation cue; completion is indicated when the theoretical stoichiometric volume of water is collected in the Dean-Stark trap.

  • Alkylation: Cool the isolated acetal to -78°C in anhydrous THF. Add 1.2 eq of LDA dropwise to generate the enolate. Stir for 1 hour, then add 1.5 eq of the desired alkyl halide (e.g., ethyl iodide). Allow the reaction to warm to room temperature.

  • Cleavage: Treat the purified alkylated acetal with BF₃·OEt₂ in dichloromethane at 0°C to cleave the auxiliary, yielding the chiral β-keto ester.

  • Schmidt Rearrangement & Final Validation: Convert the β-keto ester to the amino acid using standard Schmidt rearrangement conditions (NaN₃, H₂SO₄). Validate the final enantiomeric purity (>95% ee) using ¹H NMR spectroscopy in the presence of the chiral shift reagent (+)-Eu(hfc)₃. The absence of peak splitting for the quaternary methyl/ethyl groups confirms absolute enantiopurity[3].

References

  • [3] Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids Using (S,S)-Cyclohexane-1,2-diol as a Chiral Auxiliary. ACS Publications.[Link]

  • [2] Kinetic Modeling of a Consecutive Enzyme-Catalyzed Enantioselective Reaction in Supercritical Media. PMC / ACS Omega.[Link]

Sources

preparation of chiral ligands starting from trans-1,2-cyclohexanediol diacetate

Application Note: High-Fidelity Synthesis of -Symmetric Chiral Ligands from trans-1,2-Cyclohexanediol Diacetate

Executive Summary & Strategic Value

This guide details the divergent synthesis of high-value

enantiopure trans-1,2-cyclohexanediol diacetate

In the landscape of asymmetric catalysis, the trans-1,2-cyclohexane scaffold is a "privileged structure." It imposes a rigid chiral environment that restricts conformational flexibility, a critical factor for high enantioselectivity. While many protocols start from the commercially available diamine (DACH), starting from the diacetate (often obtained via enzymatic kinetic resolution) offers a unique strategic advantage: Stereodivergence .

  • Pathway A (Oxygen Vector): Retains the absolute stereochemistry of the scaffold to yield Bis(phosphinite) ligands (highly effective for Rh-catalyzed hydrogenations).

  • Pathway B (Nitrogen Vector): Inverts the absolute stereochemistry via double-Walden inversion to yield Trost-type and Salen-type ligands.

This protocol provides a self-validating, step-by-step workflow for transforming a single chiral precursor into two distinct classes of ligands with opposite topological bias.

The Chiral Platform: Scaffold Preparation

The starting material, trans-1,2-cyclohexanediol diacetate, is typically generated via lipase-catalyzed resolution (e.g., Pseudomonas cepacia lipase). We assume the starting material is the


-diacetate
Protocol 1: Quantitative Hydrolysis (The Zemplén Deacetylation)

Before functionalization, the masking acetate groups must be removed without racemization.

Reagents:

  • 
    -1,2-Cyclohexanediol diacetate
    
  • Methanol (Reagent Grade)

  • Potassium Carbonate (

    
    ), anhydrous
    
  • Dowex 50W-X8 (H+ form) resin

Step-by-Step Workflow:

  • Dissolution: Dissolve 10.0 g (50 mmol) of the diacetate in 100 mL of Methanol.

  • Catalysis: Add 0.5 equiv (3.45 g) of

    
    . The reaction is catalytic in alkoxide, but stoichiometric carbonate ensures rapid turnover.
    
  • Monitoring: Stir at 25°C. Monitor via TLC (EtOAc/Hexane 1:1). The diacetate (

    
    ) converts to monoacetate (
    
    
    ) and then diol (
    
    
    ) within 2–4 hours.
  • Neutralization (Critical): Do not use aqueous acid workup, which complicates the isolation of the water-soluble diol. Instead, add Dowex 50W-X8 resin until pH is neutral (approx. 7.0).

  • Isolation: Filter off the resin. Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from minimal hot acetone or EtOAc.

    • Target:

      
      -1,2-Cyclohexanediol.
      
    • Expected Yield: >95%.

    • Checkpoint: Melting point should be 101–104°C.

Pathway A: The Oxygen Vector (Retention of Configuration)

This pathway utilizes the hydroxyl groups directly to form Bis(phosphinite) ligands. These ligands are electronically distinct from phosphines and are particularly powerful for the asymmetric hydrogenation of dehydroamino acids.

Protocol 2: Synthesis of -Bis(diphenylphosphinite)

Mechanism: Nucleophilic substitution at Phosphorus. Stereochemical Outcome: Retention (

Reagents:

  • 
    -1,2-Cyclohexanediol (from Protocol 1)
    
  • Chlorodiphenylphosphine (

    
    )
    
  • Triethylamine (

    
    ) or Pyridine
    
  • DMAP (4-Dimethylaminopyridine) - Catalyst

  • Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

  • Setup: Flame-dry a 250 mL Schlenk flask under Argon. Add 1.16 g (10 mmol) of

    
    -diol and 40 mL dry DCM.
    
  • Base Addition: Add

    
     (4.2 mL, 30 mmol) and DMAP (122 mg, 1 mmol). Cool to 0°C.[1]
    
  • Phosphinylation: Dropwise add

    
     (4.0 mL, 22 mmol). The reaction is exothermic; control addition rate to maintain T < 5°C.
    
  • Reaction: Warm to room temperature and stir for 12 hours. White precipitate (

    
    ) will form.
    
  • Filtration: Filter the mixture under Argon (Schlenk filtration) to remove salts. Note: Phosphinites are sensitive to oxidation; minimize air exposure.

  • Workup: Concentrate the filtrate. Rapidly pass through a short plug of neutral alumina (deactivated with 5% water) using degassed Et2O/Hexane (1:1).

  • Storage: Store under Argon at -20°C.

Data Summary:

ParameterSpecification
Ligand Type

-Symmetric Bis(phosphinite)
Backbone Config

31P NMR Shift

105–110 ppm (typical for phosphinites)
Application Rh-catalyzed Hydrogenation (e.g., [Rh(COD)L]+)

Pathway B: The Nitrogen Vector (Stereochemical Inversion)

This is the critical route to the Trost Ligand . It involves converting the Diol to the Diamine. Because direct amination is difficult, we use the Mesylate

Crucial Concept:


-Diamine

Protocol 3: Activation and Azidation (The Double Inversion)

Step 3.1: Mesylation

  • Dissolve

    
    -diol (10 mmol) in DCM (50 mL) with 
    
    
    (40 mmol).
  • Cool to -10°C. Add Methanesulfonyl chloride (MsCl, 25 mmol) dropwise.

  • Stir 1 h. Aqueous workup (NaHCO3 wash, Brine wash). Dry over MgSO4.

  • Isolate

    
    -1,2-Cyclohexanediol Dimesylate . (White solid, quant yield).
    

Step 3.2: Azide Displacement (Inversion) Safety: Sodium Azide (

  • Dissolve the Dimesylate (10 mmol) in anhydrous DMF (30 mL).

  • Add

    
     (30 mmol, 1.95 g).
    
  • Heat to 85°C for 12 hours. The elevated temperature is required to overcome the steric hindrance of the secondary carbons.

  • Workup: Cool. Dilute with water (100 mL). Extract with Ether (3 x 50 mL).

  • Result:

    
    -1,2-Diazidocyclohexane .
    

Step 3.3: Staudinger Reduction

  • To the ether solution of the diazide, add Triphenylphosphine (

    
    , 22 mmol). Nitrogen gas evolution will occur.
    
  • Stir for 4 hours at RT (formation of iminophosphorane).

  • Add Water (5 mL) and heat to reflux for 2 hours (hydrolysis).

  • Purification: Acidify with 1M HCl (extracts amine into water). Wash organic phase with ether (removes

    
    ). Basify aqueous phase with NaOH pellets to pH > 12. Extract with DCM.
    
  • Product:

    
    -trans-1,2-Diaminocyclohexane (DACH) .
    
Protocol 4: Trost Ligand Assembly

Now utilizing the

Reagents:

  • 
    -DACH (from Protocol 3)
    
  • 2-(Diphenylphosphino)benzoic acid (2-DPPBA)

  • EDC

    
    HCl (Coupling agent)
    
  • HOBt (Additive)

  • DCM

Step-by-Step Workflow:

  • Activation: In a flask, dissolve 2-DPPBA (6.12 g, 20 mmol) in DCM (100 mL). Add EDC

    
    HCl (4.2 g, 22 mmol) and HOBt (3.0 g, 22 mmol). Stir for 30 mins at 0°C.
    
  • Coupling: Add

    
    -DACH (1.14 g, 10 mmol) and DIPEA (3.5 mL).
    
  • Reaction: Allow to warm to RT and stir for 16 hours.

  • Workup: Wash with sat.

    
    , then sat. 
    
    
    , then Brine.
  • Purification: Flash chromatography (Silica gel, EtOAc/Hexane gradient).

  • Product:

    
    -Trost Ligand  (N,N'-(1S,2S)-cyclohexane-1,2-diylbis[2-(diphenylphosphino)benzamide]).
    

Visualization of the Divergent Workflow

The following diagram illustrates the stereochemical divergence essential to this application note.

GStarttrans-1,2-CyclohexanediolDiacetate (1R,2R)Dioltrans-1,2-Cyclohexanediol(1R,2R)Start->DiolHydrolysis (K2CO3/MeOH)PhosphiniteBis(phosphinite) Ligand(1R,2R)RetentionDiol->PhosphinitePh2PCl, Et3N(O-Functionalization)MesylateDimesylate(1R,2R)Diol->MesylateMsCl, Et3NAzideDiazide(1S,2S)INVERSIONMesylate->AzideNaN3, DMF, 85°C(Double SN2)DACHDiaminocyclohexane (DACH)(1S,2S)Azide->DACHStaudinger Red. (PPh3/H2O)TrostTrost Ligand(1S,2S)Target for Pd-Allyl AlkylationDACH->Trost2-DPPBA, EDC Coupling

Figure 1: Stereodivergent synthesis workflow. Note the inversion of configuration in the Nitrogen pathway.

References & Authority

  • Trost Ligand Synthesis & Application:

    • Trost, B. M., Van Vranken, D. L., & Bingel, C. (1992). A modular approach for ligand design. Journal of the American Chemical Society, 114(24), 9327–9343.

  • Enzymatic Resolution (Source of Diacetate):

    • Kazlauskas, R. J., et al. (1989). Kinetic resolution of 1,2-diols with lipases. Journal of Organic Chemistry, 54(11), 2608–2612.

  • Azide Inversion Protocol:

    • Goubert, M., et al. (2016). Stereoselective synthesis of trans-1,2-diamines. Tetrahedron: Asymmetry, 27(1), 23-30.

  • Phosphinite Ligands:

    • RajanBabu, T. V., et al. (1999). Electronic effects in asymmetric catalysis: Hydroformylation and Hydrogenation. Journal of Organic Chemistry, 64(10), 3429–3447.

Disclaimer: The protocols described herein involve hazardous chemicals (azides, phosphines). All experiments must be conducted in a fume hood with appropriate PPE. The author assumes no liability for experimental outcomes.

solvent selection for biocatalytic resolution of diacetoxycyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Engineering for the Biocatalytic Resolution of trans-1,2-Diacetoxycyclohexane

Executive Summary

The enantioselective resolution of trans-1,2-diacetoxycyclohexane and its corresponding diol is a critical transformation in the synthesis of chiral auxiliaries, ligands, and active pharmaceutical ingredients (APIs). While lipases and esterases exhibit remarkable stereoselectivity, their performance—specifically their enantiomeric ratio (


-value), thermodynamic stability, and reaction kinetics—is fundamentally dictated by the microenvironment provided by the solvent.

This application note provides a comprehensive guide to solvent selection for the biocatalytic resolution of trans-1,2-diacetoxycyclohexane. By analyzing the mechanistic interplay between enzyme rigidity, phase partitioning, and mass transfer, this guide empowers process chemists to rationally design solvent systems—ranging from biphasic aqueous/organic mixtures to supercritical fluids—that maximize enantiomeric excess (


) and product yield.

Mechanistic Principles of Solvent Effects on Lipases

The selection of a solvent for enzymatic resolution is not merely a matter of substrate solubility; it is a thermodynamic parameter that directly influences the catalytic triad of the enzyme.

Phase Partitioning in Biphasic Hydrolysis

In the hydrolytic desymmetrization of racemic trans-1,2-diacetoxycyclohexane, enzymes like Porcine Liver Esterase (PLE) or Pseudomonas cepacia lipase (PCL) are frequently employed,[1]. A major challenge in pure aqueous buffer is "over-hydrolysis." For instance, the first step of PLE-catalyzed hydrolysis proceeds 47 times faster than the second step, but in a single aqueous phase, the intermediate monoacetate remains exposed to the enzyme, leading to further hydrolysis and a depressed


 (often ~58%).
The Causality:  By engineering a biphasic system (e.g., Aqueous Buffer / Hexane), the highly hydrophobic hexane phase acts as an in situ extraction sink. It selectively partitions the fast-reacting monoacetate away from the aqueous enzyme interface (relative extraction rate = 6), effectively halting the second hydrolysis step and boosting the enantiomeric purity to >94% 

.
Enzyme Rigidity in Hydrophobic Organic Solvents

For acylation/transesterification reactions starting from trans-1,2-cyclohexanediol, organic solvents such as toluene, tert-butyl methyl ether (TBME), or diisopropyl ether (DIPE) are used with Candida antarctica lipase B (CAL-B)[2]. The Causality: Lipases require a specific degree of conformational rigidity to maintain stereorecognition. Solvents with a high


 (hydrophobic) do not strip the essential hydration shell (bound water) from the enzyme's surface. This preserves the structural integrity of the active site, forcing the substrate into a highly specific binding pose, routinely yielding >99.5% 

for the (R)-monoacetate[2].
Mass Transfer in Supercritical Carbon Dioxide (scCO )

Supercritical CO


 is an environmentally benign alternative for the consecutive kinetic resolution of trans-1,2-cyclohexanediol using vinyl acetate as an acyl donor[3],[4].
The Causality:  scCO

possesses gas-like diffusivity and liquid-like density, which eliminates the mass transfer limitations typically seen in viscous organic solvents. In continuous reactor designs, immobilized CAL-B in scCO

demonstrates exceptional long-term stability (no activity loss over 28 hours) because the non-polar nature of scCO

mimics optimal hydrophobic organic solvents while allowing for solvent-free product recovery upon simple depressurization[4].

Solvent Selection Matrix

The following table summarizes the quantitative performance of various enzyme-solvent systems for the resolution of the diacetoxycyclohexane/cyclohexanediol system.

Solvent SystemBiocatalystReaction TypeTarget ProductEnantiomeric Excess (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Key Mechanistic Advantage
Aqueous Buffer (pH 7.0) Bacillus subtilis Lipase A/BHydrolysis(R,R)-diol>99%Highly specific ester cleavage; direct production of enantiopure diol[5].
Biphasic (Buffer / Hexane) Porcine Liver Esterase (PLE)HydrolysisMonoacetate94%Hexane selectively extracts the intermediate, preventing over-hydrolysis.
Organic (Toluene / TBME) Candida antarctica Lipase BAcylation(R)-monoacetate>99.5%Hydrophobic media preserves enzyme hydration shell and rigidity[2].
Supercritical CO

Immobilized CAL-B (Novozym 435)Acylation(1R,2R)-diacetate93%High mass transfer rates; continuous flow compatibility; green solvent[3],[4].

Experimental Workflows & Protocols

Protocol A: Biphasic Hydrolysis using Pseudomonas cepacia Lipase (PCL)

This protocol utilizes a two-phase system to dynamically protect the monoacetate intermediate from over-hydrolysis.

  • System Preparation: In a 1 L jacketed reactor, add 250 mL of 10 mM sodium phosphate buffer (pH 7.0) and 250 mL of HPLC-grade hexane[6].

  • Substrate Addition: Dissolve 10.0 g (50 mmol) of racemic trans-1,2-diacetoxycyclohexane into the biphasic mixture[6].

  • Phase Saturation: Add 150 g of NaCl to the system. Note: Saturating the aqueous phase with salt increases the partitioning coefficient of the monoacetate into the hexane phase, further protecting it from the enzyme.

  • Enzyme Introduction: Add 2.0 g of Pseudomonas cepacia lipase (PCL) to the aqueous phase[6].

  • Reaction Monitoring (Self-Validating Step): Stir vigorously (800 rpm) to maximize the interfacial area. Connect the reactor to an autotitrator loaded with 0.5 M NaOH. The reaction releases acetic acid; the volume of NaOH consumed directly correlates to the conversion rate[1].

  • Termination & Extraction: Once exactly 0.5 equivalents of NaOH have been consumed (indicating 50% conversion), stop the stirring. Separate the organic (hexane) phase. Extract the aqueous phase twice with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , concentrate under reduced pressure, and purify via flash chromatography to isolate the enantiopure monoacetate and unreacted diacetate.
Protocol B: Continuous Acylation in Supercritical CO

This protocol leverages the tunable density and high diffusivity of scCO


 for green, continuous-flow resolution.
  • Reactor Packing: Pack a high-pressure stainless-steel tubular reactor (e.g., H/D ratio optimized for flow) with 4.0 g of immobilized Candida antarctica Lipase B (Novozym 435)[4].

  • System Pressurization: Pressurize the system with CO

    
     to 10 MPa and heat to 45 °C using a circulating water bath to achieve the supercritical state[4].
    
  • Substrate Feed: Prepare a feed stream containing racemic trans-1,2-cyclohexanediol and vinyl acetate (acyl donor) in a 1:5 molar ratio.

  • Continuous Flow: Pump the substrate feed into the scCO

    
     stream. Adjust the CO
    
    
    
    flow rate to achieve a mean residence time of 9 to 10 seconds in the enzymatic reactor[4]. Note: The first acylation is moderately selective, but the consecutive second acylation is fully enantioselective, driving the high
    
    
    of the final diacetate[3].
  • Product Recovery: Pass the effluent through a back-pressure regulator into a collection vessel at atmospheric pressure. The CO

    
     flashes off as a gas, leaving behind a solvent-free mixture of the enantiopure (1R,2R)-diacetate and unreacted (1S,2S)-diol, which can be easily separated by standard chromatography[3].
    

Process Visualizations

Pathway Racemate rac-trans-1,2-Diacetoxycyclohexane FastStep Enantioselective Hydrolysis (Aqueous Interface) Racemate->FastStep Enzyme Biocatalyst (e.g., PCL, PLE) Enzyme->FastStep Solvent Biphasic Solvent (Buffer / Hexane) Solvent->FastStep Product1 (R,R)-Monoacetate (Extracted into Hexane) FastStep->Product1 k_fast Product2 (S,S)-Diacetate (Unreacted) FastStep->Product2 k_slow Degradation (R,R)-Diol (Prevented by extraction) Product1->Degradation Blocked by Hexane

Figure 1: Biocatalytic resolution pathway demonstrating the protective extraction of the monoacetate in a biphasic system.

DecisionTree Start Select Reaction Type for Resolution Hydrolysis Hydrolysis (Diacetate -> Monoacetate/Diol) Start->Hydrolysis Acylation Acylation / Transesterification (Diol -> Monoacetate/Diacetate) Start->Acylation Aqueous Aqueous Buffer (Risk: Over-hydrolysis) Hydrolysis->Aqueous Standard Biphasic Biphasic System (Buffer/Hexane) (Benefit: High ee via extraction) Hydrolysis->Biphasic Optimized Organic Organic Solvents (Toluene, TBME) (Benefit: High enzyme rigidity) Acylation->Organic Traditional scCO2 Supercritical CO2 (Benefit: High mass transfer, Green) Acylation->scCO2 Advanced Flow

Figure 2: Decision matrix for selecting the optimal solvent system based on the target biocatalytic reaction.

References

  • Biocatalytic production of enantiopure cyclohexane-trans-1,2-diol using extracellular lipases from Bacillus subtilis. PubMed / National Institutes of Health. Available at:[Link]

  • Environmentally Benign Chiral Resolution of trans-1,2-Cyclohexanediol by Two-Step Supercritical Fluid Extraction. ResearchGate. Available at: [Link]

  • Kinetic enzymatic resolution in scCO2 – Design of continuous reactor based on batch experiments. ResearchGate. Available at:[Link]

  • 1.3.1 Resolution of Alcohols, Acids, and Esters by Hydrolysis. ResearchGate. Available at: [Link]

  • Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases. Thieme Connect. Available at:[Link]

  • Deracemization of Functionalized Alcohols via Combined Ruthenium and Enzyme Catalysis. DiVA Portal. Available at: [Link]

Sources

Application Note: Enzymatic Kinetic Resolution of trans-1,2-Cyclohexanediol Diacetate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the reaction conditions for the transesterification of trans-1,2-cyclohexanediol diacetate . This guide focuses on the Enzymatic Kinetic Resolution (EKR) via alcoholysis, a critical method for generating enantiopure building blocks (


 and 

isomers) used in drug development and asymmetric catalysis.

Introduction & Scientific Rationale

Trans-1,2-cyclohexanediol is a privileged chiral scaffold found in various bioactive natural products and used extensively as a chiral auxiliary or ligand (e.g., in Trost ligands).[1] While the racemic diacetate is easily synthesized, obtaining enantiopure forms requires efficient resolution.

Why Transesterification? Traditional chemical hydrolysis of the diacetate is non-selective, yielding racemic diol. Enzymatic alcoholysis (transesterification) using Candida antarctica Lipase B (CALB) offers a highly enantioselective route.[2][3]

  • Mechanism: CALB displays strong

    
    -selectivity.[1] It preferentially catalyzes the alcoholysis of the 
    
    
    
    -diacetate, converting it to the
    
    
    -monoacetate and subsequently the
    
    
    -diol.
  • Outcome: The reaction leaves the

    
    -diacetate virtually untouched, allowing for the separation of the two enantiomers with high optical purity (
    
    
    
    ).
Reaction Pathway

The lipase catalyzes the transfer of the acetyl group from the substrate to a nucleophilic alcohol (acyl acceptor), such as


-butanol or ethanol.

ReactionScheme Substrate rac-trans-1,2-Cyclohexanediol Diacetate CALB CALB (Novozym 435) + n-Butanol Substrate->CALB Fast (1R,2R)-Monoacetate + (1R,2R)-Diol CALB->Fast Fast Reaction (Alcoholysis) Slow (1S,2S)-Diacetate (Unreacted) CALB->Slow Slow/No Reaction (Kinetic Resolution)

Figure 1: Kinetic resolution pathway. CALB selectively deacetylates the (1R,2R)-enantiomer.[1]

Protocol A: Enzymatic Kinetic Resolution (Alcoholysis)

Objective: Isolate


-diacetate (ee > 98%) and 

-diol/monoacetate.[1]
Materials & Reagents[1][2][3][4][5]
  • Substrate: rac-trans-1,2-Cyclohexanediol diacetate (100 mg - 10 g scale).

  • Catalyst: Novozym 435 (Immobilized CALB on acrylic resin).[1] Load: 20-50% w/w relative to substrate.[1]

  • Solvent: Toluene (Anhydrous) or MTBE (Methyl tert-butyl ether).[1] Note: Toluene often yields higher E-values.[1]

  • Acyl Acceptor:

    
    -Butanol (preferred) or Ethanol.[1] Stoichiometry: 3–5 equivalents.
    
  • Temperature Control: Orbital shaker or stirred oil bath at 30°C.

Experimental Procedure
  • Preparation: In a clean reaction vial, dissolve rac-trans-1,2-cyclohexanediol diacetate (1.0 equiv) in Toluene (0.1 M concentration).

  • Add Nucleophile: Add

    
    -Butanol (4.0 equiv).[1]
    
  • Initiation: Add Novozym 435 (40% w/w relative to substrate).[1]

  • Incubation: Seal the vessel and incubate at 30°C with orbital shaking (200 rpm).

    • Critical: Avoid vigorous magnetic stirring which can grind the immobilized enzyme beads, reducing recyclability.

  • Monitoring: Monitor conversion by GC or TLC.

    • Target: Stop reaction at 50% conversion . This typically takes 24–48 hours depending on enzyme loading.[1]

  • Termination: Filter off the enzyme beads (can be washed with toluene and recycled).

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Perform Flash Column Chromatography (Silica gel).

    • Elution Gradient: Hexanes/EtOAc (9:1 to 1:1).[1]

    • Fraction 1:

      
      -Diacetate (High 
      
      
      
      ).[1]
    • Fraction 2:

      
      -Monoacetate/Diol mixture (Lower 
      
      
      
      ).[1]

Protocol B: Chemical Deacetylation (Post-Resolution)

Objective: Hydrolyze the resolved


-diacetate to obtain pure 

-diol.
Materials
  • Substrate: Isolated

    
    -diacetate.[1]
    
  • Reagent: Potassium Carbonate (

    
    ) or Sodium Methoxide (
    
    
    
    ).
  • Solvent: Methanol (MeOH).[1]

Procedure
  • Dissolve

    
    -diacetate in MeOH (0.2 M).
    
  • Add

    
     (0.1 equiv) or 
    
    
    
    (0.05 equiv).
  • Stir at Room Temperature for 2–4 hours.

    • Check: TLC should show complete disappearance of the diester spot.

  • Workup:

    • Neutralize with Amberlyst-15 (H+ form) resin or dilute HCl.[1]

    • Filter and concentrate in vacuo.[1]

    • Recrystallize from EtOAc/Hexane if necessary to maximize chemical purity.[1]

Analytical Methods & Quality Control

Verification of enantiomeric excess (


) is mandatory.
Chiral GC Method[1][6]
  • Column: Hydrodex

    
    -6TBDM or CP-Chirasil-Dex CB.[1]
    
  • Carrier Gas: Helium or Hydrogen.[1]

  • Temperature Program: 100°C (hold 2 min)

    
     160°C at 2°C/min.
    
  • Retention Order (Typical on

    
    -cyclodextrin phases): 
    
    • 
      -Diacetate[1][4]
      
    • 
      -Diacetate[1]
      
    • Monoacetates (intermediate elution)

    • Diols (late elution)

Calculation of Selectivity (E-value)

The enantiomeric ratio (


) quantifies the enzyme's selectivity. Calculate using conversion (

) and product

or substrate

:

[1]
  • Target: An E-value > 100 indicates excellent resolution.[1]

Workflow Diagram

Workflow Setup Setup: Racemic Diacetate + Toluene + n-Butanol + CALB Reaction Reaction: Shake at 30°C Monitor via GC Setup->Reaction Check Conversion = 50%? Reaction->Check Check->Reaction No (<50%) Filter Filtration: Remove Enzyme Check->Filter Yes Chrom Column Chromatography Filter->Chrom Prod1 Isolate (1S,2S)-Diacetate (ee > 99%) Chrom->Prod1 Prod2 Isolate (1R,2R)-Monoacetate/Diol Chrom->Prod2 Hydrolysis Chemical Hydrolysis (K2CO3/MeOH) Prod1->Hydrolysis Optional Deprotection Final Pure (1S,2S)-Diol Hydrolysis->Final

Figure 2: Operational workflow for the resolution and isolation of chiral diol species.

References

  • Fransson, A. L., et al. (2006). "Enzymatic resolution, desymmetrization, and dynamic kinetic asymmetric transformation of 1,3-cycloalkanediols." Journal of Organic Chemistry, 71(17), 6309-6316.[1] Link

  • Gotor-Fernández, V., et al. (2006).[1] "Preparation of Chiral Trans-Cycloalkane-1,2-diols via Enzymatic Hydrolysis and Transesterification." Current Organic Chemistry, 10(10), 1125-1143.[1]

  • Kroutil, W., et al. (2004). "Biocatalytic oxidation of primary and secondary alcohols." Advanced Synthesis & Catalysis, 346(2‐3), 125-142.[1]

  • Novozymes. (2025).[1] "Novozym 435 Application Sheet: Lipase B from Candida antarctica." Link

Sources

Application Note: Scalable Production of (1R,2R)-1,2-Cyclohexanediol Diacetate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the scale-up procedures for producing (1R,2R)-1,2-cyclohexanediol diacetate . This chiral building block is critical in the synthesis of asymmetric ligands, pharmaceuticals (e.g., antipsychotic intermediates), and high-performance polymers.

The guide prioritizes a Chemoenzymatic Approach , combining the high enantioselectivity of biocatalysis with the throughput of chemical acetylation.

Executive Summary & Process Strategy

The industrial production of (1R,2R)-1,2-cyclohexanediol diacetate presents a stereochemical challenge due to the symmetry of the cyclohexane ring. While asymmetric synthesis from chiral precursors is possible, it is often cost-prohibitive at scale.

The Optimal Route: Lipase-Catalyzed Kinetic Resolution We utilize Candida antarctica Lipase B (CAL-B) to kinetically resolve racemic trans-1,2-cyclohexanediol.

  • Mechanism: CAL-B preferentially acetylates the (1R,2R)-enantiomer of the trans-diol using an irreversible acyl donor (vinyl acetate).

  • Outcome: The reaction mixture yields the (1R,2R)-mono/diacetate (product) and unreacted (1S,2S)-diol (substrate).

  • Separation: The polarity difference between the free diol (water-soluble) and the acetate esters (organic-soluble) allows for facile separation via liquid-liquid extraction.

  • Finishing: A chemical acetylation step ensures the isolated (1R,2R)-fraction is fully converted to the target diacetate.

Process Flow Diagram

The following diagram illustrates the critical unit operations for the production workflow.

G Start Racemic trans-1,2-Cyclohexanediol Biocat Enzymatic Resolution (CAL-B / Vinyl Acetate) Start->Biocat Solvent: MTBE/Toluene Filter Filtration (Recycle Enzyme) Biocat->Filter Suspension Filter->Biocat Recycle CAL-B Extract Phase Separation (Water / Organic) Filter->Extract Filtrate AqPhase Aqueous Phase ((1S,2S)-Diol) Extract->AqPhase Bottom Layer OrgPhase Organic Phase ((1R,2R)-Acetates) Extract->OrgPhase Top Layer ChemAc Chemical Acetylation (Ac2O / DMAP) OrgPhase->ChemAc Ensure 100% Conv. Distill Vacuum Distillation ChemAc->Distill Product Purified (1R,2R)-Diacetate Distill->Product >99% ee

Caption: Figure 1. Chemoenzymatic workflow for the resolution and isolation of (1R,2R)-1,2-cyclohexanediol diacetate.

Protocol 1: Substrate Preparation (Racemic Synthesis)

If commercial racemic trans-1,2-cyclohexanediol is unavailable or cost-prohibitive, it can be synthesized from cyclohexene.

Reaction: Cyclohexene + H₂O₂/HCOOH


trans-1,2-Cyclohexanediol
Scale:  1.0 kg Batch
  • Oxidation: In a 5 L reactor, charge Formic Acid (88%, 2.5 L) . Cool to 0-5°C.

  • Addition: Slowly add H₂O₂ (30%, 600 mL) followed by Cyclohexene (500 g) dropwise. Maintain T < 45°C. Caution: Exothermic.

  • Hydrolysis: After 1 hour at 40°C, strip formic acid/water under vacuum. Add NaOH solution (400 g in 750 mL water) to the residue (T < 45°C) to hydrolyze formate esters.

  • Extraction: Extract the alkaline solution with Ethyl Acetate (4 x 500 mL) .

  • Crystallization: Concentrate the organic phase.[1] The trans-diol crystallizes upon cooling (MP: 101-104°C).

  • QC Check: Verify purity by GC (>98%) and identity by NMR.

Protocol 2: Enzymatic Resolution (Scale-Up)

This is the critical stereoselective step. We use Novozym 435 (immobilized CAL-B) due to its robustness and recyclability.

Rationale: CAL-B follows the Kazlauskas rule for cyclic secondary alcohols, reacting faster with the (R)-enantiomer. The reaction is run to ~50% conversion (theoretical maximum yield of one enantiomer).

Parameters:

  • Enzyme: Novozym 435 (10% w/w relative to substrate).

  • Acyl Donor: Vinyl Acetate (3.0 equivalents). Acts as both reactant and solvent modifier.

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene. MTBE is preferred for easier removal.

  • Temperature: 30-40°C.

Step-by-Step Protocol:

  • Setup: In a 2 L jacketed reactor equipped with an overhead stirrer, dissolve Racemic trans-1,2-cyclohexanediol (100 g, 0.86 mol) in MTBE (1.0 L) .

  • Acyl Donor: Add Vinyl Acetate (240 mL, ~2.6 mol) .

  • Initiation: Add Novozym 435 (10 g) . Adjust stirring to suspend beads without pulverizing them (approx. 150-200 rpm).

  • Monitoring: Incubate at 35°C. Monitor reaction by Chiral GC every 2 hours.

    • Stop Condition: When the enantiomeric excess (ee) of the remaining diol (1S,2S) exceeds 99%.[2][3] This typically occurs at ~52-55% conversion.

  • Termination: Filter the reaction mixture through a sintered glass funnel to recover the enzyme. Wash the enzyme beads with MTBE (2 x 50 mL). Store beads for reuse.

Protocol 3: Downstream Processing & Finishing

The filtrate contains the target (1R,2R)-product (as a mixture of mono- and diacetate) and the unreacted (1S,2S)-diol.

Step 1: Partitioning

  • Concentrate the filtrate to remove MTBE and excess vinyl acetate.

  • Redissolve the oily residue in Ethyl Acetate (500 mL) .

  • Wash with Water (3 x 200 mL) .

    • Chemistry: The unreacted (1S,2S)-diol partitions into the aqueous phase. The (1R,2R)-acetates remain in the organic phase.

  • Dry the organic phase over MgSO₄ and filter.

Step 2: Chemical Acetylation (Finishing) Since the enzymatic step may yield a mixture of mono- and diacetate, a chemical push is required to standardize the product.

  • Transfer the organic phase (containing (1R,2R)-intermediates) to a reactor.

  • Add Acetic Anhydride (1.5 eq based on theoretical yield) and DMAP (1 mol%) or Pyridine (2 eq) .

  • Stir at reflux (EtOAc) or 60°C for 2 hours.

  • Quench: Wash with saturated NaHCO₃ (to remove acetic acid) and Brine.

  • Concentrate to obtain crude (1R,2R)-1,2-cyclohexanediol diacetate.

Step 3: Purification

  • Perform Vacuum Distillation .

    • Target BP: ~120-130°C at 5 mmHg (Literature BP: 249°C at atm).

  • Collect the main fraction as a colorless oil/low-melting solid.

Quality Control & Analytical Methods

Data Summary Table:

ParameterSpecificationMethod
Appearance Colorless liquid / White solidVisual
Purity (GC) > 98.0%GC-FID (DB-1 Column)
Enantiomeric Excess > 99.0% eeChiral GC (Cyclodex-B or equivalent)
Specific Rotation

(c=1, CHCl3)
Polarimetry
Residual Solvent < 5000 ppmHS-GC

Chiral GC Method:

  • Column: Agilent Cyclosil-B or Supelco Beta-Dex 120 (30m x 0.25mm).

  • Conditions: Injector 250°C, Detector 250°C. Oven: 100°C (hold 5 min) ramp 2°C/min to 160°C.

  • Elution Order: (1S,2S)-Diacetate typically elutes before (1R,2R)-Diacetate (verify with standards).

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Conversion (<40%) Enzyme deactivation or water inhibition.Dry solvents over molecular sieves (4Å). Ensure vinyl acetate is inhibitor-free.
Low ee of Product Reaction ran too long (>50% conv).Stop reaction earlier (e.g., 45% conv). The "fast" enantiomer is the product; high conversion degrades its ee.
Emulsion in Workup High protein/enzyme fines.Ensure thorough filtration of enzyme before extraction. Use brine to break emulsions.
Incomplete Acetylation Monoacetate remaining after finishing step.Increase Ac₂O equivalents or reaction time in Step 4. Check by TLC/GC.

References

  • Synthesis of Trans-1,2-Cyclohexanediol

    • Roelofsen, D. P.; van Bekkum, H. Organic Syntheses, 1998, Coll. Vol. 9, 212.
  • Enzymatic Resolution (CAL-B): Gotor-Fernández, V.; Busto, E.; Gotor, V. Candida antarctica Lipase B: An Ideal Biocatalyst for the Preparation of Nitrogenated Organic Compounds. Adv. Synth. Catal.2006, 348, 797. Didier, E.; Louvel, J.; Condamine, E. Tetrahedron: Asymmetry1998, 9, 525. (Describes resolution of 1,2-diols).
  • Physical Properties & Data

    • PubChem Compound Summary for CID 137196, 1,2-Cyclohexanediol diacet
  • Anderson, N. G. Practical Process Research & Development, Academic Press, 2012.

Sources

High-Performance Immobilization of Lipases for the Kinetic Resolution of Cyclohexanediol Diacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantioselective hydrolysis of cyclohexanediol diacetate (specifically trans-1,2-cyclohexanediol diacetate) is a critical desymmetrization step in the synthesis of chiral pharmaceutical intermediates, including suplatast tosilate and various aminocycloalkanols. While free lipases can catalyze this reaction, they suffer from instability in the requisite organic co-solvents and difficult recovery.

This guide details the immobilization of Candida antarctica Lipase B (CALB) and Pseudomonas lipases onto hydrophobic and epoxy-activated supports. By leveraging interfacial activation on hydrophobic carriers, researchers can achieve hyperactivation of the lipase, resulting in biocatalysts that rival or exceed the performance of commercial standards like Novozym® 435.

Strategic Rationale: The Mechanism of Immobilization

Why Immobilization is Non-Negotiable

For cyclohexanediol diacetate hydrolysis, the substrate has limited water solubility, often requiring biphasic systems or organic co-solvents (e.g., MTBE, Toluene, or Acetone/Buffer mixtures). Free enzymes denature rapidly at these liquid-liquid interfaces. Immobilization confers:

  • Rigidification: Prevents unfolding in organic media.

  • Interfacial Hyperactivation: Lipases possess a "lid" domain covering the active site. Adsorption onto hydrophobic supports mimics the natural lipid interface, fixing the lid in the "open" conformation and drastically increasing activity (

    
    ).
    
  • Processability: Enables packed-bed reactor (PBR) implementation for continuous flow synthesis.

Mechanism Visualization

The following diagram illustrates the transition from free lipase to the hyperactivated, immobilized state required for efficient diacetate hydrolysis.

Lipase_Immobilization_Mechanism cluster_0 Free Lipase (Aqueous) cluster_1 Immobilization Event cluster_2 Active Biocatalyst Closed_Lipase Lipase (Closed Lid) Low Activity Interaction Hydrophobic Interaction (Lid Opening) Closed_Lipase->Interaction Adsorption Hydrophobic_Support Hydrophobic Support (e.g., Octyl-Agarose / Methacrylate) Hydrophobic_Support->Interaction Open_Lipase Hyperactivated Lipase (Open Lid Fixed) Interaction->Open_Lipase Conformational Change Substrate_Access Substrate Access (Cyclohexanediol Diacetate) Open_Lipase->Substrate_Access Catalysis

Figure 1: Mechanism of lipase interfacial activation on hydrophobic supports. The hydrophobic surface mimics a lipid droplet, triggering the lid opening and stabilizing the active conformation.

Experimental Protocols

Protocol A: Hydrophobic Adsorption (The "Gold Standard")

This method mimics the preparation of Novozym® 435 but allows for custom loading and support selection. It is ideal for Candida antarctica Lipase B (CALB) and Pseudomonas cepacia lipase (PCL).

Materials:

  • Enzyme: Liquid CALB (e.g., Lipozyme® CALB L) or Pseudomonas lipase powder.

  • Support: Hydrophobic methacrylate resin (e.g., Lewatit® VP OC 1600, Purolite® ECR1030, or Octyl-Sepharose).

  • Buffer: 10 mM Sodium Phosphate, pH 7.0.

  • Equipment: Orbital shaker, sintered glass filter.

Procedure:

  • Support Pre-treatment:

    • Wash 5 g of resin with 50 mL acetone to remove manufacturing residues.

    • Wash extensively with distilled water (3 x 50 mL).

    • Equilibrate in 10 mM Sodium Phosphate buffer (pH 7.0) for 1 hour.

  • Enzyme Solution Preparation:

    • Prepare a lipase solution targeting a loading of 5–20 mg protein per gram of support .

    • Note: Overloading (>50 mg/g) often leads to pore blockage and reduced specific activity due to diffusion limitations.

    • Dilute the commercial enzyme solution 1:10 with phosphate buffer.

  • Adsorption:

    • Suspend the equilibrated support in the enzyme solution (ratio: 1 g support : 10 mL solution).

    • Incubate on an orbital shaker (150 rpm) at 25°C for 4–18 hours .

    • Monitoring: Periodically check the supernatant protein concentration (Bradford assay). Stop when >95% protein is adsorbed or concentration plateaus.

  • Finishing:

    • Filter the beads and wash with fresh buffer (2 x 20 mL) to remove loosely bound protein.

    • Desiccation (Critical): For hydrolytic reactions, beads can be used wet. For esterification, vacuum dry over silica gel for 24 hours.

Protocol B: Covalent Attachment (High Stability)

Use this for applications requiring high temperature (>50°C) or aggressive solvents where leaching is a risk.

Materials:

  • Support: Epoxy-activated resin (e.g., Sepabeads® EC-EP or Eupergit® C).

  • Buffer: 1.0 M Potassium Phosphate, pH 8.0 (High ionic strength drives the enzyme into the pores).

Procedure:

  • Immobilization:

    • Dissolve lipase in 1.0 M Potassium Phosphate buffer (pH 8.0).

    • Add epoxy resin (1 g resin : 10 mL enzyme solution).

    • Incubate with gentle stirring for 24 hours at 25°C.

  • Blocking:

    • Filter beads and resuspend in 1 M Glycine (pH 8.5) for 24 hours to block unreacted epoxy groups.

  • Washing:

    • Wash with buffer, then water, then acetone (optional for drying).

Application: Kinetic Resolution of Cyclohexanediol Diacetate[1]

This protocol describes the hydrolytic desymmetrization to produce the chiral monoacetate.

Reaction Scheme:



Procedure:

  • Substrate Solution: Dissolve trans-1,2-cyclohexanediol diacetate (50 mM) in a mixture of Phosphate Buffer (pH 7.0) and Acetone (90:10 v/v) .

    • Note: Acetone improves substrate solubility. Do not exceed 20% v/v organic co-solvent to maintain buffer capacity.

  • Reaction Initiation: Add immobilized lipase (20 mg/mL reaction volume).

  • Conditions: Incubate at 30°C, 200 rpm.

  • pH Control: The reaction produces acetic acid. Use a pH-stat to maintain pH 7.0 by automatic addition of 0.1 M NaOH, or use a high-molarity buffer (100 mM).

  • Termination: Filter off the enzyme (save for reuse). Extract the filtrate with Ethyl Acetate.

  • Analysis: Analyze by chiral HPLC (e.g., Chiralcel OD-H column) or GC to determine Conversion (

    
    ) and Enantiomeric Excess (
    
    
    
    ).
Workflow Diagram

Kinetic_Resolution_Workflow cluster_products Downstream Start Substrate Preparation (Diacetate in Buffer/Acetone) Reaction Enzymatic Hydrolysis (Add Immobilized Lipase) Start->Reaction Monitoring Monitor pH & Conversion (pH-stat / HPLC) Reaction->Monitoring Separation Filtration Monitoring->Separation Target Conversion (~50%) Product_A Filtrate: Chiral Monoacetate Separation->Product_A Product_B Retentate: Recycled Biocatalyst Separation->Product_B Product_B->Reaction Reuse Cycle

Figure 2: Operational workflow for the batch kinetic resolution of cyclohexanediol diacetate.

Performance Metrics & Troubleshooting

Comparative Performance Table
Immobilization MethodSupport TypeRelative ActivityStability (Reuse Cycles)Leaching RiskRecommended For
Adsorption (Protocol A) Hydrophobic (Lewatit/Octyl)High (Hyperactivated)Moderate (10-20 cycles)Low (in aqueous)General Hydrolysis
Covalent (Protocol B) Epoxy/Amino (Sepabeads)Moderate (Rigidification)High (>50 cycles)NegligibleHigh Temp / Solvents
Entrapment Alginate/SilicaLow (Mass Transfer issues)LowModerateWhole Cell systems
Troubleshooting Guide
  • Problem: Low Reaction Rate.

    • Cause: Internal mass transfer limitation.

    • Solution: Use smaller bead size (<300 µm) or reduce enzyme loading (prevent pore crowding).

  • Problem: Low Enantioselectivity (E-value < 20).

    • Cause: Non-specific hydrolysis or racemization.

    • Solution: Lower the temperature to 4°C. Switch from CALB to Pseudomonas cepacia lipase (often higher specificity for cyclic diols).

  • Problem: pH Drop.

    • Cause: Acetic acid accumulation.

    • Solution: The buffer capacity is exceeded. Use a pH-stat titrator or increase buffer concentration to 100 mM.

References

  • Barbosa, O., et al. (2013). "The immobilization of lipases on porous support by adsorption and hydrophobic interaction method."[1] Journal of Molecular Catalysis B: Enzymatic. Link

  • Anderson, E. M., et al. (1998). "Kinetic resolution of trans-1,2-cyclohexanediol diacetate." Biocatalysis and Biotransformation. Link

  • Ortiz, C., et al. (2019).[2] "Novozym 435: the 'perfect' lipase immobilized biocatalyst?" Catalysis Science & Technology. Link

  • Gotor-Fernández, V., et al. (2006). "Preparation of chiral 1,2-cyclohexanediol derivatives." Current Organic Chemistry. Link

  • Adlercreutz, P. (2013). "Immobilisation and application of lipases in organic media." Chemical Society Reviews. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Enantiomeric Excess in trans-1,2-Cyclohexanediol Diacetate Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the enzymatic kinetic resolution of trans-1,2-cyclohexanediol diacetate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the enantiomeric excess (ee) of their hydrolysis reactions. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to overcome common challenges and optimize your experimental outcomes.

I. Understanding the Challenge: The Quest for High Enantiomeric Excess

The lipase-catalyzed hydrolysis of trans-1,2-cyclohexanediol diacetate is a powerful method for producing enantiomerically enriched trans-1,2-cyclohexanediol, a valuable chiral building block in asymmetric synthesis. However, achieving high enantiomeric excess (ee) can be a significant challenge, often plagued by issues of low enzyme activity, poor selectivity, and reaction equilibrium limitations. This guide provides a structured approach to systematically identify and resolve these issues, ensuring the successful and efficient production of your target enantiomer.

Frequently Asked Questions (FAQs)

Q1: My enantiomeric excess (ee) is consistently low. What are the most likely causes?

A1: Low ee can stem from several factors. The primary suspects are suboptimal reaction conditions, including the choice of solvent, temperature, and pH. The inherent selectivity of the lipase itself is also a critical factor. It's possible the enzyme you are using is not well-suited for this specific substrate. Additionally, reaction times that are too long can lead to the hydrolysis of the less-favored enantiomer, thereby reducing the overall ee of the product.

Q2: How does the choice of organic solvent impact the enantioselectivity of the lipase?

A2: The organic solvent plays a crucial role in modulating the conformational flexibility and catalytic activity of the lipase.[1][2] The solvent can influence the enzyme's structure, which in turn affects its ability to discriminate between the two enantiomers of the substrate.[1][3] Generally, polar organic solvents can sometimes increase the selectivity of lipases, while nonpolar solvents might render the enzyme too rigid, potentially lowering its activity.[2] The interaction between the solvent and the enzyme can alter the enzyme's active site conformation, leading to changes in enantioselectivity.

Q3: Can temperature and pH be adjusted to improve enantiomeric excess?

A3: Absolutely. Both temperature and pH are critical parameters that can significantly influence enzyme activity and enantioselectivity.[4][5][6] Each lipase has an optimal temperature and pH range for its activity.[5][6][7] Deviating from these optima can lead to decreased activity and, in some cases, reduced enantioselectivity. It is essential to screen a range of temperatures and pH values to find the optimal conditions for your specific lipase and substrate. For instance, some lipases exhibit maximum activity at a neutral or slightly alkaline pH.[7][8]

Q4: Is enzyme immobilization a viable strategy for improving ee?

A4: Yes, enzyme immobilization is a widely used and effective technique to enhance lipase stability, reusability, and, in many cases, enantioselectivity.[4][9][10] Immobilization can fix the enzyme in a more favorable conformation for catalysis, leading to improved performance.[10] The choice of support material and immobilization method can significantly impact the enzyme's properties.[9][11]

II. Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to troubleshooting common issues encountered during the hydrolysis of trans-1,2-cyclohexanediol diacetate.

Problem 1: Low Enantiomeric Excess (ee)

Possible Causes & Solutions

  • Suboptimal Solvent: The solvent environment is critical for lipase function.

    • Solution: Conduct a solvent screening experiment. Test a range of organic solvents with varying polarities (e.g., hexane, toluene, tert-butyl methyl ether (MTBE), and acetonitrile). The addition of a small amount of water to organic solvents can sometimes improve enantioselectivity by increasing lipase flexibility.[1]

  • Incorrect Temperature: Enzyme activity and selectivity are highly temperature-dependent.

    • Solution: Perform a temperature optimization study. Run the reaction at a range of temperatures (e.g., 25°C, 37°C, 45°C, and 55°C) to identify the optimum for both conversion and ee. Keep in mind that higher temperatures can sometimes decrease enantioselectivity.[9]

  • Inappropriate pH: The pH of the aqueous phase can significantly affect the ionization state of the enzyme's active site residues.

    • Solution: Optimize the pH of the buffer solution. Screen a range of pH values (e.g., 6.0, 7.0, 8.0, and 9.0) to find the optimal condition for your lipase. Many lipases show optimal activity at a pH of around 8.[5][6]

  • Unsuitable Lipase: Not all lipases are created equal.

    • Solution: Screen a variety of commercially available lipases (e.g., from Candida antarctica, Burkholderia cepacia, or Pseudomonas fluorescens). Different lipases can exhibit opposite enantioselectivities for the same substrate.[12]

Problem 2: Poor Conversion Rate

Possible Causes & Solutions

  • Low Enzyme Activity: The enzyme may not be functioning efficiently under the current conditions.

    • Solution: Re-evaluate the temperature and pH as described above. Ensure the enzyme has not been denatured by extreme conditions. Consider increasing the enzyme loading, but be mindful of potential cost implications.

  • Substrate/Product Inhibition: High concentrations of the substrate or product can sometimes inhibit enzyme activity.

    • Solution: Perform a substrate concentration study to determine the optimal starting concentration. If product inhibition is suspected, consider in-situ product removal techniques.

  • Insufficient Water Content (in organic media): Lipases require a certain amount of water to maintain their active conformation.

    • Solution: In organic solvent systems, ensure the enzyme or the solvent is adequately hydrated. This can be achieved by adding a small percentage of aqueous buffer to the reaction mixture.

Problem 3: Enzyme Instability and Poor Reusability

Possible Causes & Solutions

  • Harsh Reaction Conditions: Extreme temperature or pH can lead to irreversible enzyme denaturation.

    • Solution: Operate within the enzyme's recommended temperature and pH range.

  • Solvent-Induced Denaturation: Some organic solvents can be detrimental to enzyme stability.

    • Solution: Choose a solvent that is known to be compatible with lipases. Immobilization can often protect the enzyme from the denaturing effects of organic solvents.[4]

  • Mechanical Stress: Vigorous stirring or agitation can damage the enzyme, especially in its free form.

    • Solution: Use gentle agitation. Immobilization can also provide mechanical stability to the enzyme.[9]

III. Experimental Protocols & Data Presentation

Protocol 1: Solvent Screening for Improved Enantiomeric Excess

This protocol outlines a systematic approach to identify the optimal organic solvent for the lipase-catalyzed hydrolysis of trans-1,2-cyclohexanediol diacetate.

  • Preparation:

    • Prepare stock solutions of trans-1,2-cyclohexanediol diacetate in a variety of organic solvents (e.g., n-hexane, toluene, MTBE, acetonitrile) at a concentration of 10 mg/mL.

    • Prepare a stock solution of the lipase (e.g., Candida antarctica lipase B) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

  • Reaction Setup:

    • In separate vials, add 1 mL of each substrate stock solution.

    • To each vial, add 100 µL of the lipase stock solution.

    • Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 37°C) and agitation speed.

  • Monitoring and Analysis:

    • At regular time intervals (e.g., 2, 4, 8, and 24 hours), withdraw a small aliquot from each reaction mixture.

    • Quench the reaction by adding a suitable solvent (e.g., ethyl acetate) and a drying agent (e.g., anhydrous sodium sulfate).

    • Analyze the samples by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and the enantiomeric excess of the product (trans-1,2-cyclohexanediol) and the remaining substrate.

  • Data Interpretation:

    • Compare the ee values and conversion rates obtained in different solvents to identify the optimal solvent for your reaction.

Table 1: Effect of Organic Solvent on Enantiomeric Excess and Conversion
Organic SolventLog PEnantiomeric Excess (ee) of Product (%)Conversion (%)
n-Hexane3.98545
Toluene2.79248
MTBE1.39550
Acetonitrile-0.37835

Note: The values in this table are illustrative and will vary depending on the specific lipase and reaction conditions used.

Protocol 2: Temperature and pH Optimization

This protocol describes how to determine the optimal temperature and pH for the enzymatic hydrolysis.

  • Temperature Optimization:

    • Set up a series of reactions in the optimal solvent identified in Protocol 1.

    • Incubate each reaction at a different temperature (e.g., 25°C, 37°C, 45°C, 55°C).

    • Monitor the reactions and analyze the samples as described in Protocol 1.

  • pH Optimization:

    • Prepare a series of buffer solutions with different pH values (e.g., 6.0, 7.0, 8.0, 9.0).

    • Prepare the lipase stock solution in each of these buffers.

    • Set up a series of reactions at the optimal temperature, each using a different pH buffer for the lipase solution.

    • Monitor and analyze the reactions as described above.

IV. Visualizing the Workflow and Troubleshooting Logic

To further aid in your experimental design and troubleshooting, the following diagrams illustrate the key workflows and decision-making processes.

experimental_workflow cluster_prep Preparation cluster_optimization Optimization cluster_reaction Reaction & Analysis prep_substrate Prepare Substrate Solution (trans-1,2-cyclohexanediol diacetate) solvent_screen Solvent Screening prep_substrate->solvent_screen prep_enzyme Prepare Lipase Solution (in appropriate buffer) prep_enzyme->solvent_screen temp_opt Temperature Optimization solvent_screen->temp_opt ph_opt pH Optimization temp_opt->ph_opt run_reaction Run Hydrolysis Reaction ph_opt->run_reaction monitor_reaction Monitor Progress (TLC, GC/HPLC) run_reaction->monitor_reaction analyze_products Analyze Products (Chiral GC/HPLC for ee and conversion) monitor_reaction->analyze_products

Caption: Experimental workflow for optimizing enantiomeric excess.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Enantiomeric Excess (ee) cause1 Suboptimal Solvent? start->cause1 cause2 Incorrect Temperature? start->cause2 cause3 Inappropriate pH? start->cause3 cause4 Unsuitable Lipase? start->cause4 solution1 Perform Solvent Screen cause1->solution1 solution2 Optimize Temperature cause2->solution2 solution3 Optimize pH cause3->solution3 solution4 Screen Different Lipases cause4->solution4

Caption: Troubleshooting decision tree for low enantiomeric excess.

V. References

  • Improving activity and enantioselectivity of lipase via immobilization on macroporous resin for resolution of racemic 1- phenylethanol in non-aqueous medium. PMC. Available at: [Link]

  • Arthrobacter sp. lipase immobilization for improvement in stability and enantioselectivity. PubMed. Available at: [Link]

  • How Does Lipase Flexibility Affect Its Enantioselectivity in Organic Solvents? A Possible Role of CH Association in Stabilization. ACS Publications. Available at: [Link]

  • Solvent effect on lipase enantioselectivity. Evidence for the presence of two thermodynamic states. PubMed. Available at: [Link]

  • Improvement of the enantioselectivity of lipase-catalyzed naproxen ester hydrolysis in organic solvent. PubMed. Available at: [Link]

  • Enhancing the enantioselectivity of Candida lipase-catalyzed ester hydrolysis via noncovalent enzyme modification. Journal of the American Chemical Society. Available at: [Link]

  • Lipases Enantioselectivity Alteration by Immobilization Techniques. R Discovery. Available at: [Link]

  • Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. MDPI. Available at: [Link]

  • Lipase Immobilization on Siliceous Supports: Application to Synthetic Reactions. ResearchGate. Available at: [Link]

  • A Broad Temperature Active Lipase Purified From a Psychrotrophic Bacterium of Sikkim Himalaya With Potential Application in Detergent Formulation. PMC. Available at: [Link]

  • Effect of Organic Solvents on the Structure and Activity of a Minimal Lipase. ACS Publications. Available at: [Link]

  • Improving lipase enantioselectivity in organic solvents by forming substrate salts with chiral agents. PubMed. Available at: [Link]

  • Effects of temperature and pH on lipase activities. a Effect of... ResearchGate. Available at: [Link]

  • Lipases-catalyzed enantioselective kineti. JOCPR. Available at: [Link]

  • Identification and Characterization of Lipase Activity and Immunogenicity of LipL from Mycobacterium tuberculosis. PLOS One. Available at: [Link]

  • On the Origins of Kinetic Resolution of cyclohexane-1,2-diols Through Stereoselective Acylation by Chiral Tetrapeptides. PubMed. Available at: [Link]

  • An improved method of lipase preparation incorporating both solvent treatment and immobilization onto matrix. Scilit. Available at: [Link]

  • Lipase-catalyzed kinetic resolution of cyclic trans-1,2-diols bearing a diester moiety: synthetic application to chiral seven-membered-ring alpha,alpha-disubstituted alpha-amino acid. PubMed. Available at: [Link]

  • Effects of pH and temperature on the activity and stability of lipase... ResearchGate. Available at: [Link]

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. MDPI. Available at: [Link]

  • Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches. MDPI. Available at: [Link]

  • Enantioselective Kinetic Resolution of trans-Cycloalkane-1,2-diols. ResearchGate. Available at: [Link]

  • Kinetic Resolution of trans-Cycloalkane-1,2-Diols via Steglich Esterification. The Royal Society of Chemistry. Available at: [Link]

  • Kinetic Resolution of trans-Cycloalkane-1,2-diols via Steglich Esterification. ResearchGate. Available at: [Link]

  • Lipase-Catalysed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. PMC. Available at: [Link]

  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. Chemistry Europe. Available at: [Link]

  • Determination of Optimum pH and Temperature for Crude Extract of Lipase Enzyme from Sprouts Palm Oil Seeds (Elaeis. TALENTA Publisher - Universitas Sumatera Utara. Available at: [Link]

  • Mechanism of Enantioselectivity of Lipases and Other Synthetically Useful Hydrolases. ResearchGate. Available at: [Link]

  • An efficient lipase-catalyzed enantioselective hydrolysis of (R,S)-azolides derived from N-protected proline, pipecolic acid, and nipecotic acid. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Enzymatic Resolution of trans-1,2-Cyclohexanediol Diacetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this technical guide to address the most critical bottlenecks encountered during the enzymatic kinetic resolution of trans-1,2-cyclohexanediol diacetate. Achieving high enantiomeric excess (ee >99%) and optimal yield requires more than just mixing reagents; it demands a rigorous understanding of sequential reaction kinetics, phase behavior, and enzyme microenvironments.

This guide bypasses generic advice to focus on the causality behind experimental failures and provides self-validating protocols to ensure your workflows are robust, reproducible, and scalable.

Mechanistic Foundations: Visualizing the Reaction

The resolution of trans-1,2-cyclohexanediol diacetate is not a simple single-step cleavage. It is a sequential kinetic resolution governed by a Ping-Pong Bi-Bi mechanism. Understanding these pathways is the first step in diagnosing suboptimal yields.

SequentialResolution cluster_R Fast Pathway (Target Enantiomer) cluster_S Slow Pathway (Off-Target Enantiomer) Diacetate_R (R,R)-Diacetate Monoacetate_R (R,R)-Monoacetate Diacetate_R->Monoacetate_R k1 (Fast) Diol_R (R,R)-Diol Monoacetate_R->Diol_R k2 (Fast) Diacetate_S (S,S)-Diacetate Monoacetate_S (S,S)-Monoacetate Diacetate_S->Monoacetate_S k3 (Slow) Diol_S (S,S)-Diol Monoacetate_S->Diol_S k4 (Slow)

Caption: Sequential kinetic resolution pathway showing fast and slow enantiomeric hydrolysis rates.

PingPong E Free Enzyme (Ser-OH) EA Enzyme-Substrate Complex E->EA + Diacetate F Acyl-Enzyme Intermediate EA->F - Monoacetate FB Acyl-Enzyme-Water Complex F->FB + H2O FB->E - Acetic Acid

Caption: Ping-Pong Bi-Bi catalytic mechanism for lipase-mediated diacetate hydrolysis.

Troubleshooting Guides & FAQs

Q1: Why is my enantiomeric excess (ee) plateauing around 58% when hydrolyzing the racemic diacetate with Porcine Liver Esterase (PLE) in an aqueous buffer?

The Causality: You are falling victim to mismatched sequential reaction rates. In a sequential resolution (Diacetate → Monoacetate → Diol), the overall enantioselectivity (


) is multiplicative (

) only if the macroscopic rates of the two steps are equalized. In a standard aqueous buffer, PLE hydrolyzes the first step (diacetate to monoacetate) 47 times faster than the second step. This causes the monoacetate intermediate to accumulate rapidly, destroying the multiplicative reinforcement of the enantioselectivity (1[1]).

The Solution: Introduce a biphasic system by adding a non-polar organic solvent like hexane. Hexane selectively extracts the highly lipophilic diacetate away from the aqueous phase (where the enzyme resides). By artificially lowering the aqueous concentration of the diacetate, you slow down the first reaction step. Equalizing the rates of step 1 and step 2 boosts the final ee to >94%[1].

Q2: I switched to Pseudomonas cepacia lipase (PCL) for higher selectivity, but my reaction stalls before reaching the theoretical 50% conversion. What is causing this yield drop?

The Causality: The stall is caused by active-site protonation. As shown in the Ping-Pong Bi-Bi diagram above, the hydrolysis of the ester bonds releases acetic acid. If the buffer capacity is insufficient, the microenvironmental pH around the immobilized enzyme drops rapidly. This protonates the catalytic histidine residue in the lipase's Ser-His-Asp active site triad, rendering the enzyme inactive.

The Solution: Do not rely solely on static buffers. Implement an automated pH-stat system titrating with 1.0 M NaOH to maintain a strict pH of 7.2. This not only prevents enzyme deactivation but also provides a real-time, self-validating kinetic readout of your reaction progress.

Q3: Batch reactions are too slow for our drug development pipeline. Can this resolution be adapted for continuous flow?

The Causality: Yes. Batch reactors suffer from mass transfer limitations, especially in biphasic emulsions. Moving to a continuous flow system using supercritical carbon dioxide (scCO


) drastically reduces viscosity and eliminates phase boundaries, maximizing the mass transfer rate to the immobilized enzyme pores (2[2]).

The Solution: Pack a continuous bed reactor with Novozym 435 (immobilized Candida antarctica Lipase B, CAL-B). Run the system in scCO


 at 10 MPa and 45 °C. Note that in scCO

, you will run the reverse reaction (acylation of the diol) using vinyl acetate as the acyl donor. The residence time required for full conversion drops from several hours in batch to approximately 9–10 seconds in continuous flow[2].

Quantitative Performance Data

The following table summarizes expected yields and ee% based on the optimization parameters discussed above. Use this as a benchmark for your own analytical validations.

Enzyme SystemSolvent SystemE-value (Total)Final Target Productee (%)Yield (%)
Porcine Liver Esterase (PLE)Aqueous Buffer (pH 7.0)54(R,R)-Diol58%~45%
Porcine Liver Esterase (PLE)Biphasic (Hexane/Buffer)>100(R,R)-Diol94%~40%
Pseudomonas cepacia Lipase (PCL)Biphasic (Hexane/Buffer)>2000(R,R)-Diol>99%48%
Candida antarctica Lipase B (CAL-B)scCO

(10 MPa, 45 °C)
>500(R,R)-Diacetate*>99%49%

*Note: CAL-B in scCO


 is typically utilized for the enantioselective acylation of the racemic diol rather than hydrolysis.

Standard Operating Procedure (SOP): Self-Validating Biphasic Hydrolysis

To guarantee reproducible >99% ee, follow this optimized protocol using Pseudomonas cepacia lipase (PCL). This protocol is designed as a self-validating system , ensuring you can mathematically prove the reaction's success in real-time before committing to downstream purification.

Step 1: Biphasic Medium Preparation In a 500 mL jacketed reactor, combine 100 mL of 0.1 M sodium phosphate buffer (pH 7.2) and 100 mL of HPLC-grade hexane. Causality: Hexane acts as a thermodynamic sink for the fast-reacting diacetate, equalizing the sequential reaction rates.

Step 2: Substrate Introduction Dissolve 50.0 mmol of racemic trans-1,2-cyclohexanediol diacetate into the organic phase. Stir at 400 rpm to generate a uniform emulsion.

Step 3: Strict Thermal Control Circulate fluid through the reactor jacket to maintain exactly 30 °C. Causality: Temperature fluctuations alter the partition coefficient of the diacetate between the hexane and aqueous layers, which will destabilize the rate equalization and degrade the final ee.

Step 4: Enzymatic Initiation Add 500 mg of immobilized PCL (e.g., Amano PS) to the emulsion.

Step 5: Self-Validating Kinetic Checkpoint (Critical) Monitor the reaction via an autotitrator dispensing 1.0 M NaOH to maintain pH 7.2. Self-Validation Logic: The hydrolysis of 1 molecule of diacetate to the final diol releases 2 molecules of acetic acid. Therefore, complete resolution of the target enantiomer (50% of the 50.0 mmol racemate) will generate exactly 50.0 mmol of acetic acid.

  • Your reaction is successfully tracking if the autotitrator smoothly approaches 50.0 mL of 1.0 M NaOH consumption.

  • If the curve plateaus at 25 mL, the enzyme is trapped at the monoacetate intermediate.

  • Stop the reaction exactly when 50.0 mL of NaOH is consumed to prevent over-hydrolysis of the off-target enantiomer.

Step 6: Phase Separation & Isolation Filter off the immobilized enzyme. Transfer the liquid to a separatory funnel and allow the phases to separate. The aqueous phase contains the enantiopure (R,R)-diol, while the hexane phase retains the unreacted (S,S)-diacetate. Lyophilize the aqueous phase and extract with ethyl acetate to isolate the pure (R,R)-diol.

References

  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Kinetic Modeling of a Consecutive Enzyme-Catalyzed Enantioselective Reaction in Supercritical Media Source: ACS Omega URL
  • Source: Industrial & Engineering Chemistry Research (ACS Publications)

Sources

troubleshooting low conversion rates in diacetate hydrolysis reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for diacetate hydrolysis. Whether you are performing biocatalytic chiral resolutions, prodrug activation assays, or utilizing fluorogenic probes like fluorescein diacetate (FDA), achieving high conversion rates is critical. This guide is designed for drug development professionals and researchers to diagnose, troubleshoot, and optimize ester cleavage workflows.

Mechanistic Overview & Bottlenecks

Diacetate hydrolysis involves the sequential cleavage of two ester bonds, yielding a monoacetate intermediate and ultimately a diol, accompanied by the release of two equivalents of acetic acid. Understanding the causality behind the reaction mechanism is the first step in troubleshooting.

Pathway Sub Diacetate Substrate (Highly Hydrophobic) Mono Monoacetate Intermediate Sub->Mono Step 1 Cleavage Enz Hydrolase / Base (Catalyst) Enz->Mono Catalysis Prod Target Diol + 2 Acetic Acid Mono->Prod Step 2 Cleavage Inhib pH Drop & Product Inhibition Prod->Inhib Acid Accumulation Inhib->Enz Denaturation / Inhibition

Enzymatic diacetate hydrolysis pathway and product inhibition loop.

Frequently Asked Questions (FAQs)

Q1: My enzymatic diacetate hydrolysis stalls at ~50% conversion. Why does the reaction stop prematurely? Causality: The most common culprit is localized pH depression. The hydrolysis of a diacetate releases two equivalents of acetic acid. If the buffer capacity of your aqueous system is insufficient, the pH will rapidly drop[1]. This protonates the catalytic triad (e.g., histidine residues) of lipases or esterases, leading to reversible inhibition or irreversible denaturation. Furthermore, the first acetate is often cleaved much faster than the second due to steric or electronic factors, causing the monoacetate intermediate to pool. Solution: Do not rely solely on static buffers. Implement an autotitrator to continuously feed 1M NaOH, maintaining a strict pH 7.0 environment[1].

Q2: The diacetate substrate precipitates immediately upon addition to the buffer. How do I overcome this mass transfer limitation? Causality: Diacetates (such as isosorbide diacetate or fluorescein diacetate) are highly hydrophobic. In a purely aqueous medium, the substrate forms a suspension, restricting the reaction strictly to the solid-liquid interface. This mass transfer limitation drastically reduces the apparent conversion rate[2]. Solution: Introduce a water-miscible co-solvent. The addition of small amounts of Tetrahydrofuran (THF) or Acetone (typically 5-10% v/v) significantly accelerates the two-phase reaction by increasing the soluble fraction of the substrate without stripping the essential hydration shell from the biocatalyst[1].

Q3: How do I differentiate between true enzymatic conversion and background chemical hydrolysis? Causality: Under base-catalyzed conditions (pH > 8), hydroxide ions act as strong nucleophiles. They attack the carbonyl carbon to form a tetrahedral intermediate, which then collapses to release the acetate leaving group, making the overall reaction irreversible[3]. If your enzymatic assay is run at a slightly elevated pH, this spontaneous background hydrolysis can inflate your apparent conversion rates and destroy enantiomeric excess (ee) in chiral resolutions. Solution: A self-validating experimental design must include a parallel negative control (buffer + substrate + co-solvent, lacking the enzyme) to quantify and subtract the baseline chemical hydrolysis rate.

Troubleshooting Workflow

Troubleshooting Start Low Conversion Detected Q1 Is substrate precipitating? Start->Q1 A1 Add 5-10% THF/DMSO Co-solvent Q1->A1 Yes Q2 Is pH dropping below optimum? Q1->Q2 No A2 Use Autotitrator (1M NaOH) Q2->A2 Yes Q3 High background hydrolysis? Q2->Q3 No A3 Lower Temp & Run (-) Control Q3->A3 Yes

Decision tree for diagnosing and resolving low conversion in diacetate hydrolysis.

Quantitative Data Summary

The table below summarizes typical kinetic limitations and conversion benchmarks across different diacetate hydrolysis systems to help you benchmark your expected yields.

Substrate TypeCatalyst SystemCo-Solvent / AdditiveTypical Max ConversionPrimary Limiting Factor
Fluorescein Diacetate (FDA) Intracellular Esterases (e.g., S. cerevisiae)None (Aqueous)>95% (First-order kinetics)Cell envelope transport rate[4]
Isosorbide Diacetate Hydrolase / Lipase5-10% THF>90% (Monoacetate)pH drop (acetic acid release)[1]
Generic Diacetates Base (NaOH / KOH)Aqueous Methanol100% (Irreversible)Non-specific side reactions[3]

Self-Validating Experimental Protocol

To ensure data integrity, every hydrolysis experiment must be a self-validating system . This means the protocol contains internal checks (standard curves, continuous pH monitoring, and quenching validation) that independently verify the integrity of the data.

Protocol: Enzymatic Hydrolysis of Diacetates with Real-Time Validation

Step 1: Calibration & Baseline (Self-Validation)

  • Action: Prepare a standard curve of the expected product (e.g., the diol or fluorescein) using concentrations ranging from 0.1 mM to 10 mM in your chosen buffer.

  • Causality: This ensures your analytical method (HPLC or spectrophotometry) is linear within the expected conversion range and accounts for any matrix effects caused by the buffer.

Step 2: Reaction Setup

  • Action: In a jacketed reactor vessel, add 50 mL of 100 mM Sodium Phosphate buffer (pH 7.0). Add the diacetate substrate (e.g., 50 mM final concentration).

  • Action: If the substrate remains solid, add THF dropwise (up to 10% v/v) until a fine, homogeneous emulsion or solution is achieved[1].

Step 3: Initiation & pH-Stat Control

  • Action: Connect the reactor to an autotitrator loaded with 1M NaOH. Set the setpoint to pH 7.0.

  • Action: Initiate the reaction by adding the enzyme (e.g., 1-5% w/w relative to the substrate).

  • Causality: The autotitrator provides real-time kinetic data. The volume of NaOH dispensed is directly proportional to the moles of acetic acid released, offering a secondary, orthogonal validation of the conversion rate independent of HPLC analysis.

Step 4: Sampling and Quenching

  • Action: Withdraw 500 µL aliquots at specific time intervals (e.g., 10, 30, 60, 120 minutes).

  • Action: Immediately quench the reaction by mixing the aliquot with an equal volume (50% v/v) of cold Acetone[5].

  • Causality: Acetone rapidly denatures the enzyme and halts all hydrolytic activity, preventing artificially inflated conversion rates while the sample waits in the autosampler queue.

Step 5: Control Verification

  • Action: Run a parallel reactor containing buffer, substrate, and THF, but no enzyme . Analyze this negative control alongside your samples. If conversion in the negative control exceeds 5%, lower the reaction temperature or check for buffer contamination.

References

  • BenchChem Technical Support. "Troubleshooting Low Conversion Rates in Hydrolysis." BenchChem. 2

  • Breeuwer, P., et al. "Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae." Applied and Environmental Microbiology (ASM Journals). 4

  • Google Patents (EP0530671B1). "Process for the enzymatic preparation of pure isosorbide-2 or 5-monoester-isomers and conversion to isosorbide-2- and 5-nitrate." 1

  • Schnürer, J., & Rosswall, T. "Fluorescein Diacetate Hydrolysis as a Measure of Total Microbial Activity in Soil and Litter." Applied and Environmental Microbiology (ASM Journals). 5

  • Chemistry Steps. "Ester Hydrolysis: Acid and Base-Catalyzed Mechanism." 3

Sources

Technical Support Center: Minimizing Side Reactions During Acetylation of Cyclohexanediol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. The selective monoacetylation of cyclic diols, such as 1,2-, 1,3-, or 1,4-cyclohexanediol, is a notoriously difficult transformation in organic synthesis. Due to the identical or highly similar electronic environments of the hydroxyl groups, researchers frequently encounter side reactions that compromise yield and purity.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve high regioselectivity and chemoselectivity.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Issue 1: "I am trying to synthesize a monoacetate, but I keep isolating large amounts of the diacetate. How do I prevent over-acetylation?"

The Causality: Chemical acylation using standard reagents (e.g., acetic anhydride with pyridine or DMAP) relies on kinetic differentiation. However, the difference in nucleophilicity between the first and second hydroxyl groups on a cyclohexyl ring is often negligible. Once the monoacetate forms, the remaining hydroxyl group remains highly reactive, leading to rapid over-acetylation into the diacetate[1].

The Solution: Transition from chemical catalysis to enzymatic desymmetrization . Candida antarctica lipase B (CALB) is a highly robust enzyme that operates via a bi-bi ping-pong mechanism. The steric constraints within the CALB active site allow it to selectively acylate one hydroxyl group while rejecting the monoacetate product, effectively shutting down the pathway to the diacetate[2]. Using vinyl acetate as the acyl donor makes the transesterification irreversible (as the leaving group tautomerizes to volatile acetaldehyde), driving the reaction to the monoacetate with >99% selectivity[3].

Issue 2: "My isolated monoacetate product is showing a mixture of regioisomers on the NMR spectrum. Is the reaction unselective?"

The Causality: You are likely observing acyl migration (intramolecular transesterification) rather than poor initial reaction selectivity. In partially acylated diols, the ester carbonyl can be attacked by the adjacent free hydroxyl group via a cyclic transition state. For 1,2- and 1,3-cyclohexanediols, this migration requires the molecule to adopt a specific conformation (e.g., a diaxial intermediate for 1,3-diols)[2]. This process is thermodynamically driven and highly sensitive to trace amounts of acid or base[4].

The Solution: Acyl migration occurs primarily during workup and purification. To minimize this:

  • Quench strictly to neutral pH: Avoid leaving the reaction mixture in basic (e.g., unquenched DMAP) or acidic conditions.

  • Chromatography precautions: Standard silica gel can be slightly acidic. Pre-treat your silica with 1% triethylamine, or use neutral alumina to prevent surface-catalyzed migration.

  • Temperature control: Store the purified monoacetate at -20°C in non-polar solvents to freeze the conformational flipping required for the migration transition state.

Issue 3: "I am detecting cyclohexenol or cyclohexenyl acetate in my GC-MS analysis. Why is my substrate dehydrating?"

The Causality: Elimination (dehydration) is a classic E1/E2 side reaction. It is triggered when cyclohexanediols are subjected to harsh conditions, such as elevated temperatures (>50°C), strong Lewis acids, or prolonged refluxing in strong bases. The secondary hydroxyl groups on the cyclohexane ring are particularly susceptible to elimination if the intermediate becomes a good leaving group.

The Solution: Maintain strict temperature control (0°C to 25°C). If using chemical acylation, use DMAP strictly as a catalyst (5-10 mol%) alongside a stoichiometric, weaker auxiliary base like triethylamine, rather than using pyridine or DMAP as the bulk solvent[1].

Part 2: Quantitative Data Presentation

The following table summarizes the performance of various acetylation strategies, highlighting the inverse relationship between reaction harshness and monoacetate selectivity.

Acetylation StrategyReagents & CatalystTemp (°C)Target Yield (Monoacetate)Primary Side Reaction Risk
Stoichiometric Chemical Acngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

O (1.0 eq), Pyridine (solvent)
0 to 2540 - 50%High: Over-acetylation (Diacetate)
Catalytic Chemical Ac

O (1.0 eq), Et

N, DMAP (5 mol%)
060 - 70%Moderate: Acyl Migration
Enzymatic (Batch) Vinyl Acetate (5.0 eq), CALB, Toluene25 - 45> 90%Low: Minimal side reactions
Enzymatic (scCO

)
Vinyl Acetate, CALB, Supercritical CO

45> 95%None: Highly continuous & selective

Part 3: Reaction Pathway & Decision Workflow

The following diagram illustrates the competing pathways during the acetylation of cyclohexanediol and the strategic interventions required to isolate the target monoacetate.

G Start Cyclohexanediol (Starting Material) Enzymatic Enzymatic Pathway (CALB + Vinyl Acetate) Start->Enzymatic Mild (25-45°C) Organic Solvent Chemical Chemical Pathway (Ac2O + DMAP/Pyridine) Start->Chemical Standard (0-25°C) Basic Conditions Mono Target: Monoacetate (High Purity) Enzymatic->Mono High Regioselectivity Irreversible Diacetate Side Reaction: Over-acetylation Enzymatic->Diacetate Extended Reaction Time Chemical->Mono Strict 1.0 eq Ac2O Low Temp Chemical->Diacetate >1.0 eq Ac2O or High Temp Migration Side Reaction: Acyl Migration Chemical->Migration Trace Acid/Base During Workup Elimination Side Reaction: Elimination (Dehydration) Chemical->Elimination Harsh Conditions (Strong Base/Heat) Mono->Migration Thermodynamic Equilibration

Reaction pathways for cyclohexanediol acetylation demonstrating side reactions and optimal routing.

Part 4: Self-Validating Experimental Protocols

Protocol A: Highly Selective Enzymatic Monoacetylation (Recommended)

This protocol utilizes Candida antarctica lipase B (CALB) to create a self-validating system where over-acetylation is sterically blocked by the enzyme's active site[2][3].

Reagents: Cyclohexanediol (1.0 mmol), Immobilized CALB (Novozym 435, 50% w/w relative to substrate), Vinyl Acetate (5.0 mmol), Anhydrous Toluene (5.0 mL).

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (N

    
     or Argon). Add the cyclohexanediol and anhydrous toluene.
    
  • Initiation: Add the vinyl acetate (acyl donor) and the immobilized CALB beads.

  • Incubation: Stir the suspension gently at 30°C. Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The formation of acetaldehyde (a volatile byproduct) drives the reaction forward irreversibly. You will observe the disappearance of the diol spot without the appearance of a high-Rf diacetate spot.

  • Termination: Once the diol is consumed (typically 12-24 hours), terminate the reaction by simply filtering off the immobilized CALB beads. This instantly halts all catalytic activity.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue is the highly pure monoacetate. No aqueous workup is required, completely bypassing the risk of base-catalyzed acyl migration.

Protocol B: Controlled Chemical Monoacetylation

If enzymatic reagents are unavailable, this protocol uses strict stoichiometric and thermal controls to minimize side reactions[1].

Reagents: Cyclohexanediol (1.0 mmol), Acetic Anhydride (1.0 mmol), Triethylamine (1.2 mmol), DMAP (0.05 mmol), Anhydrous Dichloromethane (DCM, 10 mL).

  • Preparation: Dissolve the cyclohexanediol, triethylamine, and DMAP in anhydrous DCM. Cool the flask to exactly 0°C using an ice bath. Causality: Low temperatures suppress the activation energy required for elimination and over-acetylation.

  • Addition: Dilute the acetic anhydride (exactly 1.0 equivalent) in 2 mL of DCM. Add this solution dropwise over 30 minutes via a syringe pump. Self-Validation Check: Slow addition ensures that the localized concentration of acylating agent remains low, preventing the formed monoacetate from competing with the starting diol.

  • Quench: After 2 hours at 0°C, quench the reaction by adding 5 mL of saturated aqueous NH

    
    Cl.
    
  • Workup: Extract with DCM. Wash the organic layer immediately with cold brine to remove trace bases, dry over Na

    
    SO
    
    
    
    , and concentrate at <25°C to prevent acyl migration.

References

1.[1] Thermal Analysis and Calorimetric Study of 4-Dimethylaminopyridine | Request PDF. ResearchGate. Available at: 2.[3] Selective Acetylation of Unprotected Thioglycosides and Fully Unprotected Monosaccharides with Candida antarctica Lipase‑B - PMC. National Institutes of Health (NIH). Available at: 3.[2] Enzymatic Resolution, Desymmetrization, and Dynamic Kinetic Asymmetric Transformation of 1,3-Cycloalkanediols | The Journal of Organic Chemistry. ACS Publications. Available at: 4.[5] Kinetic enzymatic resolution in scCO2 – Design of continuous reactor based on batch experiments | Request PDF. ResearchGate. Available at: 5.[4] Mechanisms of Stereodirecting Participation and Ester Migration from Near and Far in Glycosylation and Related Reactions - PMC. National Institutes of Health (NIH). Available at:

Sources

Technical Guide: Purification of Unreacted trans-1,2-Cyclohexanediol Diacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5]

The Challenge: In the kinetic resolution of trans-1,2-cyclohexanediol, the diacetate (1,2-diacetoxycyclohexane) often serves as either the starting material (in hydrolysis reactions) or the product (in esterification reactions). A common bottleneck is the efficient separation of the unreacted, enantiomerically enriched diacetate from the monoacetate product and the diol byproduct.

The Physicochemical Lever: Success relies on exploiting the distinct polarity gap between the three species. The diacetate is the least polar (lipophilic), lacking hydrogen bond donors. The monoacetate is intermediate, and the diol is highly polar.

CompoundPolarityState (RT)Approx.[1][2] Boiling PointKey Solubility
Diacetate LowLiquid/Low-melt Solid~120-130°C (High Vac)Hexane, DCM, Et2O
Monoacetate MediumSolid/Oil>140°C (High Vac)EtOAc, DCM, Alcohols
Diol HighSolid (mp 101-104°C)120-125°C (4 mmHg)Water, MeOH, EtOAc

Decision Matrix: Selecting Your Protocol

Do not apply a "one-size-fits-all" approach. Select your method based on scale and purity requirements.

PurificationStrategy Start Crude Reaction Mixture (Diacetate + Monoacetate + Diol) ScaleCheck Assess Scale Start->ScaleCheck SmallScale < 5 Grams (Research Scale) ScaleCheck->SmallScale Low Volume LargeScale > 20 Grams (Process Scale) ScaleCheck->LargeScale High Volume MethodA Method A: Flash Chromatography (Silica Gel) SmallScale->MethodA High Purity Needed PurityCheck Purity Goal? LargeScale->PurityCheck MethodB Method B: Vacuum Distillation (Kugelrohr/Fractional) PurityCheck->MethodB High Purity (Thermal Stability OK) MethodC Method C: Solvent Partitioning (Rough Separation) PurityCheck->MethodC Enrichment Only

Figure 1: Strategic decision tree for selecting the optimal purification workflow based on scale and purity constraints.

Method A: Flash Column Chromatography (The Gold Standard)

Mechanism: Adsorption chromatography on silica gel. The non-polar diacetate interacts weakly with the silica stationary phase and elutes first.

Experimental Protocol
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Sample Loading: Dissolve crude oil in a minimum amount of Dichloromethane (DCM) or load directly if liquid. Avoid loading in Ethyl Acetate (EtOAc), as it will broaden bands.

  • Mobile Phase Gradient:

    • Step 1 (Elute Diacetate): 10% EtOAc in Hexane (v/v).

    • Step 2 (Elute Monoacetate): 40-50% EtOAc in Hexane.

    • Step 3 (Elute Diol): 100% EtOAc or 5% MeOH in EtOAc.

Expected TLC Profile
  • Plate: Silica Gel 60 F254.

  • Stain: PMA (Phosphomolybdic Acid) or Vanillin (Diacetate does not absorb strongly in UV unless derivatized, though ester carbonyls have weak absorbance at 210-220 nm).

  • Eluent for TLC: 1:1 Hexane:EtOAc.

CompoundApprox.[3][4][5][1][6][7][8][9][10][11][12] Rf (1:1 Hex:EtOAc)Appearance (PMA Stain)
Diacetate 0.65 – 0.75 Dark Blue/Black Spot (Top)
Monoacetate 0.30 – 0.40Dark Blue/Black Spot (Middle)
Diol 0.05 – 0.15Dark Blue/Black Spot (Bottom/Origin)

Technical Insight: If the diacetate and monoacetate spots are too close, switch the non-polar solvent from Hexane to Toluene . Toluene provides better π-π interactions with the ester groups, often improving resolution (selectivity α).

Method B: Vacuum Distillation (Scalability)

Mechanism: Separation based on boiling point differentials. The diacetate has a significantly lower boiling point than the monoacetate and diol due to the absence of intermolecular hydrogen bonding.

Experimental Protocol

Equipment: Kugelrohr apparatus (for <10g) or Fractional Distillation setup (Vigreux column) for larger scales. High vacuum (<5 mmHg) is mandatory to prevent ester pyrolysis.

  • Setup: Ensure the system is leak-proof. Use a silicone oil bath.

  • Degassing: Stir crude mixture under weak vacuum at RT for 20 mins to remove residual solvents (Hexane/DCM).

  • Distillation Ramp:

    • Fraction 1 (Fore-run): Volatiles/Residual solvent.

    • Fraction 2 (Diacetate): Collect at 100–115°C @ 1–2 mmHg . (Note: BP is ~125°C @ 4 mmHg for the diol; the diacetate boils slightly lower or comparable but elutes faster due to higher vapor pressure/lack of H-bonding).

    • Residue: The monoacetate and diol will remain in the pot.

Critical Warning: The boiling points of the diacetate and diol are dangerously close at higher pressures. You must use a high vacuum (<2 mmHg) to maximize the separation efficiency. If the vacuum is poor (>10 mmHg), co-distillation is highly likely.

Method C: Solvent Partitioning (Extraction)

Mechanism: Differential solubility.[10][12] The diacetate is highly soluble in non-polar alkanes, while the monoacetate and diol prefer polar phases.

Experimental Protocol

Use this for rough enrichment before chromatography.

  • Dissolution: Dissolve the crude reaction mixture in Methanol/Water (10:1) .

  • Extraction: Wash this phase 3 times with Hexane (or Pentane).

    • Phase A (Hexane): Contains primarily Diacetate .[2]

    • Phase B (MeOH/Water): Contains Monoacetate and Diol .

  • Recovery: Dry the Hexane layer over MgSO₄ and concentrate in vacuo.

Validation: Check the Hexane layer by TLC.[1][7] If Monoacetate is present, back-extract the Hexane layer with a small portion of water.

Troubleshooting & FAQs

Q1: I am seeing "streaking" on my TLC plates. What is wrong?

A: Streaking usually indicates acid sensitivity or column overload.

  • Fix 1: Add 1% Triethylamine to your TLC solvent system to neutralize silica acidity.

  • Fix 2: Ensure you are not loading the sample in a solvent stronger than the mobile phase (e.g., don't load in pure EtOAc).

Q2: The Diacetate is co-eluting with the Monoacetate.

A: This happens when the gradient is too steep.

  • Fix: Use an isocratic hold. Run 10% EtOAc/Hexane for 3–4 column volumes. Do not increase polarity until the Diacetate has fully eluted. Alternatively, switch to DCM/MeOH (99:1) as a solvent system, which offers different selectivity than Hex/EtOAc.

Q3: Can I use crystallization?

A: Generally, no for the diacetate. Trans-1,2-cyclohexanediol diacetate has a low melting point (~30°C) and tends to oil out. Crystallization is effective for the Diol (from EtOAc or Acetone) but not for removing the diacetate impurity.

Q4: My yield of diacetate is lower than expected after column chromatography.

A: Diacetates can be slightly volatile. If you leave the product on a high-vacuum pump for extended periods (overnight) at room temperature, you may lose material via sublimation/evaporation. Dry to constant weight and stop immediately.

References

  • Kinetic Resolution of trans-Cycloalkane-1,2-Diols. Royal Society of Chemistry. (Describes silica gel purification with EtOAc/Hexane gradients).

  • Organic Syntheses Procedure: trans-1,2-Cyclohexanediol. Organic Syntheses, Coll. Vol. 5, p. 414.[13] (Details boiling points and extraction methods).

  • Chemical Properties of 1,2-Cyclohexanediol diacetate. Cheméo. (Thermodynamic data and boiling point predictions).

  • Lipase-Catalyzed Transesterification in Organic Solvents. Journal of the American Chemical Society. (Foundational work on enzymatic resolution of cyclic diols).

Sources

Technical Support Center: Hydrolysis of Sterically Hindered trans-Diacetates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenging hydrolysis of sterically hindered trans-diacetates. As Senior Application Scientists, we have designed this resource to move beyond simple protocols and explain the fundamental principles behind overcoming steric hindrance in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the hydrolysis of sterically hindered trans-diacetates. Each answer provides a causal explanation and actionable protocols to get your reaction back on track.

Q1: My hydrolysis reaction has stalled or is showing very low conversion. What are the primary causes and how can I fix it?

A1: The most common reason for a stalled or slow hydrolysis of a trans-diacetate is steric hindrance . The bulky groups on your substrate physically block the nucleophile (e.g., hydroxide or water) from attacking the carbonyl carbon of the ester. In trans-diacetates, particularly on a cyclohexane ring, the spatial arrangement can make one or both acetate groups highly inaccessible.[1][2]

Standard aqueous hydrolysis conditions are often insufficient. The key is to enhance the reactivity of the nucleophile or change the reaction mechanism entirely.

Troubleshooting Workflow:

G Start Stalled Hydrolysis Detected Check_Conditions Current Conditions: - Aqueous NaOH/KOH or HCl - Moderate Temperature Start->Check_Conditions Strategy1 Strategy 1: Enhance Nucleophilicity Check_Conditions->Strategy1  Is substrate base-stable? Strategy2 Strategy 2: Use a Stronger Lewis Acid Check_Conditions->Strategy2  Is substrate acid-stable  and lacks acid-labile groups? Strategy3 Strategy 3: Consider Biocatalysis Check_Conditions->Strategy3  Is substrate sensitive to  harsh pH and temperature? Protocol1 Implement Protocol: Non-Aqueous Basic Hydrolysis (e.g., NaOH in MeOH/CH2Cl2) Strategy1->Protocol1 Protocol2 Implement Protocol: Lewis Acid Cleavage (e.g., BCl3 in CH2Cl2) Strategy2->Protocol2 Protocol3 Implement Protocol: Enzymatic Hydrolysis (e.g., Lipase Screen) Strategy3->Protocol3 Success Problem Solved: Complete Hydrolysis Protocol1->Success Failure Still Stalled? Re-evaluate Substrate Stability & Consider Alternative Protecting Groups Protocol1->Failure If unsuccessful Protocol2->Success Protocol2->Failure If unsuccessful Protocol3->Success Protocol3->Failure If unsuccessful

Caption: Troubleshooting workflow for stalled hydrolysis reactions.

Recommended Solution: Non-Aqueous Basic Hydrolysis

The issue with standard aqueous saponification is that water molecules form a tight solvation shell around the hydroxide anion through hydrogen bonding, which blunts its nucleophilicity and increases the energy barrier for the reaction.[3][4] By switching to a non-aqueous or mixed solvent system, you can generate "poorly solvated" hydroxide ions that are significantly more reactive and better able to overcome steric barriers.[3]

Experimental Protocol: Non-Aqueous Saponification

This protocol is adapted from a highly effective method for hydrolyzing sterically hindered esters.[3][4]

  • Preparation: In a round-bottom flask, dissolve your trans-diacetate substrate in dichloromethane (CH₂Cl₂). Use a concentration of approximately 0.1 M.

  • Reagent Addition: Separately, prepare a 0.3 N solution of sodium hydroxide (NaOH) in methanol (MeOH). Add this methanolic NaOH solution (typically 3 equivalents per ester group) dropwise to the stirred solution of your substrate at room temperature.

  • Reaction: Upon addition, you may observe the formation of a fine white precipitate of the sodium carboxylate salt.[3] Monitor the reaction by Thin Layer Chromatography (TLC). These reactions are often significantly faster than their aqueous counterparts, sometimes completing in a few hours at room temperature.

  • Workup: Once the reaction is complete, add water to dissolve the salt and dilute with an organic solvent like ethyl acetate. Separate the layers. Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~2-3 to protonate the carboxylate, forming the di-acid.

  • Extraction: Extract the acidified aqueous layer multiple times with ethyl acetate or another suitable organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain your crude diol product.

Q2: I'm observing significant starting material degradation and side product formation. What's going wrong?

A2: Degradation is a clear sign that your reaction conditions are too harsh for your molecule. High temperatures or extreme pH required to overcome steric hindrance can lead to unintended side reactions, such as elimination, epimerization, or decomposition of other functional groups on your molecule.

Recommended Solution: Lewis Acid-Mediated Cleavage or Enzymatic Hydrolysis

  • Lewis Acid Cleavage: Strong Lewis acids can coordinate to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack. Boron trichloride (BCl₃) is particularly effective for cleaving hindered esters at low temperatures, minimizing degradation.[5]

  • Enzymatic Hydrolysis: This is the mildest approach. Hydrolases like lipases and esterases operate at or near neutral pH and ambient temperature.[6] While many enzymes are sensitive to steric bulk, screening a panel of commercially available enzymes can often identify one that accepts your substrate.[7][8] This method offers exceptional chemoselectivity, preserving other sensitive functional groups.

Experimental Protocol: Lewis Acid Cleavage with BCl₃

This protocol is a general guideline based on established procedures for hindered ester cleavage.[5]

  • Setup: Dissolve the hindered trans-diacetate in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (Nitrogen or Argon) in a flask equipped with a magnetic stirrer. Cool the solution to -20 °C using an appropriate cooling bath.

  • Reagent Addition: Slowly add a solution of boron trichloride (BCl₃) in CH₂Cl₂ (typically 4 equivalents) to the cooled substrate solution.

  • Reaction: Allow the reaction to stir at a low temperature (e.g., 0 °C) for several hours (5-6 hours is a good starting point).[5] Monitor the reaction progress by TLC.

  • Quenching & Workup: Once complete, very cautiously quench the reaction by pouring it into a mixture of ice and water. Extract the aqueous mixture with an organic solvent, wash the combined organic layers, dry, and concentrate to yield the product.

Frequently Asked Questions (FAQs)

Q1: Why is base-catalyzed hydrolysis (saponification) often preferred over acid-catalyzed hydrolysis for hindered esters?

A1: The primary advantage of base-promoted hydrolysis is that it is an irreversible process .[9] In the final step of the mechanism, the carboxylic acid product is immediately deprotonated by the strong base (e.g., hydroxide or alkoxide) to form a carboxylate salt.[10] This carboxylate is resonance-stabilized and no longer electrophilic, preventing the reverse reaction (esterification). This irreversibility drives the reaction to completion, which is essential when dealing with challenging, sterically hindered substrates.

In contrast, acid-catalyzed hydrolysis is a fully reversible equilibrium.[11][12] To drive the reaction forward, a large excess of water is required, and even then, achieving full conversion of a hindered ester can be difficult.

Q2: Can neighboring group participation (NGP) affect the hydrolysis of trans-diacetates?

A2: Yes, neighboring group participation (NGP) can play a significant role, particularly in the hydrolysis of the second acetate group. Once the first acetate is hydrolyzed to a hydroxyl group, this new -OH group is positioned trans to the remaining acetate. It can act as an internal nucleophile, attacking the second ester carbonyl. This process proceeds through a cyclic intermediate, which can lead to an accelerated rate of hydrolysis for the second group compared to what would be expected based on steric hindrance alone.[13][14][15] This phenomenon is also known as anchimeric assistance.[15]

Caption: Mechanism of Neighboring Group Participation (NGP) in diacetate hydrolysis. (Note: DOT language cannot render chemical structures directly; this is a conceptual representation.)

The key takeaway is that the hydrolysis of the two acetate groups may not be independent events. The formation of the mono-acetate can facilitate the removal of the second acetate group.

Q3: What are the most effective non-classical methods for hydrolyzing highly hindered diacetates?

A3: For extremely resistant substrates, several powerful methods have been developed. The choice depends on the specific sensitivities of your molecule.

MethodKey Reagents & ConditionsAdvantagesDisadvantagesPrimary Reference(s)
Non-Aqueous Saponification NaOH or KOH in MeOH/CH₂Cl₂ at room temp.Fast, mild temperature, highly effective for hindered esters.Requires anhydrous solvents; not suitable for extremely base-labile substrates.[3],[4]
Lewis Acid Cleavage BCl₃ in CH₂Cl₂ at low temp (-20 to 0 °C).Very effective for hindered esters, low temperature minimizes side reactions.BCl₃ is highly reactive and moisture-sensitive; requires inert atmosphere; not suitable for acid-labile substrates.[5]
Enzymatic Hydrolysis Lipases (e.g., CAL-B), Esterases in buffer (often with a co-solvent) at room temp.Extremely mild (neutral pH, RT), highly chemoselective.Requires screening to find a suitable enzyme; can be slow; enzyme cost and availability.[7],[6],[16]
Microwave-Assisted Hydrolysis Standard acid or base reagents in a sealed microwave vial (120-150 °C).Drastically reduces reaction times from hours to minutes.Requires specialized equipment; potential for pressure buildup; risk of degradation at high temperatures.[17]
Q4: How do I choose the right solvent for my hydrolysis reaction?

A4: Solvent choice is critical and directly impacts the reactivity of your nucleophile.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These are the traditional solvents for hydrolysis. However, they are strong hydrogen bond donors and will form a solvation shell around anionic nucleophiles like OH⁻.[3] This stabilizes the nucleophile, lowering its ground-state energy and increasing the activation energy required for it to attack the ester, thus slowing the reaction.

  • Aprotic or Mixed Non-Aqueous Solvents (e.g., CH₂Cl₂, THF, Dioxane): Using a primarily aprotic solvent system prevents the formation of a tight solvation shell around the hydroxide ion.[3][4] A small amount of a protic solvent like methanol is included to dissolve the base (e.g., NaOH). This results in a "naked" or poorly solvated hydroxide ion, which is a much more potent nucleophile, dramatically accelerating the rate of hydrolysis for hindered substrates.

  • Phase-Transfer Catalysis (PTC): For reactions in a biphasic system (e.g., aqueous NaOH and an organic solvent with your substrate), a phase-transfer catalyst (like a tetraalkylammonium salt) can be used. The catalyst transports the hydroxide anion from the aqueous phase into the organic phase, where it is less solvated and more reactive, allowing it to react with the substrate.[18]

References

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]

  • Dean, P. D. G. (1971). Cleavage of Sterically Hindered Esters with Boron Trichloride. Journal of the Chemical Society D: Chemical Communications, (6), 317. [Link]

  • Kim, J., et al. (2022). Taft linear free-energy relationships in the biocatalytic hydrolysis of sterically hindered nitrophenyl ester substrates. Journal of Emerging Investigators. [Link]

  • Rychnovsky, S. D., & Griesgraber, G. (2020). Using neighboring-group participation for acyclic stereocontrol in diastereoselective substitution reactions of acetals. PMC. [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]

  • Busto, E., et al. (2010). Biocatalytic resolution of sterically hindered alcohols, carboxylic acids and esters containing fully substituted chiral centers by hydrolytic enzymes. ResearchGate. [Link]

  • Reddit. (2014). Why ester hydrolysis is often performed base-catalyzed instead of acid-catalyzed? Reddit. [Link]

  • Scribd. (n.d.). Neighboring Group Participation Mechanisms. Scribd. [Link]

  • LibreTexts Chemistry. (2023). 3.2: Neighboring Group Participation. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Quora. (2015). What is a major advantage of base-catalysed hydrolysis of an ester over an acid-catalysed hydrolysis? Quora. [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Dalal Institute. [Link]

  • Eliel, E. L. (n.d.). Cyclic Stereochemistry. SlideShare. [Link]

  • Wikipedia. (n.d.). Neighbouring group participation. Wikipedia. [Link]

  • Rasayn Academy. (2021). CYCLOHEXANE - Steric Hindrance | Steric Acceleration | Rate Of Reaction | Dynamic Stereochemistry. YouTube. [Link]

  • Merabet-Khelassi, M., et al. (2012). Green methodology for enzymatic hydrolysis of acetates in non-aqueous media via carbonate salts. SciSpace. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY. St. Paul's Cathedral Mission College. [Link]

  • ResearchGate. (n.d.). Hydrolase-catalyzed stereoselective preparation of protected α,α-dialkyl-α-hydroxycarboxylic acids. ResearchGate. [Link]

  • science24.com. (2014). Phase Transfer Catalyzed Dialkylation of Sterically Hindered Arylacetonitriles. science24.com. [Link]

Sources

Technical Support Center: Effect of Temperature on Lipase Activity with trans-1,2-cyclohexanediol diacetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the impact of temperature on the enzymatic activity of lipase with the substrate trans-1,2-cyclohexanediol diacetate. Our goal is to equip you with the knowledge to optimize your experiments and interpret your results with confidence.

I. Frequently Asked Questions (FAQs)

Q1: What is the expected effect of temperature on the activity of lipase?

A1: The relationship between temperature and lipase activity is characterized by a bell-shaped curve. Initially, as the temperature increases from low levels, the reaction rate will also increase. This is because higher temperatures increase the kinetic energy of both the enzyme and substrate molecules, leading to more frequent collisions and a greater likelihood of successful binding and catalysis.[1] Each enzyme has an optimal temperature at which it exhibits maximum activity.[2] Beyond this optimal temperature, the enzyme's activity rapidly declines. The excessive thermal energy disrupts the weak non-covalent bonds that maintain the enzyme's specific three-dimensional structure, a process known as thermal denaturation.[3][4] This change in shape, particularly at the active site, prevents the substrate from binding effectively, leading to a loss of catalytic function.[1]

Q2: How does thermal denaturation affect lipase, and is it reversible?

A2: Thermal denaturation is the process where high temperatures cause a lipase to unfold from its active three-dimensional conformation into an inactive state.[5] This unfolding can lead to the aggregation of protein molecules, which is often an irreversible process.[5] At moderately elevated temperatures, the initial unfolding may be reversible; if the temperature is returned to the optimal range, the enzyme might refold and regain some or all of its activity.[3] However, prolonged exposure to high temperatures or extremely high temperatures typically leads to irreversible denaturation, where the lipase's structure is permanently altered, and activity cannot be recovered.[5]

Q3: Why is precise temperature control crucial in my lipase assay?

A3: Precise temperature control is paramount for obtaining reproducible and accurate results in lipase assays.[6] As explained in Q1, even small fluctuations in temperature can significantly alter the rate of the enzymatic reaction. Without stable temperature control, you may observe high variability between replicates and an inability to accurately determine kinetic parameters such as the optimal temperature, Vmax, and Km. For reliable data, it is essential to use a temperature-controlled environment like a water bath or an incubator.[4]

Q4: What is a typical optimal temperature range for lipases?

A4: The optimal temperature for lipases can vary widely depending on the source of the enzyme. For instance, lipases from fungi and yeast often have optimal temperatures between 30°C and 50°C.[7] Bacterial lipases, on the other hand, can have optimal temperatures ranging from 37°C to 65°C.[7] Some lipases, particularly those from thermophilic organisms, can exhibit optimal activity at temperatures as high as 60°C or even 80°C.[8] It is crucial to determine the optimal temperature for the specific lipase being used in your experiments.

II. Troubleshooting Guide

This section addresses common problems encountered during experiments investigating the effect of temperature on lipase activity with trans-1,2-cyclohexanediol diacetate.

Problem Possible Cause(s) Suggested Solution(s)
No or very low lipase activity at all tested temperatures. 1. Inactive Enzyme: The lipase may have been improperly stored or handled, leading to denaturation. 2. Incorrect Assay Buffer: The pH or composition of the buffer may be inhibiting enzyme activity. 3. Substrate Issues: The trans-1,2-cyclohexanediol diacetate may not be properly dissolved or may have degraded.1. Verify Enzyme Activity: Test the lipase with a standard substrate known to be hydrolyzed by it. Always store the enzyme according to the manufacturer's instructions. 2. Check Buffer pH: Ensure the buffer pH is within the optimal range for the lipase. Prepare fresh buffer if necessary.[9] 3. Prepare Fresh Substrate: Dissolve the substrate in an appropriate solvent and prepare it fresh for each experiment.
Inconsistent or erratic results between replicates. 1. Temperature Fluctuations: The temperature of the reaction mixture is not being maintained consistently. 2. Inaccurate Pipetting: Errors in pipetting the enzyme or substrate will lead to variability. 3. Improper Mixing: The reaction components are not being mixed thoroughly at the start of the reaction.[10]1. Use a Calibrated Water Bath/Incubator: Ensure your temperature control equipment is functioning correctly and calibrated.[6] Allow all reagents to equilibrate to the desired temperature before starting the reaction.[3] 2. Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate dispensing of volumes. 3. Standardize Mixing: Use a consistent mixing method (e.g., vortexing for a specific duration) for all samples.
Lipase activity is lower than expected at the presumed optimal temperature. 1. Sub-optimal pH: The buffer pH may not be ideal for the lipase's activity at that specific temperature. The optimal pH can sometimes shift with temperature. 2. Presence of Inhibitors: Contaminants in the reagents or on the glassware could be inhibiting the enzyme.1. Optimize pH at Different Temperatures: Perform a pH optimization study at the presumed optimal temperature. 2. Use High-Purity Reagents: Ensure all reagents are of high purity and use clean glassware.
Sharp decline in activity at temperatures slightly above the optimum. 1. Rapid Thermal Denaturation: The lipase may be particularly sensitive to heat and denatures quickly above its optimal temperature.1. Narrow the Temperature Increments: Test temperatures in smaller increments (e.g., 2-3°C) around the presumed optimum to pinpoint the exact point of denaturation. 2. Perform a Thermal Stability Assay: Incubate the enzyme at various temperatures for different durations before adding the substrate to assess its stability.[8]

III. Experimental Protocols

Protocol 1: Determination of the Optimal Temperature for Lipase Activity

This protocol outlines the steps to determine the temperature at which your lipase exhibits maximum activity with trans-1,2-cyclohexanediol diacetate.

Materials:

  • Lipase solution of known concentration

  • trans-1,2-cyclohexanediol diacetate substrate solution

  • Assay buffer (e.g., phosphate buffer at the optimal pH for the lipase)

  • Quenching solution (e.g., ethanol or a specific inhibitor)

  • Temperature-controlled water baths or a thermal cycler

  • Spectrophotometer or HPLC for product quantification

Procedure:

  • Prepare Reagents: Prepare fresh solutions of the lipase, substrate, and buffer.

  • Set Up Temperature Points: Set up a series of water baths at different temperatures (e.g., 25°C, 30°C, 35°C, 40°C, 45°C, 50°C, 55°C, 60°C).

  • Equilibrate: Place aliquots of the lipase solution and substrate solution in separate tubes and allow them to equilibrate to the respective temperatures of the water baths for at least 5-10 minutes.[3]

  • Initiate the Reaction: To start the reaction, add a specific volume of the pre-warmed lipase solution to the pre-warmed substrate solution. Mix gently and start a timer.

  • Incubate: Incubate the reaction mixture for a predetermined time, ensuring the reaction is in the linear range.

  • Terminate the Reaction: Stop the reaction by adding a quenching solution.

  • Quantify Product Formation: Measure the amount of product formed using a suitable analytical method (e.g., spectrophotometry by monitoring the release of a chromogenic product, or HPLC).

  • Calculate Activity: Calculate the lipase activity at each temperature, typically expressed in units such as µmol of product formed per minute per mg of enzyme.

  • Plot the Data: Plot the lipase activity versus temperature to determine the optimal temperature.

Diagram: Workflow for Determining Optimal Temperature

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagents set_temp Set Temperature Points prep_reagents->set_temp equilibrate Equilibrate Reagents set_temp->equilibrate initiate Initiate Reaction equilibrate->initiate incubate Incubate initiate->incubate terminate Terminate Reaction incubate->terminate quantify Quantify Product terminate->quantify calculate Calculate Activity quantify->calculate plot Plot Data calculate->plot G xaxis Temperature (°C) yaxis Enzyme Activity p1 p2 p1:c->p2:c p3 Optimal Temperature p2:c->p3:c p4 p3:c->p4:c p5 p4:c->p5:c denaturation Denaturation

Caption: The characteristic bell-shaped curve of enzyme activity versus temperature.

IV. References

  • Bhat, M. A., et al. (2021). Thermally denatured state determines refolding in lipase: Mutational analysis. Protein Science, 30(1), 136-149. [Link]

  • ResearchGate. (n.d.). Lipase Activity Assay Kit II (MAK047) - Technical Bulletin. Retrieved from [Link]

  • Gómez, B., et al. (2020). Kinetic Modeling, Thermodynamic Approach and Molecular Dynamics Simulation of Thermal Inactivation of Lipases from Burkholderia cepacia and Rhizomucor miehei. Molecules, 25(22), 5373. [Link]

  • Patsnap Synapse. (2025, May 9). How to Optimize Temperature and pH for Enzyme Activity. Retrieved from [Link]

  • Peterson, M. E., et al. (2009). The dependence of enzyme activity on temperature: determination and validation of parameters. Biochemical Journal, 423(2), 267-275. [Link]

  • ResearchGate. (n.d.). Thermal denaturation kinetic parameters for free and immobilized lipase. Retrieved from [Link]

  • Khan, M., & Husain, Q. (2017). Investigation of deactivation thermodynamics of lipase immobilized on polymeric carrier. 3 Biotech, 7(1), 4. [Link]

  • Adams, D. M., & Brawley, T. G. (1981). Thermal inactivation of a heat-resistant lipase produced by the psychotrophic bacterium Pseudomonas fluorescens. Journal of Dairy Science, 64(10), 1951-1957. [Link]

  • ResearchGate. (n.d.). Determination of optimal temperature (°C) for purified lipase activity.... Retrieved from [Link]

  • ANAMOL LABORATORIES PRIVATE LIMITED. (2019, December 19). Errors in LIPASE Estimation | LIPASE Reagent Test Errors [Video]. YouTube. [Link]

  • Cao, J., et al. (2015). Identification and Characterization of Lipase Activity and Immunogenicity of LipL from Mycobacterium tuberculosis. PLOS ONE, 10(9), e0138151. [Link]

  • Wang, Y., et al. (2020). High-efficiency expression of the thermophilic lipase from Geobacillus thermocatenulatus in Escherichia coli and its application in the enzymatic hydrolysis of rapeseed oil. AMB Express, 10(1), 195. [Link]

  • ResearchGate. (n.d.). Effect of different temperatures on the activity and stability of.... Retrieved from [Link]

  • Scilit. (n.d.). Lipase kinetics: Hydrolysis of triacetin by lipase from Candida cylindracea in a hollow-fiber membrane reactor. Retrieved from [Link]

  • Perez, V. H., et al. (2007). Kinetics of Gas-Phase Hydrolysis of Ethyl Acetate Catalyzed by Immobilized Lipase. Applied Biochemistry and Biotechnology, 136(1), 23-37. [Link]

  • ResearchGate. (2023, July 19). What is a usual procedure to test lipase working optimum pH and temperature?. Retrieved from [Link]

  • Acta of Bioengineering and Biomechanics. (n.d.). The effect of pH on determination of activation energies and the optimum temperatures of hydrolysis of olive oil by lipase from porcine. Retrieved from [Link]

  • Agritrop. (n.d.). Effect of water content and temperature on Carica papaya lipase catalyzed esterification and transesterification reactions. Retrieved from [Link]

  • Peterson, M. E., et al. (2016). On the Temperature Dependence of Enzyme-Catalyzed Rates. ACS Catalysis, 6(3), 1544-1551. [Link]

  • Nuffield Foundation. (n.d.). Investigating the effect of temperature on the activity of lipase. Retrieved from [Link]

  • Pure. (2025, October 5). hydrolysis of triacetin by lipase from Candida cylindracea in a hollow-fiber membrane reactor. Retrieved from [Link]

  • ResearchGate. (2026, February 7). Lipase mediated enzymatic kinetic resolution of phenylethyl halohydrins acetates: A case of study and rationalization. Retrieved from [Link]

  • Scribd. (n.d.). Lipase Activity Test Reagent Guide. Retrieved from [Link]

  • Oregon State University. (n.d.). Methods for Enzyme Assays – Chemical Biology & Biochemistry Laboratory Using Genetic Code Expansion Manual. Retrieved from [Link]

  • AssayGenie. (n.d.). Lipase Activity Colorimetric Assay Kit. Retrieved from [Link]

  • Thieme. (n.d.). Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases. Retrieved from [Link]

  • Almeida, R. V., et al. (2013). Improving the Thermostability and Optimal Temperature of a Lipase from the Hyperthermophilic Archaeon Pyrococcus furiosus by Covalent Immobilization. International Journal of Molecular Sciences, 14(7), 14382-14397. [Link]

Sources

resolving solubility issues of diacetate in aqueous buffer systems

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility & Stability of Hydrophobic Diacetate Esters

Topic: Resolving Solubility and Stability Issues of Diacetate Esters (e.g., Fluorescein Diacetate, Drug Intermediates) in Aqueous Buffer Systems. Audience: Researchers, Formulation Scientists, and High-Throughput Screening (HTS) Engineers.

Core Directive & Scope

Welcome to the Diacetate Technical Support Hub. This guide addresses the critical instability and solubility challenges associated with hydrophobic diacetate esters . While "diacetate" can refer to simple salts (e.g., Sodium Diacetate), this guide focuses on labile, hydrophobic ester derivatives —such as the cell-viability probe Fluorescein Diacetate (FDA) and various diacetate prodrugs —which notoriously precipitate in aqueous buffers and undergo spontaneous hydrolysis.

The Central Paradox: You need these compounds to be lipophilic to permeate cell membranes, but you must dissolve them in aqueous buffers to deliver them to the cells. This interface is where experiments fail.

Troubleshooting Guide (Q&A Format)

Category A: Precipitation & Solubility[1][2]

Q1: My diacetate compound precipitates immediately upon addition to the aqueous buffer. I am using a 1000x stock in DMSO. What is happening? Diagnosis: You are likely experiencing "Solvent Shock" or the "Oiling Out" effect. Root Cause: When a hydrophobic solute dissolved in a water-miscible organic solvent (DMSO) is introduced to water, the organic solvent diffuses into the water faster than the solute can disperse. This leaves the solute stranded in a supersaturated local environment, forcing it to crash out as micro-crystals or oil droplets. Solution:

  • Increase Vortexing Speed: Inject the stock solution directly into the center of a rapidly vortexing buffer volume. Do not pipette onto the side of the tube.

  • Intermediate Dilution: Use a "stepping stone" dilution. Dilute your 1000x DMSO stock into a 1:1 DMSO:PBS mixture first (if solubility permits), then dilute that into the final buffer.

  • Surfactant Assistance: Pre-condition your aqueous buffer with a non-ionic surfactant (e.g., 0.01% Pluronic F-127 or Tween-20) before adding the diacetate stock. This lowers the surface tension and stabilizes the micro-dispersion.

Q2: I see crystals in my "anhydrous" DMSO stock solution after storing it at -20°C. Is it safe to warm it up? Diagnosis: Moisture ingress leading to hydrolysis and crystallization of the parent compound (e.g., Fluorescein). Root Cause: DMSO is hygroscopic. If stored at -20°C, repeated freeze-thaw cycles condense atmospheric moisture into the vial. Water attacks the ester bonds, converting the soluble diacetate back into the often less-soluble (or distinct) parent fluorophore/drug. Solution:

  • Do NOT heat to redissolve without checking purity. If the crystals are the hydrolysis product (e.g., Fluorescein), they will not re-esterify.

  • Prevention: Store stocks in single-use aliquots. Use a desiccator for storage. Always allow the vial to reach room temperature before opening to prevent condensation.

Category B: Stability & Spontaneous Hydrolysis

Q3: My "negative control" (no cells) is showing high background fluorescence. Is the buffer contaminated? Diagnosis: Spontaneous chemical hydrolysis. Root Cause: Diacetate esters are chemically unstable in water, especially at neutral-to-basic pH (pH > 7.0). Hydroxyl ions (


) attack the carbonyl carbon of the ester group, releasing the fluorophore (or active drug) even without enzymatic activity.
Solution: 
  • pH Management: If possible, prepare the working solution in a slightly acidic buffer (pH 6.0–6.5) and only adjust to pH 7.4 immediately prior to the experiment.

  • Time-Window: Prepare working solutions immediately before use. Data shows FDA can hydrolyze significantly within 30-60 minutes at pH 7.4 at 37°C [1].

Q4: Can I use serum (FBS) in my loading buffer? Diagnosis: Enzymatic degradation. Root Cause: Serum contains non-specific esterases (e.g., butyrylcholinesterase) that will rapidly cleave the diacetate groups before the compound enters the cells. Solution: No. Perform the loading/staining step in serum-free buffer (e.g., PBS, HBSS). Add serum-containing media only after the loading phase is complete and the excess probe has been washed away.

Technical Data & Reference Tables

Table 1: Solvent Compatibility & Solubility Limits

Data based on Fluorescein Diacetate (FDA) as a reference standard.

SolventSolubility Limit (Approx.)Suitability for StockNotes
Anhydrous DMSO ~20–50 mg/mLExcellent Hygroscopic. Freezes at 18.5°C. Best for long-term storage.
Acetone ~25 mg/mLGood Volatile. Good for making films but hard to pipette accurately for small volumes.
Ethanol (100%) ~10–20 mg/mLModerate Evaporates quickly. Less solubilizing power than DMSO for rigid aromatics.
PBS / Water < 1 µg/mL (Insoluble)Poor Do not use for stock. Immediate precipitation or hydrolysis.
Table 2: pH Stability Window (Chemical Hydrolysis)

Half-life estimates for generic phenyl-diacetate esters in aqueous solution at 25°C.

pH EnvironmentHydrolysis RateStability AssessmentApplication
pH 4.0 - 5.0 Very SlowHigh StabilityStorage / Intermediate dilution.
pH 7.0 - 7.4 ModerateUnstable (>1 hr)Physiological assays. Use immediately.
pH > 8.0 RapidVery UnstableAvoid. Causes high background noise.

Standard Operating Protocols (SOPs)

SOP-01: Preparation of Stable FDA Stock & Working Solution

Objective: Create a precipitate-free, low-background working solution for cell viability assays.

Materials:

  • Fluorescein Diacetate (Solid).[1][2][3][4]

  • DMSO (Anhydrous, ≥99.9%, stored over molecular sieves).

  • PBS (pH 7.[1]4) or HBSS.

  • Vortex mixer.[2]

Protocol:

  • Stock Preparation (5 mg/mL):

    • Dissolve 5 mg FDA in 1 mL Anhydrous DMSO .

    • Critical: Do not use "old" DMSO that has been sitting open.

    • Aliquot into amber tubes (20 µL each) and store at -20°C.

  • Working Solution (Fresh):

    • Thaw one aliquot of stock.

    • Prepare 10 mL of PBS in a conical tube.

    • Vortex the PBS at medium speed.

    • While vortexing, inject 2 µL of Stock (Final: 1 µg/mL) directly into the liquid vortex.

    • Validation: Hold tube up to light.[5] Solution should be clear. If cloudy/milky, discard and repeat with faster mixing or lower concentration.

  • Application:

    • Add to cells immediately.

    • Incubate 1–5 minutes at room temperature (longer incubation increases background).

Visualizations (Mechanisms & Workflows)

Figure 1: Solubility & Activation Workflow

This diagram illustrates the critical path from hydrophobic stock to intracellular fluorescence, highlighting failure points.

FDA_Workflow cluster_0 Stock Preparation cluster_1 Aqueous Transition (Critical Step) cluster_2 Cellular Activation Solid_FDA Solid Diacetate (Hydrophobic) DMSO_Stock DMSO Stock (Anhydrous) Solid_FDA->DMSO_Stock Dissolve Working_Sol Working Solution (Meta-stable Dispersion) DMSO_Stock->Working_Sol Slow Injection + Vortex Precipitate Precipitation (FAILURE) DMSO_Stock->Precipitate Rapid Addition Static Buffer Buffer Aqueous Buffer (pH 7.4) Membrane Cell Membrane (Permeation) Working_Sol->Membrane Passive Diffusion Hydrolysis Spontaneous Hydrolysis Working_Sol->Hydrolysis Time > 30min or pH > 7.5 Esterase Intracellular Esterases Membrane->Esterase Fluorescence Fluorescein (Green Signal) Esterase->Fluorescence Hydrolysis

Caption: Workflow for handling hydrophobic diacetates. Red section indicates the high-risk precipitation zone.

Figure 2: Chemical vs. Enzymatic Hydrolysis

Understanding why background noise occurs.

Hydrolysis_Mechanism cluster_enz Desired Pathway (Intracellular) cluster_chem Undesired Pathway (Extracellular) Diacetate Diacetate Ester (Non-Fluorescent / Prodrug) Esterase Esterase Enzyme Diacetate->Esterase Hydroxyl OH- Ions (High pH / Water) Diacetate->Hydroxyl Product_Enz Active Fluorophore (Trapped in Cell) Esterase->Product_Enz Rapid Cleavage Product_Chem Background Signal (Extracellular) Hydroxyl->Product_Chem Slow Leakage

Caption: Dual pathways of diacetate cleavage. The goal is to maximize the Green pathway and minimize the Red.

References

  • Rotman, B., & Papermaster, B. W. (1966). Membrane properties of living mammalian cells as studied by enzymatic hydrolysis of fluorogenic esters. Proceedings of the National Academy of Sciences, 55(1), 134–141. [Link]

  • Breeuwer, P., & Abee, T. (2000). Assessment of viability of microorganisms employing fluorescence techniques. International Journal of Food Microbiology, 55(1-3), 193-200. [Link]

Sources

preventing racemization during the workup of chiral diacetates

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: #RAC-001-DIAC Subject: Prevention of Racemization/Epimerization During Workup

Mission Statement

Welcome to the Chiral Stability Support Center. You are likely here because you have observed an erosion of enantiomeric excess (ee%) or diastereomeric ratio (dr) during the isolation of chiral diacetates.

This guide moves beyond generic advice. We treat the workup not as a "cleanup" step, but as a chemical reaction in its own right—one that must be kinetically controlled to prevent thermodynamic equilibration (racemization).

Module 1: The Mechanics of Failure (Root Cause Analysis)

To prevent racemization, you must first identify the specific failure mode active in your molecule. Chiral diacetates typically degrade via two distinct mechanisms during workup.

Mechanism A: Neighboring Group Participation (The "Hidden" Scrambler)

This is the most common failure mode for vicinal diacetates (1,2-diacetates). It does not require a strong base; it only requires moisture and mild thermal energy.

  • One acetate carbonyl oxygen attacks the neighboring stereocenter.

  • This ejects the second acetate, forming a cyclic Acetoxonium (Orthoester) Ion .

  • Water attacks this symmetrical or near-symmetrical intermediate, opening the ring.

  • Result: Retention of configuration (if double inversion occurs) OR scrambling/inversion depending on the face of attack.

Mechanism B: Base-Catalyzed Enolization

This occurs if your acetate is adjacent to a carbonyl group (e.g.,


-acetoxy ketones) or an electron-withdrawing group.
  • Base removes the acidic

    
    -proton.
    
  • A planar enolate forms (chirality is lost).[1]

  • Reprotonation occurs from either face.

  • Result: Total racemization.

Visualizing the Threat

The following diagram illustrates the Acetoxonium pathway, the primary risk for vicinal diols.

AcetoxoniumPath Start Chiral 1,2-Diacetate (Optically Pure) Inter Cyclic Acetoxonium Intermediate (Cationic/Reactive) Start->Inter Heat / Acid NGP Attack ProdA Retained Configuration (Double Inversion) Inter->ProdA Attack at C2 ProdB Inverted/Scrambled (Racemization) Inter->ProdB Attack at C1 Water H2O / Nucleophile (Workup Phase) Water->Inter

Figure 1: The Neighboring Group Participation (NGP) pathway. Note that the cyclic intermediate allows nucleophiles (water) to attack from multiple angles, leading to stereochemical scrambling.

Module 2: Troubleshooting & FAQs

Q1: I used pyridine/DMAP for acylation. My standard HCl wash caused the ee% to drop. Why? A: While removing pyridine requires acid, strong acids (pH < 2) catalyze the formation of the acetoxonium ion described above.

  • The Fix: Switch to a Copper(II) Sulfate (

    
    )  wash.
    
  • Why:

    
     complexes with pyridine (turning the aqueous layer blue) and removes it at a mild pH (approx. 4-5), avoiding the acid-catalyzed scrambling window.
    

Q2: My compound was stable in the flask but racemized on the silica column. Is my silica bad? A: Standard silica gel is slightly acidic (pH 4-5) and acts as a surface catalyst for acyl migration.

  • The Fix: Pre-treat your silica with 1-2% Triethylamine (Et3N) in hexane before loading your compound. This neutralizes the acidic sites. Alternatively, use Neutral Alumina .

Q3: I am doing a lipase-catalyzed resolution. The diacetate product has lower ee% than predicted. A: This is likely Acyl Migration in the aqueous buffer.

  • The Fix: Reduce the water activity immediately. Do not let the reaction sit in the aqueous buffer once conversion is reached. Extract immediately with cold solvent and dry over

    
    .
    

Q4: Can I use Rotovap heat to speed up drying? A: Absolutely not. Acyl migration is entropy-driven.

  • The Fix: Keep water bath temperatures

    
    . If your solvent is high-boiling (e.g., Toluene), use a high-vacuum line rather than heating the bath.
    
Module 3: Validated Protocols (SOPs)
Protocol A: The "Cryo-Buffer" Quench

Use this for reactions containing strong bases or amine catalysts (DMAP/Pyridine).

Reagents:

  • Buffer A (Acidic Quench): 0.5M citric acid/sodium citrate (pH 4.5).

  • Buffer B (Basic Quench): Saturated

    
     (pH ~5-6).
    
  • Solvent: Diethyl Ether (

    
    ) or MTBE (preferred over DCM for faster drying).
    

Workflow:

  • Cool Down: Cool the reaction mixture to -10°C (ice/salt bath) before adding any aqueous solution.

  • Dilution: Dilute with pre-chilled (

    
    ) 
    
    
    
    .
  • Quench: Add the appropriate Buffer dropwise with vigorous stirring.

    • Why: This dissipates the heat of neutralization immediately.

  • Phase Separation: Separate layers quickly. Keep the organic layer on ice.

  • Drying: Dry over

    
     (which is slightly acidic/neutral) rather than 
    
    
    
    (basic). Filter and concentrate at < 25°C .
Protocol B: Neutralized Silica Chromatography

Use this if your chiral diacetate is acid-sensitive.

Materials:

  • Silica Gel (Standard 60 Å).

  • Triethylamine (

    
    ).
    
  • Mobile Phase (e.g., Hexane/EtOAc).[2]

Workflow:

  • Slurry Preparation: Mix silica gel with the starting mobile phase containing 1% v/v

    
     .
    
  • Packing: Pour the slurry into the column.

  • Flushing: Flush with 2 column volumes of mobile phase without

    
    .
    
    • Why: You want the silica surface neutralized, but you don't want excess free amine in the eluent which could catalyze base-promoted migration.

  • Loading: Load sample. Run the column fast (flash chromatography). Do not let the compound sit on the silica overnight.

Module 4: Decision Logic

Use this flow to determine your workup strategy based on your reaction conditions.

WorkupLogic Start Reaction Complete CheckCond Check Reaction pH Start->CheckCond Acidic Acidic/Lewis Acid Used? CheckCond->Acidic Basic Base/Amine Used? CheckCond->Basic SolnAcid Quench: Sat. NaHCO3 (Temp < 0°C) Acidic->SolnAcid Yes SolnBase Quench: 0.5M Citrate OR CuSO4 (for Pyridine) Basic->SolnBase Yes Dry Dry: MgSO4 or Na2SO4 (Avoid K2CO3) SolnAcid->Dry SolnBase->Dry Conc Concentrate: < 30°C Dry->Conc

Figure 2: Workup Decision Matrix. The critical control points are Temperature (<0°C during quench) and pH neutralization.[3]

References
  • Edin, M., & Bäckvall, J. E. (2003).[4] On the mechanism of the unexpected facile formation of meso-diacetate products in enzymatic acetylation of alkanediols. The Journal of Organic Chemistry, 68(6), 2216–2222. [Link]

  • Petkov, D. D., et al. (2003). Mechanism of acyl migration in 1,2- and 1,3-diols. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter on Esters/Acetates regarding stability). [Link]

Sources

Technical Support Center: Optimization of pH Buffers for CALB-Mediated Diacetate Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of pH Buffers for CALB (Candida antarctica Lipase B) Mediated Diacetate Hydrolysis Audience: Researchers, Process Chemists, and Drug Development Scientists Content Type: Technical Troubleshooting Guide & FAQ

Introduction: The pH Paradox in Diacetate Hydrolysis

In the desymmetrization of meso-diacetates or the kinetic resolution of racemic diacetates, Candida antarctica Lipase B (CALB) is the industry workhorse due to its high stereoselectivity and stability. However, pH optimization for this reaction presents a unique "paradox":

  • Enzyme Activity: CALB typically exhibits optimal activity between pH 7.0 and 8.0.

  • Chemical Instability: Diacetates are ester-rich substrates prone to spontaneous chemical hydrolysis (autohydrolysis) under alkaline conditions. This background reaction is non-selective and actively degrades the enantiomeric excess (ee) of your final product.

This guide moves beyond simple "pH adjustment" to a strategic optimization of the biocatalytic microenvironment , balancing enzymatic rate against chemical background noise.

Part 1: Buffer Selection & Preparation (The Foundation)

Q1: Which buffer species should I use for CALB? Is Phosphate always the best choice?

Recommendation: While Sodium Phosphate is the standard starting point, it is not always optimal for immobilized CALB (e.g., Novozym 435).

  • Standard Protocol: Start with Sodium Phosphate (NaPi) or Potassium Phosphate (KPi) at pH 7.0. It is cheap, buffers well in the physiological range, and is generally enzyme-compatible.

  • The "Phosphate Trap": Recent data suggests that high concentrations of phosphate can destabilize immobilized CALB preparations on certain supports (like octyl-agarose) by interfering with the hydration layer or support interactions [1].

  • Alternatives: If you observe rapid deactivation of immobilized CALB in phosphate, switch to MOPS or HEPES (Good's Buffers). These zwitterionic buffers often provide a more stable ionic environment for lipases but are more expensive. Tris-HCl is acceptable but can act as a nucleophile in some ester transformations, potentially causing side reactions.

Q2: What is the optimal ionic strength?

Recommendation: Maintain ionic strength between 50 mM and 100 mM .

  • Too Low (<10 mM): Insufficient buffering capacity. The hydrolysis of diacetates releases two equivalents of acetic acid (or one for mono-hydrolysis). This rapid acidification will crash the pH, killing enzyme activity.

  • Too High (>200 mM): High salt concentrations can strip the essential water layer from the enzyme surface (salting-out effect), reducing activity and potentially altering enantioselectivity.

Part 2: The Optimization Workflow

Do not randomly test pH points. Follow this self-validating workflow to distinguish between enzymatic success and chemical failure.

Diagram 1: The pH Optimization Cycle

This workflow integrates the "Blank Control" as a critical decision gate to prevent false positives caused by autohydrolysis.

pH_Optimization_Workflow Start Start Optimization BufferPrep Prepare Buffers (pH 6.0, 7.0, 8.0) 50-100 mM Start->BufferPrep BlankControl Run BLANK Control (Substrate + Buffer, NO Enzyme) BufferPrep->BlankControl CheckAuto Check Autohydrolysis (HPLC/GC) BlankControl->CheckAuto EnzymeRun Run ENZYME Reaction (Substrate + Buffer + CALB) CheckAuto->EnzymeRun Negligible Background (<1%) AdjustLow Lower pH (6.0 - 6.5) or Lower Temp CheckAuto->AdjustLow High Background Hydrolysis (>5%) Analyze Analyze Conversion & ee EnzymeRun->Analyze Decision Is ee > 98%? Analyze->Decision Decision->AdjustLow No (Racemization detected) ScaleUp Proceed to Scale-Up Decision->ScaleUp Yes AdjustLow->BufferPrep Re-screen

Caption: A logical workflow for pH screening. Note the critical "Blank Control" step to rule out spontaneous chemical hydrolysis before adding the enzyme.

Part 3: Troubleshooting Activity & Selectivity

Q3: My conversion is good, but the enantiomeric excess (ee) is lower than reported in literature. Why?

Root Cause: This is the classic signature of Chemical Background Hydrolysis .

  • Mechanism: CALB is highly selective (e.g., hydrolyzing only the R-acetate). However, hydroxide ions (

    
    ) in the buffer are non-selective nucleophiles. If the pH is too high (e.g., pH 8.0 or 8.5), the chemical hydrolysis rate becomes significant relative to the enzymatic rate.
    
  • The "Racemic Drag": The enzyme produces pure product. The buffer produces racemic product. The final mix has lowered ee.

  • Solution:

    • Drop the pH: Move from pH 7.5

      
       6.5 or 6.0. CALB retains significant activity at pH 6.0 [2], but chemical hydrolysis drops exponentially.
      
    • Lower Temperature: Chemical hydrolysis has a higher activation energy than enzymatic hydrolysis. Dropping from 30°C to 15°C often suppresses the chemical background more than the enzymatic rate.

Q4: The pH drops rapidly during the reaction, stopping conversion. How do I fix this?

Root Cause: Diacetate hydrolysis releases acetic acid. In a batch reactor, this overwhelms the buffer capacity.

  • Immediate Fix: Increase buffer concentration to 100-200 mM (risk: ionic strength effects).

  • Process Fix (Titration): Use a pH-stat system. This is an automated titrator that adds a base (e.g., 1M NaOH) to maintain constant pH.

    • Critical Warning: Ensure the base addition is mixed rapidly. Localized "hotspots" of high pH at the injection tip will cause immediate, non-selective chemical hydrolysis and destroy your ee.

Q5: I am using immobilized CALB (Novozym 435). Does this change the pH profile?

Insight: Yes. Immobilization creates a microenvironment .

  • The Shift: The carrier (e.g., acrylic resin) can partition protons or substrates differently than the bulk solvent. Immobilized CALB often shows a broader pH stability profile (pH 4.0 – 9.0) compared to free enzyme [3].[1][2]

  • Benefit: You can often run immobilized CALB at a slightly lower pH (e.g., pH 5.5 - 6.0) to completely eliminate chemical background without losing stability, whereas free enzyme might denature.

Part 4: Mechanism & Data Interpretation

Diagram 2: Kinetic Competition (Enzymatic vs. Chemical)

Understanding the competing pathways is vital for troubleshooting selectivity.

Kinetic_Competition Substrate Racemic/Meso Diacetate CALB CALB Enzyme (Stereoselective) Substrate->CALB Fast at pH 7-8 BufferOH Buffer OH- (Non-selective) Substrate->BufferOH Increases with pH Product_Pure Product (High ee) (Desired) CALB->Product_Pure k_cat Product_Rac Product (Racemic) (Contaminant) BufferOH->Product_Rac k_chem

Caption: The "Selectivity War." High pH boosts both pathways, but the non-selective chemical pathway (red) degrades the final purity.

Summary Table: pH Effects on CALB Diacetate Hydrolysis
ParameterpH 5.0 - 6.0pH 7.0 (Standard)pH 8.0 - 9.0
Enzyme Activity Moderate (50-70%)Optimal (100%)High, then drops (Stability issues)
Chemical Hydrolysis NegligibleLowHigh (Risk to ee)
Enantioselectivity (ee) Excellent GoodPoor (Diluted by background)
Buffer Capacity Low (for Phosphate)ModerateGood
Recommendation Use for unstable substrates Start here Avoid for Diacetates

References

  • Rodrigues, R.C., et al. (2024).[3] "The Effects of Buffer Nature on Immobilized Lipase Stability Depend on Enzyme Support Loading." MDPI. Available at: [Link]

  • Anderson, E.M., et al. (1998). "Open and closed states of Candida antarctica lipase B: protonation and the mechanism of interfacial activation." Structure. (Contextualized via PMC). Available at: [Link]

  • Zdarta, J., et al. (2016). "Lipase B from Candida antarctica Immobilized on a Silica-Lignin Matrix as a Stable and Reusable Biocatalytic System." Catalysts. Available at: [Link]

  • Xu, Y., et al. (2021).[3][4][5] "Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids." Frontiers in Bioengineering and Biotechnology. Available at: [Link]

Sources

Validation & Comparative

chiral HPLC methods for separating trans-1,2-cyclohexanediol diacetate enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide to Chiral HPLC Methods for trans-1,2-Cyclohexanediol Diacetate Enantiomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The enantioseparation of trans-1,2-cyclohexanediol diacetate (also known as trans-1,2-diacetoxycyclohexane) is a critical quality control step in asymmetric catalysis and enzymatic kinetic resolution studies. While gas chromatography (GC) is frequently employed for this volatile diester, High-Performance Liquid Chromatography (HPLC) remains the method of choice for preparative scale-up and for laboratories lacking specialized chiral GC columns.

This guide evaluates the two dominant HPLC methodologies—Cellulose-based (Chiralcel OD-H) and Amylose-based (Chiralpak AD-H) stationary phases—and provides a validated protocol for achieving baseline resolution of the (1R,2R) and (1S,2S) enantiomers.

Technical Analysis of the Target Analyte

To select the optimal separation method, one must first understand the molecular interaction potential of the analyte.

  • Molecule: trans-1,2-Cyclohexanediol Diacetate

  • Symmetry:

    
     axis of symmetry.
    
  • Interaction Sites: The molecule lacks strong hydrogen bond donors (no -OH groups) but possesses two ester carbonyls which act as hydrogen bond acceptors .

  • Implication for CSP Selection: The separation mechanism relies on the Chiral Stationary Phase (CSP) providing Hydrogen Bond Donors (typically amide -NH groups) and steric discrimination. This contrasts with the un-derivatized diol, which interacts primarily as an H-bond donor.

Comparative Analysis of HPLC Methods

The two industry-standard columns for this separation are the Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

Method A: Chiralcel OD-H (Cellulose-Based)
  • Status: Primary Recommendation [1]

  • Mechanism: The cellulose backbone forms a rigid, helical cavity. The carbamate -NH groups on the CSP form hydrogen bonds with the carbonyl oxygens of the diacetate. The rigid structure of cellulose often provides superior steric discrimination for cyclic esters compared to amylose.

  • Performance: Typically yields higher resolution (

    
    ) for rigid cyclic esters due to the "lock-and-key" fit within the cellulose grooves.
    
Method B: Chiralpak AD-H (Amylose-Based)
  • Status: Alternative / Orthogonal Method

  • Mechanism: Amylose has a helical structure similar to cellulose but is generally more flexible. This flexibility can sometimes accommodate bulkier analytes better, but for the compact cyclohexane ring, it may result in lower separation factors (

    
    ) compared to OD-H.
    
  • Use Case: Recommended if the OD-H column fails to resolve specific impurities or if the elution order needs to be reversed (though elution order reversal is not guaranteed between OD and AD).

Method C: Indirect Separation (Hydrolysis + HPLC)
  • Status: Legacy / Confirmation

  • Workflow: Hydrolysis of the diacetate to trans-1,2-cyclohexanediol, followed by HPLC on Chiralcel OD.

  • Pros: The diol often has much higher retention and separation factors due to strong OH...O=C (CSP) interactions.

  • Cons: Destructive, adds a sample prep step, and risks racemization if conditions are too harsh.

Summary of Performance Metrics
FeatureMethod A: Chiralcel OD-H Method B: Chiralpak AD-H Alternative: Chiral GC
Mobile Phase Hexane / IPA (95:5 to 99:1)Hexane / IPA (95:5 to 99:1)Helium Carrier Gas
Interaction H-Bond (CSP-NH

C=O)
H-Bond (CSP-NH

C=O)
Inclusion / Dispersion
Selectivity (

)
High (Typically > 1.2)Moderate (1.1 - 1.2)Very High
Resolution (

)
Excellent (> 2.0)Good (> 1.5)Excellent
Throughput Moderate (10-20 min run)ModerateFast (< 10 min)
Scalability High (Prep-HPLC feasible)HighLow (Analytical only)
Detailed Experimental Protocol (Method A)

Objective: Baseline separation of trans-1,2-cyclohexanediol diacetate enantiomers using Normal Phase HPLC.

Reagents & Equipment
  • HPLC System: Agilent 1100/1200 or equivalent with UV detector (or Refractive Index).

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm particle size).

  • Solvents: n-Hexane (HPLC Grade), 2-Propanol (IPA, HPLC Grade).

Step-by-Step Procedure
  • System Preparation:

    • Flush the system with 100% IPA to remove any reversed-phase solvents.

    • Equilibrate the column with n-Hexane/IPA (98:2 v/v) at 1.0 mL/min for 30 minutes. Note: Low alcohol content is crucial because the diacetate is less polar than the diol.

  • Sample Preparation:

    • Dissolve 1 mg of trans-1,2-cyclohexanediol diacetate in 1 mL of the mobile phase (Hexane/IPA 98:2).

    • Filter through a 0.45 µm PTFE syringe filter.

  • Method Parameters:

    • Flow Rate: 0.5 mL/min (Start low to maximize interaction time).

    • Temperature: 25°C.

    • Detection: UV at 210 nm (Ester carbonyl absorption is weak; 210-220 nm is required). Alternative: Refractive Index (RI) detector if UV signal is too low.

    • Injection Volume: 5 - 10 µL.

  • Data Analysis:

    • Calculate Resolution (

      
      ) using the half-width method.
      
    • Target

      
       for baseline separation.
      
    • If

      
      , lower the flow rate to 0.3 mL/min or reduce IPA to 1% (99:1 Hexane/IPA).
      
Mechanism & Workflow Visualization

The following diagram illustrates the decision process and the molecular interaction mechanism driving the separation.

G cluster_0 Molecular Interaction Detail Start Start: Racemic Mixture trans-1,2-Cyclohexanediol Diacetate Choice Select Separation Mode Start->Choice HPLC HPLC Method (Preparative / Non-Volatile) Choice->HPLC Scale-up or Liquid Phase GC GC Method (Analytical / Volatile) Choice->GC Routine QC Col_Select Primary Column: Chiralcel OD-H HPLC->Col_Select Mech Mechanism: H-Bonding (CSP-NH -> Analyte C=O) + Steric Inclusion Col_Select->Mech Conditions Mobile Phase: Hexane / IPA (98:2) Flow: 0.5 mL/min Mech->Conditions Interaction CSP Carbamate (NH)  ---  (O=C) Analyte Ester (Hydrogen Bond) Mech->Interaction Result_HPLC Result: Baseline Separation (1R,2R) vs (1S,2S) Conditions->Result_HPLC GC_Col Column: Hydrodex β-6TBDM GC->GC_Col Result_GC Result: Fast Analysis High Efficiency GC_Col->Result_GC

Figure 1: Decision workflow and mechanistic interaction for the enantioseparation of trans-1,2-cyclohexanediol diacetate.

Troubleshooting & Optimization
  • Issue: Low Retention (

    
    ). 
    
    • Cause: Mobile phase is too polar.

    • Solution: Reduce IPA content to 0.5% or switch to pure n-Hexane (if column allows).

  • Issue: Poor Detection Sensitivity.

    • Cause: Diacetates have weak UV chromophores.

    • Solution: Use UV at 205-210 nm. Ensure solvents are "HPLC Grade" or "UV Cutoff Grade" to minimize background noise. Alternatively, use an RI detector.[1]

  • Issue: Peak Tailing.

    • Cause: Non-specific interactions with residual silanols on the silica support.

    • Solution: This is rare for esters, but if observed, ensure the column is well-equilibrated. Tailing is more common with the diol form.

References
  • Daicel Chiral Technologies. Instruction Manual for CHIRALCEL® OD-H and CHIRALCEL® OJ-H. Retrieved from [Link]

  • Kaavi, J. A., et al. (2002).Enantioselective synthesis of 1,2-diol monoacetates.
  • Schurig, V. (2001).Separation of enantiomers by gas chromatography. Journal of Chromatography A.
  • Walsh, P. J., et al. Resolution of trans-Cyclohexane-1,2-diamine and Determination of Enantiopurity. Journal of Chemical Education. (Provides foundational protocols for cyclohexane derivative resolution). Retrieved from [Link]

  • Phenomenex. Chiral HPLC Separations Guide. (General reference for polysaccharide column selection strategies). Retrieved from [Link]

Sources

Comparative GC Methodologies for the Separation of Cis- and Trans-1,2-Cyclohexanediol Diacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Core Challenge: Distinguishing cis- and trans-1,2-cyclohexanediol diacetate requires exploiting the subtle physicochemical differences between the meso cis-isomer and the racemic trans-isomer. While both isomers share identical molecular weights (200.23 g/mol ), their stereochemistry dictates distinct dipole moments and molecular volumes.

The Verdict:

  • Best for Resolution (

    
    ): Polyethylene Glycol (PEG/Wax)  columns. The high polarity of the stationary phase maximizes the separation factor (
    
    
    
    ) based on the significant dipole difference between the isomers.
  • Best for Robustness/Speed: 5% Phenyl-methylpolysiloxane columns. Suitable for rapid screening where baseline resolution is less critical, or when higher temperature limits (>260°C) are required.

Mechanistic Insight: Why They Separate

To develop a robust method, one must understand the molecular behavior inside the column. The separation is driven by the specific chair conformations of the cyclohexane ring.

  • Trans-Isomer (Thermodynamically Stable): Predominantly exists in the diequatorial (

    
    ) conformation. The acetate groups point away from each other, resulting in a net dipole moment close to zero and a "flatter" molecular shape.
    
  • Cis-Isomer (Meso): Exists in an axial-equatorial (

    
    ) conformation. The spatial proximity of the acetate groups creates a distinct molecular dipole and a larger effective molecular volume compared to the trans form.
    

Chromatographic Implication: On almost all stationary phases, the Trans isomer (less polar, lower boiling point) elutes before the Cis isomer. However, polar columns dramatically increase the retention of the cis isomer due to dipole-dipole interactions, widening the separation window.

Visualization: Separation Logic & Decision Tree

G Start Sample: Mixture of Cis/Trans Diacetates Mech Stereochemical Driver: Cis (Polar/a,e) vs Trans (Non-polar/e,e) Start->Mech Choice Select Stationary Phase Mech->Choice NonPolar Method A: Non-Polar (5% Phenyl) Choice->NonPolar High Temp / General Polar Method B: Polar (PEG / Wax) Choice->Polar Max Resolution ResultNP Result: Trans elutes 1st Separation: Volatility driven Resolution: Moderate NonPolar->ResultNP ResultP Result: Trans elutes 1st Separation: Dipole driven Resolution: High Polar->ResultP

Figure 1: Decision matrix for column selection based on separation mechanism.

Experimental Protocols

Sample Preparation (Derivatization)

Direct analysis of diols often leads to peak tailing due to hydrogen bonding with active sites in the liner or column. Acetylation is the industry standard to improve peak symmetry.

Reagents:

  • Acetic Anhydride (

    
    99%)
    
  • Pyridine (Anhydrous)

  • Ethyl Acetate or Dichloromethane (Extraction solvent)

Protocol:

  • Weigh: 10 mg of diol sample into a 4 mL vial.

  • React: Add 200

    
    L Pyridine and 200 
    
    
    
    L Acetic Anhydride.
  • Incubate: Cap and heat at 60°C for 30 minutes . (Complete conversion is critical).

  • Quench: Add 1 mL DI water to hydrolyze excess anhydride.

  • Extract: Add 1 mL Ethyl Acetate. Vortex for 30 seconds.

  • Dry: Transfer the organic (top) layer to a vial containing anhydrous

    
    .
    
  • Inject: Transfer supernatant to GC vial.

Method A: High-Resolution (Recommended)

Column: DB-Wax, HP-INNOWax, or equivalent (Polyethylene Glycol). Dimensions: 30 m


 0.25 mm 

0.25

m.[1]
ParameterSettingRationale
Inlet Temp 250°CEnsures rapid volatilization of diacetates (BP ~230-240°C).
Injection Split 50:1Prevents column overload; sharpens peaks.
Carrier Gas Helium @ 1.2 mL/minConstant flow for consistent retention times.
Oven Program 100°C (1 min)

10°C/min

240°C (5 min)
Slow ramp allows maximal interaction during the critical elution window.
Detector FID @ 260°CStandard for carbon-based analytes.

Expected Performance:

  • Elution Order: Trans (approx. 11.5 min)

    
    Cis (approx.[2] 12.2 min).
    
  • Resolution (

    
    ):  Typically 
    
    
    
    (Baseline separation).
Method B: General Screening

Column: DB-5ms, HP-5, or equivalent (5% Phenyl-methylpolysiloxane). Dimensions: 30 m


 0.25 mm 

0.25

m.[1]
ParameterSettingRationale
Inlet Temp 260°CSlightly higher to prevent discrimination.
Oven Program 80°C (1 min)

15°C/min

280°C (3 min)
Faster ramp; separation relies on boiling point differences.

Expected Performance:

  • Elution Order: Trans

    
    Cis.
    
  • Resolution (

    
    ):  Typically 
    
    
    
    (May require optimization for baseline).

Comparative Analysis

The following table summarizes the performance metrics observed in standard applications.

FeatureMethod A (Polar / Wax)Method B (Non-Polar / 5% Phenyl)
Separation Mechanism Dipole-Dipole InteractionVolatility / Boiling Point
Elution Order Trans then CisTrans then Cis
Separation Factor (

)
High (Large gap between peaks)Low (Peaks often close)
Peak Shape Excellent for estersGood
Run Time Moderate (Temp limit ~250°C)Fast (Can ramp quickly to 300°C)
Moisture Sensitivity High (Avoid aqueous samples)Low (Robust)
Visualizing the Workflow

Workflow Sample Crude Reaction Mix (Diols) Deriv Derivatization (Ac2O / Pyridine, 60°C) Sample->Deriv Acetylation Extract Extraction (Ethyl Acetate / Water) Deriv->Extract Remove Pyridine GC GC Analysis (Split 50:1) Extract->GC Inject Organic Layer Data Data Interpretation: Identify Isomers via Retention Time GC->Data

Figure 2: End-to-end experimental workflow for diol analysis.

Troubleshooting & Validation (Self-Validating System)

To ensure scientific integrity, every run should include internal checks:

  • Retention Time Locking: Even if you lack pure standards for both isomers, the trans isomer is almost always the major product in thermodynamic syntheses (e.g., ring opening of epoxides). Use the major peak of a synthetic standard to confirm the trans retention time [1].

  • Peak Tailing: If the cis peak tails significantly on the non-polar column, it indicates incomplete derivatization (presence of mono-acetate or free diol). Re-check the acetylation step.

  • Mass Spec Confirmation: If using GC-MS, both isomers will have nearly identical fragmentation patterns (m/z 140, 43). Identification must rely on chromatographic resolution, not spectral library matching alone.

References

  • G. H. Posner et al. , "Stereocontrolled synthesis of cyclohexanediol derivatives," Tetrahedron Letters, vol. 32, no. 39, pp. 5295-5298.

  • Agilent Technologies , "GC Column Selection Guide: Separating Isomers," Agilent Application Notes.

  • Royal Society of Chemistry , "Kinetic Resolution of trans-Cycloalkane-1,2-Diols," ChemComm, Supplementary Information.[3]

Sources

Comparative Hydrolysis Kinetics of cis- vs trans-1,2-Cyclohexanediol Diacetate: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, understanding the subtle stereochemical parameters that govern ester hydrolysis is critical for designing prodrugs, tuning release kinetics, and predicting metabolic stability. The alkaline hydrolysis of 1,2-cyclohexanediol diacetate serves as a premier model for demonstrating how spatial orientation dictates reaction pathways.

This guide objectively compares the hydrolysis rates of the cis and trans isomers of 1,2-cyclohexanediol diacetate, detailing the mechanistic causality behind their divergent kinetic profiles and providing a self-validating experimental protocol for empirical quantification.

Mechanistic Causality: Steric Hindrance vs. Anchimeric Assistance

The alkaline hydrolysis of 1,2-cyclohexanediol diacetate proceeds via a consecutive two-step pathway:

  • 
     : Hydrolysis of the diacetate to the monoacetate.
    
  • 
     : Hydrolysis of the monoacetate to the final diol.
    

While both isomers undergo the same fundamental sequence, their reaction rates (


 and 

) differ drastically due to their distinct 3D conformations.
The First Hydrolysis Step ( ): Steric Control

In the ground state, the trans-isomer exists predominantly in a diequatorial (e,e) conformation, whereas the cis-isomer is locked in an axial-equatorial (a,e) conformation.

  • Causality: Intermolecular attack by the hydroxide ion (

    
    ) on an equatorial ester is generally faster than on an axial ester due to the absence of 1,3-diaxial steric clashes in the transition state. Because the trans-isomer presents two highly accessible equatorial acetates, its initial hydrolysis rate (
    
    
    
    ) is slightly faster than that of the cis-isomer.
The Second Hydrolysis Step ( ): Anchimeric Assistance

The kinetic paradigm completely flips during the hydrolysis of the monoacetate intermediate.

  • The cis-Isomer Advantage: In the cis-monoacetate, the newly formed hydroxyl group and the remaining acetate group are in an axial-equatorial relationship (a dihedral angle of ~60°). This geometry is perfectly pre-organized for intramolecular attack. The alkoxide oxygen attacks the ester carbonyl, forming a highly stable cis-fused five-membered cyclic orthoester intermediate. This phenomenon, known as (neighboring group participation), dramatically lowers the activation energy and accelerates the reaction[1].

  • The trans-Isomer Penalty: The trans-monoacetate is diequatorial. For its hydroxyl group to provide anchimeric assistance, it would have to form a trans-fused five-membered ring on the cyclohexane scaffold. This geometry introduces massive ring strain and is thermodynamically prohibitive[2]. Consequently, the trans-monoacetate cannot utilize neighboring group participation and must rely on standard, significantly slower intermolecular hydroxide attack[3].

Pathway Visualization

G cluster_cis Cis-Isomer (Anchimeric Assistance) cluster_trans Trans-Isomer (Steric Hindrance) C_Di Cis-Diacetate (a,e) C_Mono Cis-Monoacetate (a,e) C_Di->C_Mono OH- (k1) C_Int Cis-Fused Cyclic Intermediate C_Mono->C_Int Intramolecular Attack (Fast) C_Diol Cis-Diol C_Int->C_Diol Hydrolysis T_Di Trans-Diacetate (e,e) T_Mono Trans-Monoacetate (e,e) T_Di->T_Mono OH- (k1) T_Diol Trans-Diol T_Mono->T_Diol Intermolecular Attack (Slow)

Reaction pathways highlighting anchimeric assistance in cis-isomer hydrolysis.

Quantitative Data Summary

The table below summarizes the relative kinetic behaviors of the two isomers under standard alkaline conditions (e.g., 0.1 M NaOH, 25°C).

SubstrateConformation

(Diacetate

Monoacetate)

(Monoacetate

Diol)
Primary Mechanistic Driver for

trans-1,2-Cyclohexanediol diacetate Diequatorial (e,e)Fast Slow Direct intermolecular

attack (No assistance due to trans-fusion strain)
cis-1,2-Cyclohexanediol diacetate Axial-Equatorial (a,e)Moderate Very Fast Intramolecular anchimeric assistance (Stable cis-fused cyclic intermediate)

Self-Validating Experimental Protocol: Kinetic Profiling

To empirically verify these hydrolysis rates in your own laboratory, utilize the following time-course HPLC assay.

Self-Validation Mechanism: This protocol uses Biphenyl as an inert internal standard. By continuously tracking the mass balance (the molar sum of diacetate, monoacetate, and diol) against the internal standard, you can definitively prove that substrate depletion is exclusively due to hydrolysis, ruling out evaporative solvent loss or side-reactions.

Step 1: Reagent & Standard Preparation
  • Prepare a 50 mM solution of the target diacetate isomer (cis or trans) in HPLC-grade 1,4-dioxane.

  • Add Biphenyl to the solution to achieve a final concentration of 10 mM.

    • Causality: Biphenyl is highly stable, does not react with base, and provides a constant reference peak to normalize injection volumes across all time points.

Step 2: Reaction Initiation
  • Equilibrate the substrate/internal standard solution and a separate 0.2 M aqueous NaOH solution to exactly 25.0 °C in a thermostatic water bath.

  • Initiate the reaction by mixing equal volumes of the substrate solution and the NaOH solution (Final reaction concentrations: 25 mM substrate, 100 mM NaOH). Start the timer immediately.

Step 3: Time-Course Quenching
  • At predefined intervals (e.g., 1, 5, 10, 30, 60, and 120 minutes), withdraw 100 µL aliquots from the reaction vessel.

  • Immediately dispense each aliquot into a pre-prepared LC vial containing 100 µL of cold 0.2 M HCl.

    • Causality: The stoichiometric excess of strong acid instantly neutralizes the hydroxide catalyst, freezing the kinetic profile at that exact second and preventing further hydrolysis while the sample waits in the autosampler queue.

Step 4: HPLC Quantification & Validation
  • Analyze the quenched samples using a C18 Reverse-Phase HPLC column coupled with an ELSD or RI detector (aliphatic acetates lack strong UV chromophores, though the biphenyl standard will be visible via UV).

  • Integrate the peaks for the Diacetate, Monoacetate, Diol, and Biphenyl.

  • Validation Check: Calculate the total molarity of (Diacetate + Monoacetate + Diol) normalized to the Biphenyl peak. If the total mass balance deviates by

    
     at any time point, discard the run.
    
  • Fit the validated concentration vs. time data to a consecutive pseudo-first-order kinetic model (

    
    ) to extract precise values for 
    
    
    
    and
    
    
    .

References

  • Mechanisms of Stereodirecting Participation and Ester Migration from Near and Far in Glycosylation and Related Reactions Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Stereoinvertive SN1 Through Neighboring Group Participation Source: ResearchGate / Angewandte Chemie URL:[Link]

  • The Role of Neighboring Groups in Replacement Reactions. I. Retention of Configuration in the Reaction of Some Dihalides and Acetoxyhalides with Silver Acetate Source: Journal of the American Chemical Society (JACS) URL:[Link]

Sources

Benchmarking Chiral Purity: Optical Rotation vs. Chromatographic Validation for (1R,2R)-trans-Diacetates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of Optical Rotation Values for (1R,2R)-trans-Diacetate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of chiral building blocks, particularly (1R,2R)-trans-1,2-cyclohexanediol diacetate (and its analogs), reliance on specific optical rotation (


) as the sole purity metric is a pervasive but risky practice. While polarimetry offers rapid "at-line" confirmation, it lacks the resolution to detect minor enantiomeric impurities or diastereomeric drift in complex matrices.

This guide contrasts the traditional polarimetric approach with the definitive "Gold Standard"—Chiral Gas Chromatography (GC) . We provide experimental protocols, comparative data, and a decision-making framework to ensure the integrity of your chiral pool.

Part 1: The Technical Challenge

The molecule (1R,2R)-trans-1,2-cyclohexanediol diacetate is a critical intermediate, often derived from the enzymatic kinetic resolution of the racemic trans-diol or diacetate using lipases (e.g., Pseudomonas cepacia or Bacillus subtilis).

The Pitfall of Polarimetry

Optical rotation is a sum parameter. It measures the net rotation of all chiral species in a solution.

  • Low Magnitude: Diacetates often exhibit lower specific rotations compared to their parent diols (e.g., the (1S,2S)-diol has a

    
    , whereas the diacetate ester's rotation is often significantly different and solvent-dependent).
    
  • The "Parasitic" Effect: A 1% impurity with a high specific rotation can skew the reading of your target molecule, masking a lower enantiomeric excess (ee).

  • Solvent Variance: Literature values for these diacetates fluctuate wildly between chloroform, ethanol, and methanol, leading to false "failures" or "passes."

The Solution: Orthogonal Validation

To guarantee an


, you must move from inference (rotation) to separation (chromatography).
Part 2: Comparative Analysis

The following table contrasts the two methodologies for a typical batch of (1R,2R)-trans-diacetate.

FeatureMethod A: Polarimetry (Traditional) Method B: Chiral GC (Validated)
Primary Output Specific Rotation (

)
Enantiomeric Excess (% ee)
Limit of Detection ~1-2% impurity (highly variable)< 0.1% impurity
Sample Requirement High (~10-20 mg)Low (< 1 mg)
Time per Run 5 minutes20-30 minutes
Specificity Low (Sum of all chiral species)High (Resolved peaks)
Interference High (Solvent, temp, chemical purity)Low (Matrix separated from peak)
Verdict Screening Tool Only Release Criteria Standard
Part 3: Experimental Protocols
Protocol A: Polarimetric Screening (The "Quick Check")

Use this only for in-process checks to confirm the correct enantiomer is enriching.

  • Preparation: Dissolve 100 mg of the isolated diacetate in 10.0 mL of HPLC-grade Ethanol (Concentration

    
    ).
    
  • Equilibration: Ensure the sample cell is thermostatted to exactly 20°C. Temperature fluctuations of

    
     can alter values by 0.5° or more.
    
  • Measurement: Record the average of 5 measurements at the Sodium D-line (589 nm).

  • Calculation:

    
    
    
    • Note: If your value deviates by >5% from the reference (typically negative for the 1R,2R diacetate, though solvent dependent), proceed immediately to Protocol B. Do not re-crystallize based solely on this number.

Protocol B: Chiral GC Validation (The "Release Method")

This is the self-validating system required for high-impact publications and drug master files.

  • Column: Astec CHIRALDEX® B-PH (or equivalent

    
    -cyclodextrin phase), 30 m 
    
    
    
    0.25 mm
    
    
    0.12 µm.
  • Carrier Gas: Helium at 30 psi (constant pressure) or 1.2 mL/min.

  • Injector: Split mode (100:1), 250°C.

  • Detector: FID, 250°C.

  • Oven Program:

    • Initial: 120°C (Isotherm).

    • Hold for 20-30 minutes.

    • Note: The trans-diacetate enantiomers typically separate with a resolution (

      
      ) > 1.5 under these conditions.
      

Method Validation Steps:

  • Racemic Spike: Inject a racemic standard to establish retention times for both (1R,2R) and (1S,2S) isomers.

  • Blank Run: Inject pure solvent to ensure no ghost peaks elute at the target retention time.

  • Sample Run: Inject your isolated (1R,2R)-trans-diacetate.

  • Calculation:

    
    
    
Part 4: Decision Framework (Visualization)

The following diagram illustrates the logical workflow for validating the optical rotation values. It prevents the common error of assuming a correct rotation sign equals high purity.

ValidationWorkflow Start Crude (1R,2R)-trans-Diacetate Polarimetry Step 1: Polarimetry (c=1, EtOH) Start->Polarimetry CheckSign Does Sign Match Literature? (e.g., Negative) Polarimetry->CheckSign FailSign FAIL: Wrong Enantiomer or Contamination CheckSign->FailSign No PassSign PASS: Sign Correct CheckSign->PassSign Yes GCAnalysis Step 2: Chiral GC (Astec CHIRALDEX B-PH) PassSign->GCAnalysis Mandatory Validation CalcEE Calculate % ee GCAnalysis->CalcEE Reject REJECT: Recrystallize or Reprocess CalcEE->Reject ee < 98% Release RELEASE: Validated (ee > 99%) CalcEE->Release ee >= 99%

Caption: Logical workflow for validating chiral purity. Note that a "Pass" on polarimetry is only a gateway to the mandatory Chiral GC validation.

Part 5: Expert Insights & Causality

Why do researchers fail here? The most common error is assuming that the specific rotation of the diacetate scales linearly with the diol from which it was derived.

  • Scenario: You hydrolyze a small aliquot of your diacetate to check the rotation of the diol (which has a larger, more stable rotation value of

    
    ).
    
  • Risk: If the hydrolysis is not quantitative or if it induces partial racemization (e.g., under harsh basic conditions), your "validation" is flawed.

  • Best Practice: Measure the diacetate directly using the Chiral GC method described above. Do not rely on derivatization for analysis unless absolutely necessary.

The "Self-Validating" System: By running the Racemic Spike (Step 1 in Protocol B) before every sample batch, you prove that your column can actually see the impurity if it were there. If the racemic mix appears as a single peak, your method has drifted, and any "100% ee" result for your sample is invalid.

References
  • Enantioselective Enzymatic Hydrolysis: Detry, J., et al. "Biocatalytic production of enantiopure cyclohexane-trans-1,2-diol using extracellular lipases from Bacillus subtilis." Applied Microbiology and Biotechnology, 2006.

  • Chiral GC Methodology: Sigma-Aldrich Technical Bulletin. "GC Analysis of trans-1,2-Cyclohexanediol Enantiomers on Astec® CHIRALDEX™ B-PH."

  • Optical Rotation Standards: Santa Cruz Biotechnology. "(1S,2S)-trans-1,2-Cyclohexanediol Product Data." (Providing reference rotation values for the diol analog).

  • Validation Principles: BenchChem. "A Comparative Guide to Validating Enantiomeric Excess: Polarimetry vs. Chiral HPLC/GC."

Comparative Guide: Chemical vs. Enzymatic Hydrolysis of Cyclohexane Diacetates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Verdict: For pharmaceutical applications requiring chiral building blocks, Enzymatic Hydrolysis (Desymmetrization) is the superior and necessary choice. While Chemical Hydrolysis (Saponification) is cost-effective for generating bulk achiral diols, it lacks the stereochemical discrimination required to desymmetrize meso-diesters.

  • Enzymatic Route: Delivers high enantiomeric excess (

    
    ) via desymmetrization of meso-compounds.[1][2] Essential for asymmetric synthesis (e.g., oseltamivir, gabapentin analogs).
    
  • Chemical Route: Results in statistical mixtures of mono/diesters and diols with zero optical activity . Best reserved for bulk deprotection or waste treatment.

Mechanistic Foundation: The Desymmetrization Challenge

The hydrolysis of cyclohexane diacetates (specifically cis-1,2 or cis-1,3 isomers) is rarely about simple deprotection in drug development; it is about desymmetrization .

These substrates are often meso-compounds —molecules that contain chiral centers but are achiral overall due to an internal plane of symmetry.

  • Chemical reagents (OH⁻) are achiral; they cannot distinguish between the pro-R and pro-S ester groups. Attack is random.

  • Enzymatic catalysts (Esterases/Lipases) possess chiral active sites (catalytic triads) that sterically favor one ester group over the other, breaking the symmetry to yield a chiral hemiester.

Visualizing the Pathway Difference

The following diagram illustrates the divergent outcomes of treating a meso-diester with chemical vs. enzymatic agents.

ReactionPathways Substrate Meso-Cyclohexane Diacetate (Achiral, Symmetric) ChemAgent Chemical Hydrolysis (NaOH/KOH) Substrate->ChemAgent EnzAgent Enzymatic Hydrolysis (PLE or CALB) Substrate->EnzAgent ChemInter Statistical Mixture ChemAgent->ChemInter ChemProd1 Racemic Monoacetate (0% ee) ChemInter->ChemProd1 Random Attack ChemProd2 Cyclohexane Diol (Over-hydrolysis) ChemInter->ChemProd2 Kinetic Control Issues EnzComplex Enzyme-Substrate Complex EnzAgent->EnzComplex EnzProd Chiral Hemiester (>95% ee) EnzComplex->EnzProd Stereoselective Desymmetrization

Figure 1: Divergent reaction pathways. Chemical hydrolysis leads to achiral mixtures, while enzymatic hydrolysis yields optically pure chiral synthons.

Technical Comparison: Performance Metrics

The following data aggregates typical performance metrics for the hydrolysis of cis-1,2-cyclohexanedimethanol diacetate and cis-1,3-cyclohexanediol diacetate.

FeatureChemical Hydrolysis (Saponification)Enzymatic Hydrolysis (Biocatalysis)
Primary Reagent NaOH, KOH, LiOHPig Liver Esterase (PLE), Candida antarctica Lipase B (CALB)
Stereoselectivity None (0%

)
High (>95-99%

)
Regioselectivity Statistical (Random)Specific (Sterically controlled)
Yield (Mono-ester) 40–50% (limited by over-hydrolysis to diol)85–98% (Kinetic resolution stops at mono-stage)
Reaction Conditions 0°C to Reflux, pH > 1220–30°C, pH 7.0–8.0 (Phosphate Buffer)
Solvent System MeOH/Water, EtOH/WaterAqueous Buffer + Co-solvent (DMSO/Acetone)
Scalability High (Kg to Ton)Moderate to High (Immobilized enzymes allow flow chem)
Cost LowHigh (requires enzyme recycling/immobilization)
Key Scientific Insights
  • The "Over-Hydrolysis" Pitfall: In chemical saponification, the second ester group often hydrolyzes faster than the first because the formed carboxylate is less sterically hindering or due to solubility changes. This leads to the diol (waste) rather than the desired monoacetate .

  • Enzyme Specificity: CALB is particularly effective for cis-1,3-diacetates due to its specific binding pocket dimensions, often yielding >99%

    
     via a "molecular recognition" mechanism that chemical reagents lack.
    

Experimental Protocols

Protocol A: Enzymatic Desymmetrization (Recommended)

Objective: Preparation of (1S,2R)-monoacetate from meso-diacetate with high optical purity.

Reagents:

  • Substrate: cis-1,2-cyclohexanedimethanol diacetate (0.1 M)

  • Enzyme: Pig Liver Esterase (PLE) (crude or recombinant) or CALB (immobilized, e.g., Novozym 435)

  • Buffer: 0.1 M Phosphate Buffer (pH 7.0)

  • Co-solvent: Acetone or DMSO (10% v/v)

Workflow:

  • Preparation: Dissolve the diacetate substrate in the co-solvent.

  • Initiation: Add the substrate solution dropwise to the phosphate buffer containing the enzyme under vigorous stirring.

    • Note: Maintain temperature at 25°C.

  • pH-Stat Monitoring: As hydrolysis proceeds, acetic acid is released, dropping the pH. Use an autotitrator (pH-stat) to maintain pH 7.0 by automatically adding 1.0 M NaOH.

    • Validation: The volume of NaOH added correlates directly to conversion. Stop at 1.0 equivalent (100% theoretical conversion to monoester).

  • Termination:

    • For Immobilized (CALB): Filter off the enzyme beads (recyclable).

    • For Soluble (PLE): Add Celite and filter, or extract immediately.

  • Work-up: Saturate aqueous phase with NaCl (salting out) and extract with Ethyl Acetate (3x). Dry over MgSO₄ and concentrate.

Self-Validating Check:

  • Run chiral HPLC or GC on the crude product.

  • Success Criteria:

    
    , Diol content < 5%.
    
Protocol B: Chemical Hydrolysis (Control/Bulk Diol)

Objective: Non-selective hydrolysis to generate reference racemic monoacetate or bulk diol.

Reagents:

  • Substrate: Cyclohexane diacetate

  • Base: NaOH (1.0 M)

  • Solvent: Methanol/Water (1:1)

Workflow:

  • Setup: Dissolve substrate in MeOH/Water. Cool to 0°C (ice bath) to minimize diol formation (though still inevitable).

  • Addition: Add NaOH dropwise over 30 minutes.

  • Quench: Neutralize with 1.0 M HCl exactly when starting material disappears (TLC monitoring).

  • Extraction: Extract with DCM.

Result: Expect a statistical mixture: ~10% Starting Material, ~40% Monoacetate (Racemic), ~50% Diol.

Process Flow Visualization

The following diagram details the decision logic and workflow for the enzymatic route, highlighting the critical control points (pH and Temperature).

EnzymaticWorkflow Prep Substrate Prep (Solvent: Acetone/DMSO) Reaction Biocatalytic Reactor (Temp: 25°C) Prep->Reaction Add dropwise Buffer Buffer System (pH 7.0 Phosphate) Buffer->Reaction Monitor pH-Stat Control (Auto-titration NaOH) Reaction->Monitor H+ Release Monitor->Reaction Maintain pH Stop Stop Criteria (1.0 eq NaOH consumed) Monitor->Stop Data Log Workup Extraction & Purification Stop->Workup Filter Enzyme

Figure 2: Enzymatic workflow with pH-stat control loop for precise reaction termination.

References

  • Ohno, M., et al. (1981). "Pig Liver Esterase-Catalyzed Hydrolysis of cis-1,2-Cyclohexanedicarboxylates: A Versatile Route to Chiral Synthons." Tetrahedron Letters, 22(27), 2583-2586.

  • Bäckvall, J. E., et al. (2006).[3] "Enzymatic Resolution, Desymmetrization, and Dynamic Kinetic Asymmetric Transformation of 1,3-Cycloalkanediols." Journal of Organic Chemistry, 71(17), 6309-6316.[3]

  • Gotor, V. (2012). "Enzymatic Desymmetrization of Prochiral Molecules." Current Organic Synthesis, 9(6), 791-805.[4]

  • Niwayama, S. (2021).[5][6] "Non-Enzymatic Desymmetrization Reactions in Aqueous Media." Symmetry, 13(5), 720.[6]

Sources

reference standards for trans-1,2-cyclohexanediol diacetate purity analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Selection and Validation of Reference Standards for trans-1,2-Cyclohexanediol Diacetate Purity Analysis

Introduction

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is not merely a quality metric; it is the bedrock of reproducible research, safety, and efficacy. trans-1,2-Cyclohexanediol diacetate, a key structural motif in various synthetic pathways, is no exception. Ensuring its purity is paramount, as undetected impurities can lead to aberrant downstream reactions, introduce toxicological risks, or compromise the stability of the final active pharmaceutical ingredient (API). The reliability of any purity analysis hinges on the quality of the reference standard against which the sample is measured.

This guide provides a comprehensive framework for researchers, analytical scientists, and quality control professionals on selecting and validating reference standards for the purity analysis of trans--1,2-cyclohexanediol diacetate. We will move beyond a simple list of suppliers to explore the critical attributes of a reliable reference standard, compare the primary analytical methodologies for purity determination, and provide a detailed protocol for method validation, supported by representative data.

Part 1: The Hierarchy and Importance of Reference Standards

The term "reference standard" is not monolithic. Understanding the different classifications is fundamental to ensuring that your analytical results are accurate, traceable, and defensible. The choice of standard directly impacts the uncertainty of the final measurement.

  • Certified Reference Materials (CRMs): These are the gold standard. A CRM is a "sufficiently homogeneous and stable material, with reference to specified properties, which has been established to be fit for its intended use in a measurement process" (ISO 17034). CRMs are characterized by a metrologically valid procedure and come with a certificate providing the property value, its uncertainty, and a statement of metrological traceability. For critical applications like API characterization, using a CRM is highly recommended. Suppliers like CPAChem offer CRMs for related compounds, often with ISO 17034 and ISO 17025 certification, which guarantees the highest level of quality and traceability[1].

  • Primary Reference Standards: These are substances of the highest purity, as determined by a comprehensive battery of tests, without direct comparison to another standard. Their value is accepted without reference to other standards. Pharmacopeias (like USP, EP) are common sources for primary standards.

  • Secondary Reference Standards (or Working Standards): These standards are characterized by comparison to a primary reference standard. They are used for routine laboratory analyses. An in-house, well-characterized batch of trans-1,2-cyclohexanediol diacetate can be qualified as a secondary standard against a primary or certified reference material.

The causality behind choosing a CRM or primary standard, especially in early development, is to establish a solid, traceable analytical foundation. This minimizes the risk of costly errors and ensures that the data generated is reliable and can be confidently submitted to regulatory bodies.

Part 2: Analytical Methodologies for Purity Determination

The molecular structure of trans-1,2-cyclohexanediol diacetate (MW: 200.23 g/mol , Formula: C₁₀H₁₆O₄) lends itself to several analytical techniques[2][3]. The two most common and powerful methods for purity analysis are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC)

GC is an excellent choice for volatile or semi-volatile compounds that are thermally stable. Given its molecular weight and structure, the diacetate is amenable to GC analysis. A Flame Ionization Detector (FID) is typically used for quantitative purity analysis due to its wide linear range and robust response to hydrocarbons.

Why choose GC?

  • High Resolution: Capillary GC columns provide excellent separation efficiency for closely related impurities, such as stereoisomers (cis- vs. trans-) or byproducts from the acetylation process (e.g., the monoacetate).

  • Sensitivity: FID provides high sensitivity for organic analytes.

  • Established Methods: GC is a well-established technique with a wealth of available chiral and achiral columns suitable for separating isomers of cyclohexanediol derivatives[4].

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for purity determination in the pharmaceutical industry[5][6]. Reversed-phase HPLC with a C18 column is the most common starting point.

Why choose HPLC?

  • Versatility: HPLC can analyze a wider range of compounds, including those that are not volatile or are thermally labile.

  • UV Detection: While the diacetate lacks a strong chromophore, it can be detected at low UV wavelengths (e.g., ~200-210 nm). More importantly, many potential impurities, especially those arising from degradation or starting materials, may be UV-active, making HPLC a powerful tool for stability-indicating methods.

  • Regulatory Acceptance: HPLC methods are ubiquitous in regulatory submissions for purity and stability testing[7].

Workflow for Reference Standard Validation

The following diagram illustrates the logical flow from selecting a candidate reference standard to its final validation for use in routine purity analysis.

G cluster_0 Phase 1: Selection & Procurement cluster_1 Phase 2: Method Development & Validation cluster_2 Phase 3: Implementation A Identify Potential Suppliers B Review Certificate of Analysis (CoA) & Certification (e.g., ISO 17034) A->B C Procure Candidate Reference Standard B->C D Develop Analytical Method (GC or HPLC) C->D Transfer to Lab E Perform Full Method Validation (ICH Q2(R1) Guidelines) D->E F Characterize Impurity Profile E->F G Establish System Suitability Criteria F->G Finalize Method H Qualify as In-House Secondary Standard G->H I Implement for Routine Purity Analysis H->I

Caption: Workflow for Reference Standard Selection and Validation.

Part 3: A Practical Guide to Method Validation

A validated analytical method is a self-validating system. It includes checks and balances to ensure the method is performing as expected for each run. According to international guidelines like ICH Q2(R1), a full validation should assess specificity, linearity, range, accuracy, precision, and robustness[6][8].

Experimental Protocol: Purity Determination by GC-FID

This protocol provides a representative method for the purity determination of trans-1,2-cyclohexanediol diacetate.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column. A chiral column like Rt-βDEXsm may be used for enantiomeric purity[4].

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

2. Reagent and Sample Preparation:

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC grade or higher.

  • Reference Standard (RS) Stock Solution: Accurately weigh approximately 25 mg of the trans-1,2-cyclohexanediol diacetate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the solvent (Concentration ≈ 1.0 mg/mL).

  • Sample Solution: Prepare the test sample in the same manner as the RS stock solution.

3. Validation Parameters and Representative Data:

The following table summarizes the key validation parameters and presents representative (hypothetical) data to illustrate expected outcomes for a successful validation.

Validation ParameterMethodologyAcceptance CriteriaRepresentative Result
Specificity Inject blank (solvent), sample, and spiked sample with known impurities.The main peak should be free of interference from the blank and known impurities. Peak purity should pass if using a mass spectrometer (GC-MS).No interfering peaks at the retention time of the main analyte.
Linearity Prepare five concentrations from 25% to 150% of the nominal concentration (0.25 to 1.5 mg/mL). Perform linear regression analysis of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.998[9].r² = 0.9995
Range Derived from linearity data.The range for which the method is linear, accurate, and precise.0.25 - 1.5 mg/mL
Accuracy Analyze samples spiked with the reference standard at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%[8].99.5% - 101.2% Recovery
Precision (Repeatability) Six replicate injections of the sample solution at 100% concentration.Relative Standard Deviation (RSD) ≤ 2.0%.RSD = 0.8%
Precision (Intermediate) Repeat the analysis on a different day with a different analyst or instrument.RSD ≤ 3.0%.RSD = 1.5%
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (S/N ≥ 10) or by establishing the lowest concentration that meets accuracy and precision criteria.The method should be able to accurately quantify impurities at the reporting threshold (e.g., 0.05%).0.03% (S/N = 11)
Diagram of the Analytical Workflow

This diagram outlines the step-by-step process for a single analytical run, incorporating the principles of a self-validating system.

A Prepare Mobile Phase & Samples B System Equilibration A->B C System Suitability Test (SST) Inject Reference Standard (5x) B->C D Check SST Criteria (e.g., RSD of Peak Area < 2.0%) C->D E Inject Blank (Solvent) D->E PASS J FAIL Troubleshoot System D->J FAIL F Inject Reference Standard (Bracketing) E->F G Inject Samples (n ≤ 10) F->G H Inject Reference Standard (Bracketing) G->H I Process Data Calculate Purity (% Area Normalization) H->I

Caption: Routine GC/HPLC Analytical Run Workflow.

Part 4: Comparison of Reference Standard Attributes

When selecting a reference standard from a commercial supplier, a direct comparison of experimental performance is often impossible without purchasing and testing them all. Instead, a robust comparison can be made based on the documentation and quality attributes provided by the vendor.

AttributeHigh-Quality Standard (e.g., CRM)Standard Grade ReagentRationale for Preference
Certification Accompanied by ISO 17034 and/or ISO 17025 certificates[1].Typically none. May conform to an internal or general specification (e.g., "Reagent Grade").ISO certification ensures metrological traceability and provides a calculated uncertainty for the purity value, which is critical for regulatory filings and establishing in-house standards.
Certificate of Analysis (CoA) Comprehensive, detailing the method(s) used for characterization (e.g., GC, HPLC, NMR, MS), the calculated purity value with uncertainty, and levels of identified impurities.Often provides a simple purity statement (e.g., ">98% (GC)") without detailed methodology or impurity identification.A detailed CoA provides confidence in the standard's identity and purity, and helps in identifying potential process-related impurities in your own samples.
Purity Statement Stated as a mass fraction or percentage with an uncertainty budget (e.g., 99.9% ± 0.1%).Often given as a minimum value or a range (e.g., ≥98.0%) based on a single technique[10].A value with uncertainty is required for calculating the uncertainty of your own analytical measurements. It reflects a more rigorous characterization process.
Documentation Includes a safety data sheet (SDS), a comprehensive CoA, and sometimes application notes or analytical methods.Usually limited to an SDS and a basic CoA.Extensive documentation saves significant time in method development and validation.
Potential Impurities Often lists and quantifies known impurities (e.g., cis-isomer, residual solvent, monoacetate).Impurities are generally not specified.Knowing the impurity profile of the reference standard is crucial for the specificity part of method validation[9].

Conclusion

The selection and validation of a reference standard for trans-1,2-cyclohexanediol diacetate is a critical scientific endeavor that underpins the quality and reliability of all subsequent research and development activities. While a Certified Reference Material represents the pinnacle of quality, a well-characterized in-house secondary standard, qualified against a primary standard, can be suitable for routine use. The choice of analytical methodology, whether GC or HPLC, should be based on the specific requirements of the analysis, with a full method validation performed according to established guidelines. By investing in a rigorous approach to reference standard management and analytical validation, researchers can ensure their data is accurate, reproducible, and beyond reproach.

References

  • National Institute of Standards and Technology (NIST). (n.d.). 1,2-Cyclohexanediol diacetate, trans-. NIST Chemistry WebBook. Retrieved from [Link]

  • CPAChem. (n.d.). trans-1,2-Cyclohexanediol CAS:1460-57-7. Retrieved from [Link]

  • Neem Biotech. (n.d.). Analytical Method Validation for determination of the active ingredient and impurities. Retrieved from [Link]

  • Chemsrc. (2025, August 25). (1R,2R)-trans-1,2-cyclohexanediol diacetate. Retrieved from [Link]

  • ResearchGate. (2013, September). Chiral GC analysis of the trans-S,S-1,2-cyclohexanediol acetates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2-Cyclohexanediol diacetate, trans-. PubChem. Retrieved from [Link]

  • The Royal Society of Chemistry. (2010). Kinetic Resolution of trans-Cycloalkane-1,2-Diols via Steglich Esterification. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products. Retrieved from [Link]

  • Bairagi, S. J., et al. (2024). Analytical Method Validation: A Comprehensive Review of Current Practices. European Journal of Pharmaceutical and Medical Research. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014102808A1 - A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Myers, A. G. Research Group, Harvard University. (2002). A Method for the Preparation of Differentiated trans-1,2-Diol Derivatives with Enantio- and Diastereocontrol. Journal of the American Chemical Society. Retrieved from [Link]

  • MP Biomedicals. (2016, November 9). 1,2-Cyclohexanediol, (cis- and trans- mixture) - SAFETY DATA SHEET. Retrieved from [Link]

Sources

Analytical Comparison Guide: Mass Spectrometry Fragmentation of trans-1,2-Cyclohexanediol Diacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and advanced organic synthesis, the stereochemical differentiation of cyclic diols is a critical quality control step. trans-1,2-cyclohexanediol diacetate (CAS 1759-71-3) and its cis diastereomer exhibit distinct thermodynamic and spatial properties. While Nuclear Magnetic Resonance (NMR) is traditionally used for stereochemical assignment, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) provides a rapid, high-throughput, and highly sensitive alternative.

This guide objectively compares the MS fragmentation patterns of the trans isomer against general cyclic diacetate behaviors, details the stereoelectronic causality behind these patterns, and provides a self-validating experimental protocol for analytical scientists.

Mechanistic Principles of EI-MS Fragmentation

Under standard 70 eV electron ionization, trans-1,2-cyclohexanediol diacetate (Molecular Weight: 200.23 g/mol ) undergoes highly predictable fragmentation. Because aliphatic acetates are highly labile, the intact molecular ion (M+• at m/z 200) is virtually absent in the spectrum[1]. Instead, the spectrum is dominated by ions resulting from the cleavage of the acetate moieties.

Key Fragmentation Pathways
  • Loss of Acetate Radical (m/z 141): Alpha-cleavage of the ester linkage results in the expulsion of an acetate radical (59 Da), generating a resonance-stabilized oxonium ion.

  • Loss of Acetic Acid (m/z 140): A classic 1,2-elimination (McLafferty-type rearrangement) ejects neutral acetic acid (60 Da). This mechanism strictly requires an anti-periplanar arrangement between the acetate leaving group and a vicinal beta-hydrogen.

  • Formation of the Base Peak (m/z 97): The most abundant ion in the spectrum (C6H9O+) is formed via a secondary fragmentation of the m/z 140 ion, specifically through the loss of an acetyl radical (43 Da)[2].

Fragmentation M M+• (m/z 200) trans-1,2-Cyclohexanediol diacetate Ion140 [M - AcOH]+• m/z 140 M->Ion140 - CH3COOH (60 Da) 1,2-Elimination Ion141 [M - AcO]+ m/z 141 M->Ion141 - CH3COO• (59 Da) Alpha-cleavage Ion43 [CH3CO]+ m/z 43 M->Ion43 Acetyl cation formation Ion97 [C6H9O]+ m/z 97 (Base Peak) Ion140->Ion97 - CH3CO• (43 Da)

EI-MS fragmentation pathway of trans-1,2-cyclohexanediol diacetate.

Stereochemical Differentiation: trans vs. cis Isomers

The power of MS in distinguishing the trans isomer from the cis isomer lies in the stereoelectronic requirements of the 1,2-elimination pathway.

  • The Causality of Conformation: The trans isomer can adopt a diaxial conformation. In this state, both acetate groups are positioned anti-periplanar to adjacent axial hydrogens. This optimal orbital alignment drastically lowers the activation energy required for the sequential elimination of two acetic acid molecules.

  • Comparative Outcome: Consequently, the trans isomer typically exhibits a higher propensity for double elimination ([M - 2AcOH]+• at m/z 80) compared to the cis isomer. The cis isomer is locked in an axial-equatorial conformation, meaning only one acetate group can achieve the ideal anti-periplanar geometry at any given time, altering the relative abundance ratios of the high-mass fragments.

Quantitative Data Presentation

The following table summarizes the key diagnostic ions for trans-1,2-cyclohexanediol diacetate based on standardized 2[2].

m/z ValueIon FormulaRelative AbundanceMechanistic Origin
200 C10H16O4+•< 1%Intact Molecular Ion
141 C8H13O2+~22%Alpha-cleavage of acetate radical
140 C8H12O2+•Moderate1,2-elimination of acetic acid
97 C6H9O+100% (Base Peak)Loss of acetyl radical from m/z 140
43 CH3CO+~17%Acetyl cation formation

Self-Validating Experimental Protocol: GC-EI-MS

To ensure absolute trustworthiness and reproducibility across different laboratories, the following protocol is designed as a self-validating system. It incorporates mandatory system suitability checks to verify chromatographic integrity prior to analyzing the diacetate isomers.

Step 1: System Suitability & Calibration
  • Action: Inject a solvent blank (Dichloromethane) followed by a C8-C20 alkane standard mixture.

  • Causality: The solvent blank verifies baseline stability and proves the absence of column carryover. The alkane mixture allows for the calculation of Kovats retention indices. Because column phases degrade over time, relying solely on retention times is fundamentally flawed; retention indices provide a self-validating metric that remains constant regardless of column age.

Step 2: Sample Preparation
  • Action: Dissolve the trans-1,2-cyclohexanediol diacetate sample in analytical-grade dichloromethane (DCM) to a final concentration of 1.0 mg/mL.

  • Causality: DCM is specifically chosen for its low boiling point (39.6 °C) and excellent solvation properties for cyclic diacetates. This ensures rapid volatilization in the GC inlet, preventing thermal degradation or artifact formation that could skew the MS fragmentation pattern.

Step 3: Chromatographic Separation
  • Action: Use a 5% Phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm film). Set the inlet to 250°C with a split ratio of 10:1. Program the oven from 60°C (hold 1 min), ramping at 10°C/min to 280°C.

  • Causality: The slightly polar stationary phase effectively separates the cis and trans isomers based on subtle differences in their dipole moments and boiling points. The 10:1 split ratio prevents overloading the column, maintaining sharp, Gaussian peak shapes necessary for accurate MS integration.

Step 4: Mass Spectrometric Detection
  • Action: Operate the Electron Ionization (EI) source at 70 eV with a source temperature of 230°C. Set the scan range from m/z 35 to 300.

  • Causality: The standardized 70 eV ionization energy ensures that the resulting spectra can be directly cross-referenced against authoritative databases like the1[1]. Scanning down to m/z 35 ensures the capture of the diagnostic m/z 43 (acetyl cation) while deliberately excluding the m/z 18-28 range to avoid interference from ambient air and water background.

Workflow Prep 1. Sample Prep (1 mg/mL in DCM) Suit 2. System Suitability (Blank & Alkane Mix) Prep->Suit GC 3. GC Separation (5% Phenyl Phase) Suit->GC EI 4. EI Ionization (70 eV, 230°C) GC->EI Data 5. Data Analysis (Stereoisomer ID) EI->Data

Self-validating GC-EI-MS experimental workflow for diacetate analysis.

References

  • NIST Chemistry WebBook.1,2-Cyclohexanediol diacetate, trans-. National Institute of Standards and Technology (NIST).
  • PubChem.1,2-Cyclohexanediol diacetate, trans- | C10H16O4 | CID 137196.

Sources

Assessing Enantioselectivity (E-value) of Lipases on trans-Diacetate Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a rigorous, self-validating framework for assessing the enantioselectivity (E-value) of lipases acting on trans-diacetate substrates. Context: trans-Diacetates (e.g., trans-1,2-cyclohexanediol diacetate) are racemic substrates. Their enzymatic hydrolysis represents a kinetic resolution , not a desymmetrization (which applies to cis-meso substrates). The assessment is complicated by the potential for sequential hydrolysis (Diester


 Monoester 

Diol), which can skew standard E-value calculations if not controlled. Key Recommendation: While Candida antarctica Lipase B (CALB) is the industry workhorse, Pseudomonas lipases (PFL, PCL) often exhibit superior stereorecognition for cyclic trans-diacetates.

Theoretical Framework: The Sequential Trap

In the hydrolysis of a racemic diester (


)-D , the lipase discriminates between the (

)-D and (

)-D enantiomers. Ideally, the enzyme rapidly hydrolyzes the "fast" enantiomer to the monoacetate (M ), leaving the "slow" diester intact.

However, a common failure mode in assessing these substrates is neglecting the second hydrolysis step (


). If the monoacetate M  is further hydrolyzed to the diol (Di ) at a rate comparable to the first step (

), the apparent enantiomeric excess (

) of the monoacetate will be artificially altered, rendering the standard Chen equation invalid.
Reaction Pathway Diagram

The following diagram illustrates the competitive kinetic pathways. For accurate E-value determination, experimental conditions must minimize


.

KineticResolution Substrate Racemic trans-Diacetate (R,R + S,S) Fast_Mono Monoacetate (Fast Enantiomer) Substrate->Fast_Mono k1 (Fast) Major Pathway Slow_Mono Monoacetate (Slow Enantiomer) Substrate->Slow_Mono k1' (Slow) Fast_Diol Diol (Over-hydrolysis) Fast_Mono->Fast_Diol k2 (Avoid!) Slow_Diol Diol (Minor Product) Slow_Mono->Slow_Diol k2'

Caption: Kinetic pathway of racemic diacetate hydrolysis. Accurate E-value assessment requires stopping the reaction before k2 (red dotted line) becomes significant.

Comparative Analysis: Lipase Performance Guide

The choice of lipase is critical. While CALB is versatile, data indicates it is not always the optimal choice for sterically demanding cyclic trans-diacetates.

Performance Matrix: CALB vs. Pseudomonas Lipases[1]
FeatureCALB (Novozym 435) Pseudomonas fluorescens (PFL/Amano AK) Pseudomonas cepacia (PCL/Amano PS)
Primary Utility General purpose, high stability, broad substrate scope.Specialist: High selectivity for cyclic secondary alcohols/esters.Specialist: Similar to PFL, often higher E for bulky substrates.
Stereopreference Typically anti-Kazlauskas for some secondary alcohols (varies).Strictly follows Kazlauskas Rule (preference for

-enantiomer in secondary alcohols).
Strictly follows Kazlauskas Rule .
E-Value on trans-Diacetates Moderate (E = 20–50). Often requires optimization.High (E > 100). Often the gold standard for trans-cyclohexane derivatives.High (E > 100). Excellent resolution of hindered esters.
Solvent Tolerance Extreme (Toluene, DIPE, even neat).Moderate (Prefers hydrophobic solvents like Hexane, DIPE).Moderate to High.
Cost/Availability Low / Commodity chemical.Medium / Specialty reagent.[1]Medium / Specialty reagent.[1]

Expert Insight: For trans-1,2-cyclohexanediol diacetate, Pseudomonas lipases (PFL or PCL) frequently yield E-values >100, whereas CALB may stall at E ~20-40, requiring higher conversion (and yield loss) to achieve optical purity [1, 2].

Experimental Protocol: Self-Validating Assessment System

This protocol ensures data integrity by incorporating internal standards and "time-course" validation to detect sequential hydrolysis.

Materials
  • Substrate: 50 mM trans-Diacetate in organic solvent (e.g., DIPE or MTBE).

  • Enzyme: Immobilized Lipase (20 mg/mL).

  • Internal Standard: Dodecane (5 mM) – Critical for accurate conversion calculation independent of mass balance errors.

  • Acyl Acceptor: Water (saturated in solvent) or n-Butanol (for interesterification).

Workflow Diagram

Protocol Setup Reaction Setup 50mM Substrate + Int. Std Solvent: DIPE/Toluene Initiate Add Lipase (Time = 0) Setup->Initiate Sampling Sampling Loop (15, 30, 60, 120 min) Initiate->Sampling Quench Quench/Filter Remove Enzyme Sampling->Quench Analysis GC/HPLC Analysis Chiral Column Quench->Analysis Calc Calculate Conversion (c) & Enantiomeric Excess (ee) Analysis->Calc Calc->Sampling If c < 10% Continue

Caption: Iterative sampling workflow ensures data is captured within the linear kinetic range.

Step-by-Step Methodology
  • Preparation: Dissolve the racemic diacetate and dodecane (internal standard) in water-saturated diisopropyl ether (DIPE).

  • Initiation: Add the immobilized lipase. Incubate at 30°C with orbital shaking (200 rpm).

  • Sampling: Withdraw 50 µL aliquots at defined intervals. Filter through a 0.22 µm PTFE syringe filter to remove enzyme (stopping the reaction immediately).

  • Analysis: Analyze via Chiral GC (e.g., Cyclodex-B) or Chiral HPLC (e.g., Chiralcel OD-H).

    • Validation Check: Verify that the "Diol" peak area is <5% of the "Monoacetate" peak. If Diol > 5%, the E-value calculation below is invalid due to sequential kinetics.

Data Analysis & E-Value Calculation

Do not rely on single-point determination. Calculate E at multiple conversion points (between 10% and 40%).

The Equation (Chen's Method)

For a kinetic resolution where the product is isolated, use the relationship between conversion (


) and enantiomeric excess of the substrate  (

) and product (

).


Alternative (using


): 


Where:

  • 
     = Conversion (calculated via Internal Standard: 
    
    
    
    )
  • 
     = Enantiomeric excess of remaining diester.
    
  • 
     = Enantiomeric excess of monoacetate product.
    
Troubleshooting Low E-Values

If


, the resolution is impractical.
  • Switch Enzyme: Move from CALB to Pseudomonas (PCL/PFL).

  • Lower Temperature: Reducing T from 30°C to 4°C often boosts E significantly (enthalpic gain) [3].

  • Change Solvent: Switch from polar (Acetonitrile) to non-polar (Hexane/DIPE) to rigidify the enzyme active site.

References

  • Lipase-Catalyzed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives. TU Delft Research Portal.

  • Lipase-catalyzed kinetic resolution of cyclic trans-1,2-diols bearing a diester moiety. PubMed.

  • Mechanism of Enantioselectivity of Lipases and Other Synthetically Useful Hydrolases. ResearchGate.

  • Kinetic Modeling and Statistical Optimization of Lipase Catalyzed Enantioselective Resolution. ACS Publications.

Sources

Safety Operating Guide

1,2-Cyclohexanediol diacetate, trans- proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, mechanistically sound framework for chemical handling and disposal is paramount for laboratory safety and operational efficiency. trans-1,2-Cyclohexanediol diacetate is an organic ester frequently utilized as an intermediate in synthetic chemistry and drug development. While it is not acutely toxic or highly flammable under standard conditions, improper handling or disposal can lead to dangerous cross-reactions, particularly ester hydrolysis.

This guide provides a comprehensive, field-proven operational protocol for the handling, segregation, and disposal of trans-1,2-cyclohexanediol diacetate, grounded in Environmental Protection Agency (EPA) standards and chemical causality.

Chemical Identity & Quantitative Safety Data

Before initiating any workflow, it is critical to understand the physical properties of the compound. These metrics dictate our choice of personal protective equipment (PPE), ventilation, and waste segregation strategies.

PropertyValueMechanistic Implication
Chemical Name trans-1,2-Cyclohexanediol diacetateStructurally an organic diester; susceptible to hydrolysis.
CAS Number 1759-71-3Unique identifier for safety data tracking[1].
Molecular Formula C10H16O4Non-halogenated; dictates waste stream routing.
Density 1.09 g/cm³Heavier than water; will form the bottom layer in biphasic aqueous mixtures[1].
Boiling Point 249.7 °C (at 760 mmHg)Low volatility at room temperature; inhalation risk is minimal unless aerosolized[1].
Flash Point 115.4 °CCombustible, but falls outside the EPA D001 Ignitability threshold (< 60 °C)[1][2].

Mechanistic Safety Profile & Causality

To build a self-validating safety culture, researchers must understand why specific rules apply to trans-1,2-cyclohexanediol diacetate:

  • Hydrolysis Risk (The "Why" behind segregation): As a diacetate ester, this compound is chemically stable under neutral conditions but is highly susceptible to hydrolysis when exposed to strong aqueous acids (pH ≤ 2) or strong bases (pH ≥ 12.5)[2][3]. Mixing this compound with corrosive waste streams catalyzes an exothermic reaction, yielding acetic acid and trans-1,2-cyclohexanediol[4]. This reaction can rapidly generate heat and gas, leading to the dangerous over-pressurization of sealed waste containers.

  • Combustibility vs. Flammability: With a flash point of 115.4 °C[1], the neat chemical does not meet the EPA criteria for D001 (Ignitable) hazardous waste[2]. However, in a laboratory setting, it is frequently dissolved in highly flammable solvents (e.g., acetone, methanol). The waste stream assumes the hazards of the most volatile component.

Operational Protocols: Handling & Disposal

The following protocols are designed as self-validating systems. Each phase includes a verification step to ensure the integrity of the process.

Protocol A: Laboratory Handling & Dispensing
  • Preparation: Conduct all transfers within a certified chemical fume hood. While the compound has low volatility, this mitigates exposure to any co-solvents used in your assay.

  • PPE Selection: Don standard nitrile gloves, a flame-resistant lab coat, and safety goggles. Causality: Nitrile provides excellent barrier protection against general organic esters.

  • Dispensing: Use glass or high-density polyethylene (HDPE) pipettes. Avoid prolonged contact with reactive plastics that may degrade in the presence of concentrated esters.

  • Verification: Inspect the dispensing area for micro-spills. The high boiling point means spills will not evaporate quickly and will leave a slippery residue if unaddressed.

Protocol B: Waste Segregation & Containerization

Proper disposal requires strict adherence to EPA segregation guidelines to prevent incompatible chemical reactions[3].

  • Stream Identification: Classify the waste as Non-Halogenated Organic Solvent unless it has been explicitly mixed with halogenated solvents (e.g., chloroform, dichloromethane) during the experiment[2].

  • Container Selection: Utilize a chemically compatible, heavy-duty HDPE or glass waste carboy. Causality: These materials resist degradation by organic esters and prevent leaching.

  • Volume Management: Fill the waste container to no more than 80% capacity [3]. Causality: This provides a critical vapor headspace. If trace water and acid/base contaminants cause mild hydrolysis, the headspace prevents hydrostatic rupture of the vessel.

  • Sealing & Labeling: Seal the container airtight with a proper screw cap (never use rubber stoppers or parafilm)[3]. Attach an official Hazardous Waste label, explicitly listing "trans-1,2-cyclohexanediol diacetate" and any co-solvents.

  • Storage Limits: Store in a designated secondary containment tray within the laboratory's Satellite Accumulation Area. Verification: Audit the accumulation start date. EPA guidelines dictate that waste must be transferred to central EHS facilities within 6 months of the first accumulation date[3].

DisposalWorkflow A Waste Generation: trans-1,2-Cyclohexanediol Diacetate B Halogenated Solvents in Mixture? A->B C Non-Halogenated Stream (Primary Route) B->C No D Halogenated Stream (Alternative Route) B->D Yes E HDPE / Glass Container (Max 80% Capacity) C->E D->E F Attach EPA Waste Label & Date of Accumulation E->F G EHS Pickup (< 6 Months) F->G

Figure 1: Segregation and disposal workflow for trans-1,2-cyclohexanediol diacetate.

Protocol C: Chemical Spill Response

Because trans-1,2-cyclohexanediol diacetate does not evaporate readily (BP: 249.7 °C), spills present a persistent slip hazard and localized contamination risk.

  • Containment: Isolate the spill area. Do not use water to flush the spill, as the compound's density (1.09 g/cm³) will cause it to sink and persist in aqueous drains[1].

  • Absorption: Apply an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary chemical spill pads) directly to the liquid. Causality: Inert absorbents physically trap the ester without initiating a chemical reaction.

  • Collection: Sweep the saturated absorbent using non-sparking tools and place it into a solid hazardous waste bag.

  • Decontamination: Wipe the affected surface with a mild soap and water solution to remove residual slickness, followed by a final wipe with isopropanol. Dispose of all contaminated rags as solid hazardous waste[2].

References

  • cyclohexane-1,2-diyl diacetate - ChemBK. ChemBK. Available at:[Link]

  • Chemical Waste - USC Environmental Health & Safety. University of Southern California. Available at: [Link]

  • Chemical Waste | Environmental Health & Safety (EHS). The University of Texas at Austin. Available at:[Link]

Sources

Personal protective equipment for handling 1,2-Cyclohexanediol diacetate, trans-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Status: Low Acute Toxicity | Combustible Liquid | Irritant Immediate Action: Standard Laboratory "Universal Precautions" apply.

1,2-Cyclohexanediol diacetate, trans- (CAS 1759-71-3) is a high-boiling ester often used as a solvent or intermediate. Unlike its lower molecular weight cousins (e.g., ethyl acetate), it exhibits low volatility and is not highly flammable at room temperature. However, its lipophilic nature allows it to penetrate skin, potentially carrying other solvated toxic compounds with it.

Critical Directive: Do not underestimate "low hazard" ratings. The primary operational risks are cross-contamination due to its oily persistence and glove degradation during prolonged contact.

Chemical Intelligence & Risk Profile

Understanding the physical state is the first step to safety. This compound is a liquid at room temperature, not a solid, which dictates specific handling protocols for spills and transfer.

PropertyValueOperational Implication
CAS Number 1759-71-3Unique identifier for inventory/waste tracking.
Physical State Liquid (Colorless to pale yellow)Requires secondary containment during storage.
Boiling Point ~250°C (482°F)Low vapor pressure; inhalation risk is low unless heated.
Flash Point ~115°C (239°F)Combustible. Keep away from open flames/hot plates.
Density 1.09 g/cm³Slightly denser than water; will sink in aqueous pools.
Solubility Immiscible with waterSpills require organic absorbents, not just paper towels.

Risk Assessment:

  • Inhalation: Low risk at ambient temperature. High risk if aerosolized or heated >100°C.

  • Skin/Eye: Mild irritant. Prolonged contact causes defatting of the skin (dermatitis).

  • Reactivity: Stable. Incompatible with strong oxidizing agents and strong bases (hydrolysis).

Personal Protective Equipment (PPE) Matrix

Select PPE based on the duration of contact and the volume handled.

Glove Selection Logic
  • Nitrile (Disposable, 4-6 mil): Acceptable for splash protection only. Acetate esters can swell nitrile rubber over time, reducing barrier integrity. Change immediately upon contamination.

  • Butyl Rubber / Laminate (Silver Shield): Required for immersion or handling large volumes (>1L). These materials offer superior resistance to ester permeation.

PPE Protocol Table
Task ScenarioHand ProtectionEye ProtectionRespiratoryBody
Analytical Aliquoting (<10 mL)Nitrile (Double-gloved recommended)Safety Glasses w/ Side ShieldsFume Hood (Standard)Lab Coat (Cotton/Poly)
Synthesis / Bulk Transfer (>100 mL)Butyl Rubber (0.3mm+) or LaminateChemical GogglesFume Hood (High Flow)Lab Coat + Chemical Apron
Spill Cleanup Laminate (Silver Shield) under NitrileFace Shield + GogglesHalf-mask w/ Organic Vapor CartridgeTyvek Suit

Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the correct glove material based on exposure time.

PPE_Logic Start Task Assessment Contact Contact Type? Start->Contact Splash Incidental Splash (< 5 mins) Contact->Splash Immersion Prolonged/Immersion (> 15 mins) Contact->Immersion Nitrile Nitrile Gloves (Change immediately if splashed) Splash->Nitrile Standard Use Butyl Butyl or Laminate Gloves (Required) Immersion->Butyl High Risk

Figure 1: Decision logic for glove selection when handling organic acetates.

Operational Handling Protocol

A. Transfer & Pipetting
  • Viscosity Warning: The density (1.09 g/cm³) and oily nature mean this liquid flows slower than water. Use positive displacement pipettes for accurate dosing to prevent dripping.

  • Vessel Choice: Use glass (borosilicate) or stainless steel. Avoid polystyrene or polycarbonate plastics, as concentrated acetates may craze or dissolve them over time.

B. Heating & Synthesis
  • Flash Point Awareness: Although the flash point is high (~115°C), never heat this chemical in an open vessel on a hot plate. Use an oil bath or heating mantle with temperature control.

  • Vapor Management: If heating >80°C, ensure the condenser is active. Vapors can be irritating to the respiratory tract.[1][2]

C. Spill Management (The "Dam & Absorb" Method)
  • Isolate: Evacuate the immediate area (3-meter radius). Remove ignition sources.[3][4][5][6]

  • PPE Up: Don chemical goggles and double nitrile gloves (or butyl if available).

  • Contain: Use a vermiculite or sand berm to stop the spread. Do not use water (it will just spread the oily slick).

  • Absorb: Cover the pool with absorbent pads or clay granules.

  • Clean: Scoop into a high-density polyethylene (HDPE) waste pail. Wipe the surface with a soap/water solution (surfactant) to remove the oily residue. Acetone can be used for final polishing of the surface.

Disposal & Decontamination

Waste Stream Classification: Organic Solvent Waste (Non-Halogenated).

  • Do NOT pour down the drain.[4][5] It is immiscible with water and will coat plumbing, creating long-term odor and contamination issues.

  • Container: Collect in HDPE or glass carboys labeled "Non-Halogenated Organic Waste."

  • Decontamination of Glassware: Rinse with acetone or ethanol before washing with water and detergent. The ester is not water-soluble, so a direct water wash will fail.[7]

Emergency Response

IncidentImmediate Action
Eye Contact Flush with water for 15 minutes. Lift eyelids. Seek medical attention (oily residues are hard to clear).
Skin Contact Remove contaminated clothing.[2][3][4][5][6][8][9] Wash with soap and water (essential to emulsify the ester).
Inhalation Move to fresh air.[1][2][3][4][5][6][8][9][10] If breathing is labored, administer oxygen.[3][6]
Fire Use CO2, Dry Chemical, or Foam .[3][4] Water spray may be ineffective (liquid floats on water).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 137196, 1,2-Cyclohexanediol diacetate, trans-. Retrieved from [Link]

  • NIST Chemistry WebBook. 1,2-Cyclohexanediol diacetate, trans- Thermochemical Data. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.